15-KETE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
15-oxoicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
InChI Key |
YGJTUEISKATQSM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of 15-KETE: A Technical Guide for Researchers
An In-depth Examination of 15-keto-Eicosatetraenoic Acid in Cellular Signaling and Pathophysiology
Introduction
15-keto-Eicosatetraenoic acid (15-KETE) is a metabolite of the arachidonic acid cascade, emerging as a significant bioactive lipid mediator in various physiological and pathological processes. Formed from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this compound has garnered attention for its role in cellular proliferation, particularly in the context of vascular remodeling. This technical guide provides a comprehensive overview of the known biological functions of this compound, its signaling pathways, and the experimental methodologies used to elucidate its effects, tailored for researchers, scientists, and professionals in drug development.
Core Biological Functions
The primary and most extensively studied biological function of this compound is its potent pro-proliferative effect on vascular cells. This activity is particularly prominent in the pulmonary vasculature and is strongly associated with hypoxia-induced pathological conditions.
Promotion of Vascular Cell Proliferation
Under hypoxic conditions, the expression and activity of 15-PGDH increase, leading to elevated levels of this compound.[1] This metabolite has been demonstrated to be a key driver of proliferation in both pulmonary artery endothelial cells (PAECs) and pulmonary artery smooth muscle cells (PASMCs).[1][2]
-
Endothelial Cells: In PAECs, this compound stimulates DNA synthesis and promotes the transition of cells from the G0/G1 phase to the S phase of the cell cycle.[2] This mitogenic effect contributes to endothelial proliferation, a critical component of vascular remodeling in response to chronic hypoxia.[2]
-
Smooth Muscle Cells: Similarly, in PASMCs, the 15-PGDH/15-KETE pathway stimulates cell cycle progression and proliferation.[1] This contributes to the thickening of the arterial wall, a hallmark of pulmonary vascular remodeling (PVR) in pulmonary hypertension (PH).[1]
Stimulation of Cell Migration and Angiogenesis
Beyond proliferation, this compound also induces processes related to the formation of new blood vessels.
-
Cell Migration: Studies have shown that this compound promotes the migration of pulmonary artery endothelial cells.[2]
-
Tube Formation: In vitro assays demonstrate that this compound enhances the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis.[2]
Potential Role in Inflammation
While the direct role of this compound in inflammation is less characterized than its pro-proliferative effects, its mechanism of action through the activation of Protease-Activated Receptor 2 (PAR-2) and the ERK1/2 pathway suggests a potential involvement in inflammatory processes. PAR-2 is a known mediator of inflammation, and its activation can lead to the release of pro-inflammatory cytokines.[1][3] Further research is needed to fully elucidate the specific inflammatory signature, if any, induced by this compound.
Signaling Pathways
This compound exerts its biological effects primarily through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, with evidence pointing to the involvement of Protease-Activated Receptor 2 (PAR-2) as an upstream regulator.
The PAR-2-ERK1/2 Signaling Axis
Studies in pulmonary artery smooth muscle cells have established that the pro-proliferative effects of this compound are dependent on PAR-2.[1] The activation of this pathway leads to the phosphorylation and activation of ERK1/2, a key downstream signaling node that controls cell proliferation, differentiation, and survival.[1][2]
The precise mechanism by which this compound activates PAR-2 is not yet fully understood. It may act as a direct agonist or indirectly by stimulating the release of proteases that cleave and activate the receptor. Once activated, PAR-2 couples to G-proteins, initiating a cascade that results in the activation of the Ras-Raf-MEK-ERK pathway. Phosphorylated ERK1/2 (p-ERK1/2) then translocates to the nucleus to phosphorylate and activate various transcription factors, leading to the expression of genes that drive cell cycle progression.[4]
Potential Interaction with PPARγ
While direct binding of this compound to Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has not been definitively demonstrated, several lines of evidence suggest a potential interaction. Other oxidized fatty acids and arachidonic acid metabolites are known endogenous ligands for PPARγ. Notably, 15-oxoETE, a structurally similar molecule, has been shown to interact with and affect the coregulator binding of PPARγ.[5] Given that PPARγ plays a role in the pathogenesis of pulmonary hypertension, the potential modulation of this nuclear receptor by this compound is an area that warrants further investigation.[4]
Quantitative Data on Biological Activity
While several studies have demonstrated the concentration-dependent effects of this compound on cell proliferation and signaling, specific EC50 or IC50 values are not consistently reported in the available literature. The table below summarizes the observed dose-dependent effects from key studies.
| Biological Effect | Cell Type | Concentration Range Studied | Observed Effect | Reference |
| DNA Synthesis (BrdU incorporation) | Pulmonary Artery Endothelial Cells (PAECs) | 0.01 - 1 µM | Concentration-dependent increase in DNA synthesis. | [2] |
| ERK1/2 Phosphorylation | Pulmonary Artery Endothelial Cells (PAECs) | 0.01 - 1 µM | Concentration-dependent increase in ERK1/2 phosphorylation. | [2] |
| Cell Proliferation | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Not specified | This compound promotes cell cycle progression and proliferation. | [1] |
| PAR-2 Expression | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Not specified | This compound induces PAR-2 expression. | [1] |
Note: EC50/IC50 values represent the concentration of a substance that induces a response halfway between the baseline and maximum. The absence of these values in the literature for this compound highlights an area for future quantitative pharmacological studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological functions.
Cell Proliferation Assessment (BrdU Incorporation Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Plate pulmonary artery endothelial or smooth muscle cells in 96-well plates and culture until they reach the desired confluency.
-
Starvation & Treatment: Synchronize cells by serum starvation for 24 hours. Subsequently, treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control in a low-serum medium.
-
BrdU Labeling: Add 10 µM of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well and incubate for a duration appropriate for the cell type's doubling time (e.g., 2-24 hours).
-
Fixation and Denaturation: Remove the labeling medium, fix the cells with a fixing/denaturing solution, which also denatures the DNA to allow antibody access.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Reaction: Add the substrate for the enzyme (e.g., TMB for peroxidase). The enzyme converts the substrate into a colored product.
-
Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
Western Blot for ERK1/2 Phosphorylation
This technique is used to detect and quantify the levels of activated (phosphorylated) ERK1/2.
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency, serum-starve, and then treat with this compound for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imager.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal to the total amount of ERK protein.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Protocol:
-
Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the cold Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs or PAECs) and resuspend them in a low-serum medium.
-
Cell Seeding: Seed the cells onto the solidified Matrigel layer. Add the test compounds (this compound at various concentrations) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Analysis: Monitor the formation of tube-like networks using a phase-contrast microscope. Capture images at different time points. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Conclusion
This compound is a critical lipid mediator that promotes the proliferation and migration of pulmonary vascular cells, primarily through the PAR-2/ERK1/2 signaling pathway. Its elevated production under hypoxic conditions implicates it as a key contributor to the pathogenesis of pulmonary vascular remodeling and hypertension. While its interaction with other pathways like PPARγ and its direct role in inflammation remain to be fully elucidated, the current body of evidence establishes this compound as a significant molecule in vascular biology and a potential target for therapeutic intervention in proliferative vascular diseases. Further quantitative studies are necessary to fully characterize its potency and efficacy, which will be crucial for the development of targeted pharmacological modulators.
References
- 1. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cells in the Pathogenesis of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Historical Context of 15-Keto-Eicosatetraenoic Acid (15-KETE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Keto-Eicosatetraenoic Acid (15-KETE), an oxidized metabolite of arachidonic acid, has emerged as a significant bioactive lipid mediator involved in a range of physiological and pathological processes. Its discovery, rooted in the exploration of prostaglandin (B15479496) metabolism, has paved the way for understanding its role in cell signaling, inflammation, and proliferation. This technical guide provides an in-depth overview of the historical context of this compound's discovery, its biosynthetic pathway, and its effects on key signaling cascades. Detailed experimental protocols for its analysis and the characterization of its biological activities are provided, alongside a summary of quantitative data to support further research and drug development endeavors.
Discovery and Historical Context
The first report of this compound, then identified as 15-keto-5,8,11-cis-13-trans-eicosatetraenoic acid, appeared in a 1987 publication by Bergholte and colleagues in the Archives of Biochemistry and Biophysics.[1] Their work focused on the enzymatic activity of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) purified from rabbit lungs. While the primary function of 15-PGDH was known to be the oxidation and inactivation of prostaglandins, Bergholte et al. demonstrated that this enzyme could also oxidize 15-hydroxyeicosatetraenoic acid (15-HETE) to a novel keto metabolite.[1] This discovery was significant as it expanded the substrate repertoire of 15-PGDH beyond the prostaglandin family and introduced a new class of bioactive lipid mediators.
The initial identification of this compound was accomplished through a combination of reverse-phase high-performance liquid chromatography (HPLC) for isolation and gas chromatography-mass spectrometry (GC-MS) for structural elucidation.[1] The researchers determined the kinetic parameters of this enzymatic conversion, finding that 15-HETE was a substrate for lung 15-PGDH with a Km of 16 µM.[1]
Subsequent research has further solidified the understanding of this compound's origins and its place within the broader arachidonic acid cascade. It is now understood that this compound is a downstream product of both the 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2) pathways, which generate its precursor, 15-HETE.[2]
Biosynthesis of this compound
The formation of this compound is a two-step enzymatic process originating from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.
Step 1: Formation of 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE) and 15-HETE
Arachidonic acid is first oxygenated by either 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2) to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This unstable intermediate is then rapidly reduced by cellular peroxidases to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE).
Step 2: Oxidation of 15-HETE to this compound
The final step in the biosynthesis of this compound is the oxidation of the hydroxyl group at the C-15 position of 15-HETE. This reaction is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Caption: Biosynthetic pathway of this compound from arachidonic acid.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2-Mediated Antioxidant Response
This compound is an electrophilic molecule due to its α,β-unsaturated ketone structure. This chemical feature allows it to react with nucleophilic cysteine residues on proteins, including Keap1, the primary negative regulator of the transcription factor Nrf2. By modifying Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Inhibition of the NF-κB Pro-inflammatory Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A key mechanism of this inhibition is the direct interaction of this compound with the IκB kinase β (IKKβ) subunit. As an electrophile, this compound can form a covalent adduct with cysteine residues in the activation loop of IKKβ, thereby inhibiting its kinase activity. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and is unable to translocate to the nucleus to induce the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data
The biological activity and production of this compound have been quantified in various experimental systems. The following tables summarize key quantitative data.
Table 1: Production of this compound in Cell Culture
| Cell Line | Treatment | Time Point | This compound Concentration | Reference |
| R15L macrophage-like cells | 10 µM Arachidonic Acid | 10 min | 40 pmol/10⁶ cells | [2] |
| R15L macrophage-like cells | 5 µM Calcium Ionophore | 40 min | 2 pmol/10⁶ cells | [2] |
| THP-1 cells (PMA differentiated) | 25 µM 15-oxoETE (exogenous) | 1.5 hr | 2.92 ± 0.36 µM (intracellular) | [3] |
| THP-1 cells (PMA differentiated) | 25 µM 15-oxoETE (exogenous) | 12 hr | 1.59 ± 0.18 µM (intracellular) | [3] |
Table 2: Biological Activity of this compound (IC₅₀ Values)
| Cell Line | Assay | Effect | IC₅₀ | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | BrdU Incorporation | Anti-proliferative | ~1 µM | [2] |
| LoVo (human colonic adenocarcinoma) | Proliferation Assay | Anti-proliferative | Low µM range | [3] |
| HCA-7 (human colonic adenocarcinoma) | Proliferation Assay | Anti-proliferative | Low µM range | [3] |
| A549 (human lung adenocarcinoma) | Proliferation Assay | Anti-proliferative | Low µM range | [3] |
| Breast Cancer Cell Lines | Proliferation Assay | Anti-proliferative | >100 µM | [2] |
Table 3: Endogenous Levels of this compound in Biological Fluids
| Sample Type | Condition | This compound Concentration | Reference |
| Human Bronchoalveolar Lavage Fluid | Normal | 47 - 738 pM (median 101 pM) | [3] |
| Human Blood | Normal | 69 - 749 pM | [3] |
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the extraction and quantification of this compound from biological samples.
Caption: General workflow for this compound quantification by LC-MS/MS.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Methanol (B129727), acetonitrile, water, formic acid (LC-MS grade)
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or cell culture supernatant, add an appropriate amount of internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold methanol.
-
Vortex and centrifuge to pellet the proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute this compound with methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of water and acetonitrile/methanol containing formic acid.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transition for this compound should be optimized for the instrument used.
-
Western Blot Analysis for Nrf2 Activation
This protocol describes the detection of Nrf2 nuclear translocation as a marker of its activation.
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and perform cytoplasmic and nuclear fractionation using a commercial kit or standard protocols.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytoplasmic and nuclear fractions.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize the nuclear Nrf2 signal to the Lamin B signal and the cytoplasmic Nrf2 signal to the GAPDH signal.
-
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well plates
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
-
Cell Treatment:
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control.
-
BrdU Cell Proliferation Assay
This assay measures the anti-proliferative effect of this compound by quantifying DNA synthesis.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (HRP-conjugated or for secondary detection)
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
-
Fixation and Denaturation:
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate with an anti-BrdU antibody.
-
If using an unconjugated primary antibody, follow with an HRP-conjugated secondary antibody.
-
-
Signal Development and Measurement:
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The absorbance is proportional to the amount of DNA synthesis and thus, cell proliferation.
-
Conclusion
The discovery of this compound as a product of 15-PGDH-mediated oxidation of 15-HETE has opened a new avenue of research into the biological roles of oxidized fatty acids. Its ability to modulate key signaling pathways such as Nrf2 and NF-κB highlights its potential as a therapeutic target for diseases with inflammatory and oxidative stress components. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the physiological and pathological significance of this compound and to explore its therapeutic potential.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of 15-ketoeicosatetraenoic acid
An In-depth Technical Guide to 15-Ketoeicosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Ketoeicosatetraenoic acid (15-KETE) is an oxidized metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), a product of arachidonic acid metabolism. The conversion of 15-HETE to this compound is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This molecule possesses a reactive α,β-unsaturated carbonyl group, which confers upon it unique biological activities, distinct from its precursor.[1] this compound is emerging as a significant signaling molecule involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and vascular remodeling. Its ability to interact with key cellular signaling pathways, such as those mediated by NF-κB, Nrf2, ERK1/2, and PPARγ, has made it a molecule of interest for therapeutic intervention in diseases like cancer and pulmonary hypertension.[1][2][3]
Chemical Structure
This compound is a 20-carbon fatty acid containing four double bonds and a ketone group at carbon 15. The systematic IUPAC name for its precursor, 15(S)-HETE, is (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid.[4] The enzymatic oxidation of the hydroxyl group at C-15 to a ketone results in 15-ketoeicosatetraenoic acid.
Molecular Formula: C20H30O3
Physicochemical Properties of this compound
Quantitative physicochemical data for this compound is not extensively documented in the public domain. However, based on its chemical structure and data for the closely related precursor 15(S)-HETE, the following properties can be inferred or are known.
| Property | Value | Source |
| Molecular Weight | 318.45 g/mol | Inferred from C20H30O3 |
| Molecular Formula | C20H30O3 | Inferred from structure |
| Physical State | Likely a solid or oil at room temperature | General property of similar lipids |
| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | General property of eicosanoids |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Note: Some values are based on the properties of the closely related precursor 15(S)-HETE (C20H32O3, Molecular Weight: 320.5 g/mol ) and the general characteristics of eicosanoids.[4][5]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily centered around the regulation of inflammation and cell proliferation. These effects are mediated through its interaction with several key signaling pathways.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. It activates the Nrf2 signaling pathway, a key regulator of the antioxidant response, while simultaneously down-regulating the pro-inflammatory NF-κB signaling pathway.[1] This dual action suggests a potential therapeutic role for this compound in inflammatory disorders.
Caption: Anti-inflammatory signaling cascade of this compound.
Role in Hypoxia-Induced Cellular Proliferation
Under hypoxic conditions, this compound has been shown to promote the proliferation and migration of pulmonary artery endothelial cells and pulmonary arterial smooth muscle cells.[2][3] This effect is mediated through the activation of the ERK1/2 signaling pathway.[2] In pulmonary arterial smooth muscle cells, this signaling cascade also involves the upregulation of protease-activated receptor 2 (PAR-2).[3]
Caption: Hypoxia-induced cellular proliferation via this compound.
Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Similar to the related compound 15-keto-PGE2, this compound is suggested to be a ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cancer.[1] Activation of PPARγ by its ligands can lead to the inhibition of cell growth and proliferation in certain cancer cell lines.[1] The precursor, 15(S)-HETE, has also been shown to activate PPARγ.[6][7]
Caption: this compound-mediated activation of the PPARγ pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological analysis of this compound are crucial for researchers in this field.
Synthesis of this compound
A common method for the synthesis of this compound involves the enzymatic oxidation of its precursor, 15(S)-HETE.
Materials:
-
15(S)-HETE
-
15-hydroxyprostaglandin dehydrogenase (15-PGDH)
-
NAD+
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, acetic acid)
Procedure:
-
Dissolve 15(S)-HETE in a minimal amount of ethanol and add it to a phosphate buffer (pH 7.4).
-
Add NAD+ to the reaction mixture.
-
Initiate the reaction by adding purified 15-PGDH.
-
Incubate the reaction mixture at 37°C with gentle agitation for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification of this compound
The crude this compound can be purified using chromatographic techniques.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Solvents for elution (e.g., a gradient of hexane and ethyl acetate, with a small amount of acetic acid)
-
HPLC system with a suitable column (e.g., C18)
Procedure (Column Chromatography):
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the crude this compound extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 80:20 v/v), often with a small amount of acetic acid (e.g., 0.1%) to improve peak shape.
-
Collect fractions and analyze them by TLC.
-
Pool the fractions containing pure this compound and evaporate the solvent.
Procedure (HPLC):
-
For higher purity, the product can be further purified by reverse-phase HPLC.
-
Dissolve the partially purified this compound in a suitable solvent (e.g., methanol/water).
-
Inject the sample onto a C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile, water, and trifluoroacetic acid).
-
Monitor the elution profile with a UV detector (wavelengths around 235 nm and 280 nm are often used for conjugated systems).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Western Blot Analysis for ERK1/2 Activation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK1/2 in cell culture.[2]
Caption: Workflow for Western blot analysis.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., pulmonary artery endothelial cells) and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with different concentrations of this compound for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) or total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
15-Ketoeicosatetraenoic acid is a biologically active lipid mediator with significant potential as a modulator of inflammatory and proliferative responses. Its ability to interact with multiple signaling pathways, including Nrf2, NF-κB, ERK1/2, and PPARγ, underscores its complex role in cellular physiology and pathology. Further research into the precise mechanisms of action and the therapeutic potential of this compound is warranted, particularly in the context of inflammatory diseases, cancer, and vascular disorders. The experimental protocols provided in this guide offer a framework for researchers to investigate the synthesis, purification, and biological effects of this intriguing molecule.
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15(s)-Hete | C20H32O3 | CID 5280724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 15-Hete | C20H32O3 | CID 9966861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15-hydroxy-eicosatetraenoic acid arrests growth of colorectal cancer cells via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
15-KETO-PGE2: A Bioactive Metabolite of Prostaglandin E2 with Diverse Signaling Roles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, immunity, and carcinogenesis.[1][2] Its biological activity is tightly regulated not only at the level of synthesis but also through rapid metabolic inactivation. The primary catabolic pathway for PGE2 involves the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to the formation of 15-keto-prostaglandin E2 (15-KETE).[3][4] For many years, this compound was considered a biologically inactive metabolite.[4][5] However, a growing body of evidence now indicates that this compound is a bioactive lipid mediator in its own right, exerting distinct effects on various signaling pathways and cellular processes.[6][7][8] This technical guide provides a comprehensive overview of this compound as a metabolite of PGE2, detailing its formation, biological activities, and the signaling pathways it modulates. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Metabolism of Prostaglandin E2 to this compound
The conversion of PGE2 to this compound is the initial and rate-limiting step in the catabolism of PGE2.[9] This reaction is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][10] 15-PGDH is widely expressed in mammalian tissues and plays a critical role in regulating the local concentrations and biological actions of prostaglandins.[11] The oxidation of the 15(S)-hydroxyl group to a 15-keto group significantly reduces the biological activity of the prostaglandin at its classical receptors.[4][12]
Enzymatic Reaction
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of this compound with its molecular targets.
Table 1: Receptor Binding Affinities and Functional Potencies of this compound
| Receptor | Cell Line | Assay Type | Ligand | IC50 / Ki (µM) | EC50 (µM) | Reference(s) |
| EP2 | CHO | Radioligand Binding | This compound | 2.6 (Ki) | 1.8 | [3][13] |
| EP4 | CHO | Radioligand Binding | This compound | 15 (Ki) | >33 | [3][13] |
| EP2 | HEK | Radioligand Binding | This compound | 0.117 (IC50) | 0.137 | [3][13] |
| EP4 | HEK | Radioligand Binding | This compound | 2.82 (IC50) | 0.426 | [3][13] |
Table 2: Effects of this compound on Downstream Signaling
| Signaling Pathway | Cell Line | Effect | Concentration | Reference(s) |
| cAMP Formation | HEK-EP2 | Agonist | EC50 = 0.137 µM | [3][13] |
| cAMP Formation | HEK-EP4 | Partial Agonist | EC50 = 0.426 µM | [3][13] |
| STAT3 Phosphorylation | MCF10A-ras | Inhibition | 20 µM | [8][14] |
| PPARγ Activation | Macrophages | Agonist | Not specified | [10] |
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of several distinct signaling pathways.
Modulation of Prostaglandin EP Receptors
While initially considered inactive at prostaglandin receptors, recent studies have shown that this compound can bind to and signal through the EP2 and EP4 receptors, albeit with lower affinity and potency compared to PGE2.[3][6][13] In certain cell types, such as HEK cells expressing these receptors, this compound can act as a partial agonist, inducing cAMP formation.[3][13] This suggests that in tissues where 15-PGDH is highly expressed, this compound may take over the signaling roles of PGE2, potentially acting to terminate or modulate the inflammatory response.[15][16]
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)
This compound has been identified as a ligand for the nuclear receptor PPAR-γ.[8][10] PPAR-γ is a key regulator of lipid metabolism and inflammation.[10] Activation of PPAR-γ by this compound has been shown to have anti-inflammatory effects in some contexts.[17] For instance, in macrophages, this compound-mediated PPAR-γ activation can promote the growth of Cryptococcus neoformans.[10]
Inhibition of STAT3 Signaling
In the context of cancer biology, this compound has been shown to suppress the activity of Signal Transducer and Activator of Transcription 3 (STAT3).[8][14][18] STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and metastasis.[19] Overproduction of PGE2 is linked to cancer progression, in part through STAT3 activation.[8] this compound, by inhibiting STAT3 phosphorylation, dimerization, and nuclear translocation, can suppress the growth and progression of breast cancer cells.[8][14][18] This effect is dependent on the α,β-unsaturated carbonyl group of this compound.[18]
Experimental Protocols
This section provides an overview of key experimental protocols for studying this compound.
Quantification of this compound in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the accurate and sensitive quantification of this compound and other eicosanoids in complex biological matrices such as plasma and tissue homogenates.[4][20]
-
Sample Preparation:
-
Spike the sample with a deuterated internal standard (e.g., 15-keto-PGE2-d4) to correct for extraction losses and matrix effects.[21]
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte.
-
Elute the analyte from the SPE cartridge and evaporate the solvent.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Separate the analyte using a reverse-phase C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid.
-
Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
15-PGDH Enzyme Activity Assay
This assay measures the activity of 15-PGDH by monitoring the conversion of PGE2 to this compound.
-
Principle: The assay measures the reduction of NAD+ to NADH, which is coupled to the oxidation of PGE2 by 15-PGDH. The increase in NADH fluorescence is monitored over time.[3][22]
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the enzyme source (cell lysate or purified 15-PGDH).
-
Initiate the reaction by adding the substrate, PGE2.
-
Measure the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm using a fluorescence plate reader.[3][22]
-
Receptor Binding Assay
This assay determines the affinity of this compound for its receptors, such as EP2 and EP4.
-
Method: Competitive Radioligand Binding Assay
-
Procedure:
-
Incubate cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGE2) and increasing concentrations of unlabeled this compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Western Blot for STAT3 Phosphorylation
This method is used to assess the effect of this compound on the activation of the STAT3 signaling pathway.
-
Procedure:
-
Treat cells (e.g., MCF10A-ras) with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.[5][12][19]
-
PPARγ Reporter Assay
This assay measures the ability of this compound to activate the transcriptional activity of PPARγ.[23][24]
-
Principle: Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE). Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified.
-
Procedure:
-
Transfect cells with the PPARγ expression and reporter plasmids.
-
Treat the cells with this compound.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Conclusion
The metabolite this compound, once considered an inactive byproduct of PGE2 catabolism, is now recognized as a bioactive lipid mediator with diverse and complex signaling roles. Its ability to modulate EP receptors, activate PPAR-γ, and inhibit STAT3 signaling highlights its potential importance in a variety of physiological and pathological processes, including inflammation and cancer. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the biology of this compound and its potential as a therapeutic target. A deeper understanding of the intricate signaling networks regulated by this compound will undoubtedly open new avenues for the development of novel therapeutic strategies.
References
- 1. Frontiers | Microinjection Method for Analyzing Zebrafish Early Stage Oocytes [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. benchchem.com [benchchem.com]
- 17. Xenograft model of progressive human proliferative breast disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microinjection of Zebrafish Embryos to Analyze Gene Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 22. benchchem.com [benchchem.com]
- 23. raybiotech.com [raybiotech.com]
- 24. researchgate.net [researchgate.net]
The Biological Role of 15-KETE: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Signaling, and Therapeutic Potential of the Bioactive Lipid Metabolite 15-keto-Eicosatetraenoic Acid
Abstract
15-keto-Eicosatetraenoic acid (15-KETE), a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), is emerging as a significant signaling molecule involved in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological role of this compound, with a focus on its synthesis, signaling pathways, and its implications in inflammation and cell proliferation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed resource complete with experimental protocols and quantitative data to facilitate further investigation into this promising therapeutic target.
Introduction
Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play crucial roles in regulating inflammation, immunity, and cellular homeostasis. Among these, the metabolites of arachidonic acid have been extensively studied. 15-HETE is a prominent arachidonic acid metabolite that can be further metabolized to this compound. While initially considered an inactivation product, recent evidence demonstrates that this compound possesses distinct biological activities, positioning it as a key mediator in various cellular signaling cascades. Understanding the multifaceted role of this compound is critical for elucidating its potential as a biomarker and a therapeutic target in diseases such as pulmonary hypertension and inflammatory disorders.
Synthesis and Metabolism of this compound
The primary pathway for the formation of this compound involves the enzymatic oxidation of 15(S)-HETE.
Enzymatic Conversion of 15-HETE to this compound
The conversion of 15-HETE to this compound is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This enzyme is widely distributed in mammalian tissues, with high levels of activity observed in the lungs, kidneys, and placenta.[1] The reaction involves the oxidation of the hydroxyl group at carbon 15 of 15-HETE to a ketone group, yielding this compound (15-oxo-5,8,11-cis-13-trans-eicosatetraenoic acid).[2]
The kinetic parameters of this reaction have been characterized, with the purified lung PGDH exhibiting a Km of 16 µM for 15-HETE.[2] This indicates a relatively high affinity of the enzyme for its substrate.
References
Early Investigations into 15-Keto-Prostaglandin E2 Signaling: From Inert Metabolite to Bioactive Mediator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
For many years, 15-keto-prostaglandin E2 (15-keto-PGE2) was largely regarded as an inactive metabolite of the potent inflammatory mediator, prostaglandin (B15479496) E2 (PGE2). The enzymatic conversion of PGE2 to 15-keto-PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) was considered a critical step in terminating PGE2's biological activity. However, a paradigm shift occurred as accumulating evidence from early studies began to reveal that 15-keto-PGE2 is not merely an inert byproduct but a bioactive lipid with its own distinct signaling capabilities and physiological roles. This technical guide delves into these early, foundational studies that unveiled the signaling pathways of 15-keto-PGE2, with a focus on its anti-inflammatory and anti-proliferative effects, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).
From PGE2 Inactivation to a New Signaling Molecule
The initial interest in 15-keto-PGE2 was in the context of PGE2 metabolism. 15-PGDH, a NAD+-dependent enzyme, catalyzes the oxidation of the 15-hydroxyl group of PGE2, leading to the formation of 15-keto-PGE2, which has significantly reduced biological activity at PGE2's cognate EP receptors.[1][2] This enzymatic conversion is a key mechanism for regulating the levels and actions of PGE2, a central player in inflammation and cancer.[2]
The turning point in the understanding of 15-keto-PGE2 came with the discovery of its ability to act as a ligand for the nuclear receptor PPAR-γ.[3][4] This finding provided a mechanistic basis for the observed biological effects of 15-keto-PGE2 that were independent of the EP receptors.
Core Signaling Pathway: PPAR-γ Activation
Early research established that 15-keto-PGE2 is an endogenous ligand for PPAR-γ, a transcription factor that plays a crucial role in adipocyte differentiation, glucose homeostasis, and inflammation.[3][4] The activation of PPAR-γ by 15-keto-PGE2 leads to the transcription of target genes that are involved in anti-inflammatory and anti-proliferative responses.
Quantitative Data on 15-keto-PGE2 and PPAR-γ
The following table summarizes key quantitative data from early studies on the interaction between 15-keto-PGE2 and PPAR-γ.
| Parameter | Value | Cell Type/System | Reference |
| PPAR-γ Activation (EC50) | ~5 µM | Murine Macrophages (RAW 264.7) | [5] |
| Inhibition of LPS-induced TNF-α | IC50 ~10 µM | Murine Macrophages (RAW 264.7) | [5] |
| Induction of p21 Promoter Activity | Significant at 10 µM | Hepatocellular Carcinoma Cells | [3] |
Note: The precise values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
PPAR-γ Reporter Gene Assay (Early Method)
A common method used in early studies to demonstrate PPAR-γ activation was the reporter gene assay.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or a relevant cancer cell line) is cultured in appropriate media. The cells are then co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: After transfection, the cells are treated with varying concentrations of 15-keto-PGE2 or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The fold induction of reporter gene activity relative to the vehicle control is then calculated.
dot
Anti-Proliferative Effects of 15-keto-PGE2
Early investigations into the biological activity of 15-keto-PGE2 revealed its ability to inhibit the growth of various cancer cell lines.[3][6] This anti-proliferative effect was often linked to its activation of PPAR-γ and the subsequent induction of cell cycle inhibitors like p21.[3]
Quantitative Data on Anti-Proliferative Effects
| Effect | Concentration | Cell Line | Reference |
| Inhibition of Cell Proliferation | 10-20 µM | Human Breast Cancer Cells (MCF-7) | [6] |
| Induction of Apoptosis | 20 µM | Pancreatic Cancer Cells | [3] |
| Inhibition of Colony Formation | Significant at 10 µM | Hepatocellular Carcinoma Cells | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay - Early Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a widely used method in early studies to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of 15-keto-PGE2 for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and fresh media containing MTT is added to each well. The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
dot
Anti-Inflammatory Signaling
The discovery of 15-keto-PGE2 as a PPAR-γ agonist provided a strong rationale for its anti-inflammatory properties. PPAR-γ activation is known to antagonize the activity of pro-inflammatory transcription factors such as NF-κB. Early studies demonstrated that 15-keto-PGE2 could suppress the production of pro-inflammatory cytokines in macrophages.[5]
More recent research has further elucidated the direct interaction of 15-keto-PGE2 with components of the NF-κB signaling pathway.[7]
Experimental Protocols
Measurement of Inflammatory Cytokines (ELISA - Early Method)
Enzyme-linked immunosorbent assay (ELISA) was a standard technique in early research to quantify the production of inflammatory cytokines.
-
Cell Stimulation: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of 15-keto-PGE2.
-
Supernatant Collection: After an appropriate incubation time, the cell culture supernatant is collected.
-
ELISA: The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.
-
Data Analysis: A standard curve is generated using known concentrations of the cytokine, and the concentrations in the samples are interpolated from this curve.
Beyond PPAR-γ: Early Hints of Other Pathways
While PPAR-γ activation was the central theme of early 15-keto-PGE2 research, some studies began to suggest the existence of other signaling mechanisms. For instance, reports on the ability of 15-keto-PGE2 to inhibit STAT3 signaling and its potential to act as a biased or partial agonist at EP receptors emerged later, building upon the foundational knowledge that it was a bioactive molecule.[3][8][9]
dot
Conclusion
The early studies on 15-keto-PGE2 signaling marked a significant advancement in the field of lipid mediators. They successfully challenged the long-held belief of its biological inertness and established it as a signaling molecule with important anti-proliferative and anti-inflammatory functions. The identification of PPAR-γ as its primary target provided a solid mechanistic framework for these effects and opened up new avenues for research into the therapeutic potential of modulating this pathway. This foundational work paved the way for a more nuanced understanding of prostaglandin metabolism and signaling, highlighting that even metabolites can have crucial and distinct biological roles. For drug development professionals, these early findings underscore the importance of thoroughly characterizing the biological activities of all metabolites of a therapeutic agent, as they may possess unexpected and potentially beneficial properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-keto-PGE2 alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencefeatured.com [sciencefeatured.com]
- 8. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
15-KETE mechanism of action in inflammatory response
An In-depth Technical Guide on the Core Mechanism of Action of 15-KETE in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-keto-eicosatetraenoic acid (this compound), also known as 15-oxo-eicosatetraenoic acid (15-oxo-ETE), is an electrophilic lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Possessing a reactive α,β-unsaturated ketone moiety, this compound functions as a signaling molecule that modulates key pathways in the inflammatory response. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its dual role in the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting inflammatory diseases.
Introduction
Bioactive lipids play a pivotal role in regulating cellular homeostasis and inflammatory processes. While it was initially believed that the oxidation of hydroxylated polyunsaturated fatty acids by enzymes like 15-PGDH led to their inactivation, recent evidence reveals that this process generates electrophilic α,β-unsaturated ketone derivatives with potent signaling capabilities.[1] this compound is a prominent member of this class of mediators, formed from the precursor 15-HETE, which itself is implicated in various inflammatory conditions.[1] The electrophilic nature of this compound allows it to form Michael adducts with nucleophilic cysteine residues on key regulatory proteins, thereby modulating their function and altering cellular signaling cascades.[1] This guide delves into the core mechanisms by which this compound exerts its anti-inflammatory effects, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.
Biosynthesis of this compound
The production of this compound is a two-step enzymatic process initiated from arachidonic acid.
-
Step 1: Formation of 15(S)-HETE: Arachidonic acid is first oxygenated by 15-lipoxygenase (15-LO) to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then reduced to 15(S)-HETE.[2]
-
Step 2: Oxidation to this compound: The hydroxyl group of 15(S)-HETE is subsequently oxidized by cytosolic NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to yield the α,β-unsaturated ketone, this compound.[1][2]
This metabolic conversion is crucial as it transforms a signaling molecule (15-HETE) into a highly reactive electrophilic species (this compound) with distinct biological activities.
Mechanism of Action in the Inflammatory Response
This compound's anti-inflammatory properties stem from its ability to covalently modify and regulate the function of key proteins in two major signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway.
Activation of the Nrf2-Mediated Antioxidant Response
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[3]
This compound, as an electrophile, reacts with nucleophilic cysteine residues on Keap1. This covalent modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.[5]
Key target genes upregulated by the this compound-mediated activation of Nrf2 include:
-
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have anti-inflammatory and antioxidant properties.[1][6]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.[1][5]
-
Glutamate-cysteine ligase modifier subunit (GCLM): A subunit of the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis, a major intracellular antioxidant.[1][5]
Inhibition of the NF-κB Pro-Inflammatory Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the pro-inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][7]
This compound inhibits NF-κB signaling primarily by targeting the IKK complex, specifically the IKKβ subunit.[1] It is postulated that this compound forms a covalent adduct with a critical cysteine residue (C179) in the activation loop of IKKβ.[1] This modification inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains inactive in the cytoplasm, and the transcription of its target genes is suppressed.[1][3]
Key pro-inflammatory genes downregulated by this compound-mediated inhibition of NF-κB include:
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on inflammatory signaling pathways.
Table 1: Effect of this compound on Nrf2-Mediated Gene and Protein Expression in THP-1 Cells
| Treatment | Duration | Target | Fold Change (vs. Control) | Cell Line | Reference |
| 25 µM this compound | 6 hours | HO-1 Protein | Significant Increase | THP-1 | [1] |
| 50 µM this compound | 6 hours | HO-1 Protein | Significant Increase | THP-1 | [1] |
| 25 µM this compound | 12 hours | HO-1 Protein | ~3-fold Increase | THP-1 | [1] |
| 25 µM this compound | 18 hours | HO-1 Protein | ~4-fold Increase | THP-1 | [1] |
| 25 µM this compound | 18 hours | NQO1 Protein | ~2-fold Increase | THP-1 | [1] |
Table 2: Effect of this compound on NF-κB Signaling and Pro-inflammatory Cytokine Expression
| Experiment | Treatment | Effect | Cell Line | Reference |
| NF-κB Luciferase Reporter Assay (TNF-α stimulated) | 1 µM this compound (+ Ethacrynic Acid) | ~80% reduction in luciferase activity | HEK293T | [1] |
| In vitro IKKβ Kinase Assay | 100 µM this compound | >50% inhibition of IKKβ activity | N/A | [1] |
| qRT-PCR (LPS stimulated) | 25 µM this compound | Significant decrease in TNF-α mRNA expression | THP-1 | [1] |
| qRT-PCR (LPS stimulated) | 25 µM this compound | Significant decrease in IL-6 mRNA expression | THP-1 | [1] |
| qRT-PCR (LPS stimulated) | 25 µM this compound | Significant decrease in IL-1β mRNA expression | THP-1 | [1] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Differentiation: For experiments, THP-1 cells are differentiated into macrophage-like cells by treatment with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) overnight.[1]
-
This compound Treatment: Differentiated THP-1 cells are treated with varying concentrations of this compound (e.g., 1-50 µM) for specified durations (e.g., 1.5-24 hours) in RPMI containing 1% FBS.[1] For NF-κB inhibition studies, cells are often pre-treated with a pro-inflammatory stimulus like LPS (100 ng/mL) with or without this compound.[1]
Western Blot Analysis for Nrf2 Target Proteins
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against HO-1, NQO1, GCLM, or a loading control (e.g., actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: Band intensities are quantified using imaging software and normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokines
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
Thermal Cycling: The reaction is performed in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Experimental Workflow Diagram
Potential Role of this compound in PPARγ Activation
Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors that play a crucial role in regulating inflammation. While direct and extensive evidence for this compound as a potent PPARγ agonist is still emerging, other related electrophilic lipids, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are well-established PPARγ ligands.[7][8] These electrophilic lipids can covalently bind to cysteine residues within the ligand-binding domain of PPARγ, leading to its activation.[7] Activated PPARγ can then transrepress the activity of pro-inflammatory transcription factors like NF-κB. Given its structural similarities and electrophilic nature, it is plausible that this compound may also exert some of its anti-inflammatory effects through the activation of PPARγ, a hypothesis that warrants further investigation.
Conclusion and Future Directions
This compound is a potent, endogenously produced lipid mediator with a dual mechanism of action in the inflammatory response. By activating the Nrf2-dependent antioxidant pathway and simultaneously inhibiting the pro-inflammatory NF-κB signaling cascade, this compound demonstrates significant potential as a modulator of inflammation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other electrophilic lipids in the context of inflammatory diseases.
Future research should focus on:
-
Elucidating the full spectrum of protein targets of this compound through proteomic approaches.
-
Investigating the in vivo efficacy of this compound in animal models of inflammatory diseases.
-
Clarifying the role of this compound as a PPARγ agonist and its contribution to its overall anti-inflammatory profile.
-
Developing stable synthetic analogs of this compound with improved pharmacokinetic properties for potential therapeutic applications.
By continuing to unravel the complex signaling networks modulated by electrophilic lipids like this compound, we can pave the way for novel therapeutic strategies to combat a wide range of inflammatory disorders.
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELECTROPHILIC NITRO-FATTY ACIDS: ANTI-INFLAMMATORY MEDIATORS IN THE VASCULAR COMPARTMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Accumulation of 15-deoxy-delta(12,14)-prostaglandin J2 adduct formation with Keap1 over time: effects on potency for intracellular antioxidant defence induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR and immune system—what do we know? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of 15-Keto-Prostaglandin E2 with E-Prostanoid Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a vast array of physiological and pathological processes, exerting its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2][3] The metabolic breakdown of PGE2 yields 15-keto-prostaglandin E2 (15-KETE), a metabolite historically considered to be biologically inactive.[1][4][5] However, emerging evidence compellingly refutes this long-held view, revealing that this compound is a bioactive lipid that actively modulates EP receptor signaling.[4][6] This guide provides a comprehensive technical overview of the molecular interactions, signaling pathways, and functional consequences of this compound binding to EP receptors, with a focus on its role as a partial and biased agonist at EP2 and EP4 receptors.[1]
Receptor Binding Affinity and Specificity
Recent studies have focused on the interaction of this compound with the Gαs-coupled EP2 and EP4 receptors.[1] Competitive radioligand binding assays demonstrate that while PGE2 binds to both EP2 and EP4 receptors with high affinity in the nanomolar and sub-nanomolar range, respectively, this compound exhibits a significantly lower binding affinity.[1][7] The inhibitory concentration (IC50) for this compound is approximately 100-fold higher for the EP2 receptor and nearly 10,000-fold higher for the EP4 receptor compared to PGE2.[1] This suggests that under physiological conditions where both ligands are present, PGE2 would preferentially bind to the EP4 receptor, whereas this compound may interact more readily with the EP2 receptor.[1]
Table 1: Comparative Binding Affinities (IC50) of PGE2 and this compound at EP2 and EP4 Receptors
| Compound | Receptor Subtype | Cell Line | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| PGE2 | Human EP2 | HEK-EP2 | 1.1 | [1] |
| This compound | Human EP2 | HEK-EP2 | 118 | [1] |
| PGE2 | Human EP4 | HEK-EP4 | 0.13 | [1] |
| This compound | Human EP4 | HEK-EP4 | 1290 | [1] |
Data derived from competitive whole-cell radioligand binding assays using [³H]PGE2.[1]
Downstream Signaling Pathways: A Biased Agonist Profile
The interaction of this compound with EP2 and EP4 receptors initiates downstream signaling cascades, primarily through the Gαs-adenylyl cyclase pathway, but also involving other non-canonical pathways.[1][8] this compound's activity is not that of a simple, less potent agonist; instead, it functions as a biased and partial agonist, activating different signaling arms with varying efficacies compared to the full agonist, PGE2.[1][2]
EP2 Receptor Signaling
At the EP2 receptor, this compound acts as a full agonist for Gαs-mediated cAMP formation, achieving a maximal effect comparable to that of PGE2 (~100%).[1] However, for other signaling pathways, it behaves as a partial agonist. It elicits a maximal response of approximately 70% for ERK phosphorylation and around 83% for β-catenin/TCF-mediated transcriptional activity, relative to PGE2.[1] This demonstrates biased activity towards the cAMP pathway at the EP2 receptor.[1]
EP4 Receptor Signaling
Unlike the EP2 receptor, which couples solely to Gαs, the EP4 receptor can couple to both Gαs and Gαi proteins.[1][9] this compound acts as a partial agonist for all measured downstream pathways of the EP4 receptor, including cAMP formation, ERK phosphorylation, and β-catenin/TCF-mediated signaling.[1] The significantly lower binding affinity and partial agonism at the EP4 receptor suggest that this compound is much less effective than PGE2 at activating this receptor subtype.[1]
The "Switched Agonist" Hypothesis
The distinct binding affinities and biased agonism of this compound have led to a "switched agonist" hypothesis.[1] In this model, during an inflammatory response, high-affinity PGE2 initially drives cellular reactions primarily through the EP4 receptor.[1] As PGE2 is metabolized into this compound, the signaling "switches." this compound, with its lower affinity for EP4 and preference for EP2, takes over, sustaining a different, attenuated signaling profile that may be crucial for terminating the initial inflammatory response and restoring homeostasis.[1][2]
Experimental Protocols
The characterization of this compound's interaction with EP receptors relies on several key in-vitro assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[7]
-
Objective: To determine the inhibition constant (Ki) of this compound for EP receptor subtypes.[7]
-
Key Materials:
-
Generalized Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-PGE2.
-
Add increasing concentrations of unlabeled competitor (either PGE2 or this compound) to parallel incubations.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
cAMP Formation Assay
This assay measures the functional consequence of Gαs-coupled receptor activation by quantifying the production of the second messenger, cyclic AMP (cAMP).
-
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via EP2 or EP4 receptors.
-
Key Materials:
-
Whole cells expressing the target EP receptor.
-
This compound and PGE2.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA, HTRF, or radioligand displacement assay).[10]
-
-
Generalized Procedure:
-
Culture cells in multi-well plates.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Stimulate cells with varying concentrations of this compound or PGE2 for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP concentration in the lysate using a suitable detection kit.
-
Plot cAMP concentration against the log concentration of the agonist to determine EC50 and Emax values.
-
Reporter Gene Assay (e.g., β-catenin/TCF Luciferase)
This assay measures the activation of a specific transcription factor by linking its activity to the expression of a reporter gene, such as luciferase.[1]
-
Objective: To quantify the activation of the β-catenin/TCF signaling pathway by this compound.
-
Key Materials:
-
Host cells co-transfected with the EP receptor and a luciferase reporter plasmid containing TCF response elements.
-
This compound and PGE2.
-
Luciferase assay substrate (e.g., luciferin).
-
-
Generalized Procedure:
-
Transfect cells and plate in multi-well plates.
-
Stimulate cells with varying concentrations of this compound or PGE2.
-
After an appropriate incubation period (several hours), lyse the cells.
-
Add luciferase substrate to the lysate and measure the resulting luminescence with a luminometer.
-
Normalize luciferase activity to a control (e.g., total protein or a co-transfected control reporter).
-
Plot normalized activity against the log concentration of the agonist.
-
In-Vivo Relevance and Future Directions
The bioactivity of this compound is not confined to in-vitro systems. In a zebrafish model, treatment with this compound was shown to perturb the development of glomerular vascularization, a defect that could be reversed by the combined blockade of EP2 and EP4 receptors.[4][6] This provides in-vivo evidence that this compound is a biologically active metabolite that modulates EP receptor signaling to influence tissue architecture.[4][6][11]
The discovery of this compound as a bioactive, biased agonist for EP receptors opens new avenues for therapeutic intervention. Understanding how this metabolite fine-tunes PGE2 signaling could lead to the development of novel drugs that selectively modulate specific downstream pathways, offering more precise control over inflammation, cancer progression, and tissue homeostasis with potentially fewer side effects than traditional non-selective prostaglandin modulators. Further research is required to fully elucidate the roles of this compound in various physiological and pathological contexts.
References
- 1. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 10. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dichotomous Role of 15-Keto-Eicosatetraenoic Acid (15-KETE) in Cancer Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding 15-keto-eicosatetraenoic acid (15-KETE), a lipid mediator derived from the 15-lipoxygenase (15-LOX) pathway, and its complex and often contradictory role in the progression of various cancers. Emerging evidence points to this compound and its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), as critical signaling molecules that can exert both pro-tumorigenic and anti-tumorigenic effects, depending on the cellular context and cancer type. This document provides a comprehensive summary of the current understanding of this compound's mechanisms of action, its associated signaling pathways, and the experimental methodologies used to elucidate its function, with a focus on providing actionable insights for research and development.
Biosynthesis of this compound
This compound is a metabolite of arachidonic acid, produced via the enzymatic activity of 15-lipoxygenase (15-LOX). The biosynthesis is a two-step process:
-
Formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE): 15-LOX catalyzes the stereospecific oxygenation of arachidonic acid at the carbon-15 (B1200482) position.[1]
-
Reduction to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE): The unstable 15(S)-HpETE is subsequently reduced to the more stable 15(S)-HETE by glutathione (B108866) peroxidase.[1]
-
Oxidation to this compound: 15-HETE can then be further oxidized to form this compound.
The expression and activity of 15-LOX enzymes, particularly 15-LOX-1 and 15-LOX-2, are often dysregulated in cancerous tissues compared to their normal counterparts.[2] This altered expression can lead to a shift in the balance of downstream metabolites, including 15-HETE and this compound, thereby influencing tumor progression.
The Dual Role of the 15-LOX Pathway in Cancer
The functional consequences of elevated 15-LOX pathway activity and the accumulation of its metabolites are multifaceted and appear to be highly context-dependent, with studies reporting both tumor-suppressive and tumor-promoting roles.
Anti-Tumorigenic Effects
In several cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and certain breast cancers, the 15-LOX pathway and its products, 15(S)-HETE and its analogue 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), have been shown to inhibit cancer progression.[3][4]
Key Anti-Cancer Mechanisms:
-
Activation of PPARγ: 15(S)-HETE and 13(S)-HODE are endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known tumor suppressor functions.[3][5] Activation of PPARγ can lead to the inhibition of cell growth, decreased tumor invasiveness, and reduced production of pro-inflammatory cytokines.[6][7]
-
Induction of Apoptosis: Activation of the 15-LOX/PPARγ axis has been shown to induce apoptosis in cancer cells. For instance, in NSCLC cells, exogenous 13(S)-HODE and 15(S)-HETE induced apoptosis through the activation of caspases 9 and 3.[3] Similarly, restoration of 15-LOX-1 expression in Caco-2 colorectal cancer cells reestablished apoptosis.[4]
-
Cell Cycle Arrest: PPARγ agonists have been shown to induce cell cycle arrest in various cancer cells.[8]
-
Inhibition of Angiogenesis: The activation of PPARγ by 15-LOX metabolites can lead to the inhibition of angiogenesis, a crucial process for tumor growth and metastasis.[9][10][11]
Pro-Tumorigenic Effects
Conversely, in other malignancies such as hepatocellular carcinoma (HCC) and some forms of prostate cancer, the 15-LOX pathway appears to promote tumor progression.[5][12]
Key Pro-Cancer Mechanisms:
-
Activation of Pro-Survival Signaling: In HCC cells, the 15-LOX-1/15-HETE pathway has been shown to prevent apoptosis and promote progression by activating the protein kinase B (Akt) and heat shock protein 90 (Hsp90) complex.[12]
-
Enhanced Cell Proliferation and Invasion: 15-HETE enhanced the invasion and migration of HepG2 hepatocellular carcinoma cells, an effect that was attenuated by inhibitors of Akt or Hsp90.[12]
-
Modulation of the Tumor Microenvironment: Metabolites of the 15-LOX pathway can have pro-inflammatory effects that may contribute to a tumor-supportive microenvironment.[2]
Quantitative Data on the Effects of 15-LOX Metabolites
The following table summarizes key quantitative findings from the literature on the effects of 15-LOX metabolites on cancer cells.
| Cancer Type | Cell Line(s) | Metabolite(s) | Concentration | Effect | Reference(s) |
| Colorectal Cancer | HCT116 | HM015k (a silybin (B1146174) analog) | 2, 4 µM | Increased apoptosis | [13] |
| Hepatocellular Carcinoma | HepG2, SMMC7721 | 15-HETE | Not specified | Reversed apoptosis and growth arrest induced by 15-LO-1 inhibition | [12] |
| Non-Small Cell Lung Cancer | Not specified | 13(S)-HODE, 15(S)-HETE | Not specified | Inhibited cell proliferation, induced apoptosis | [3] |
Signaling Pathways Involving this compound and its Precursors
The biological effects of this compound and 15-HETE are mediated through their interaction with various intracellular signaling pathways.
15-LOX/PPARγ Signaling Pathway
This pathway is central to the anti-tumorigenic effects of 15-LOX metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical role of 15-lipoxygenase-1 in colorectal epithelial cell terminal differentiation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxfordbiomed.com [oxfordbiomed.com]
- 6. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 7. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing Angiogenesis, a Key Step in Cancer Vascularization, and Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Angiogenesis in Cancer Therapy: Moving Beyond Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15-lipoxygenase-1/15-hydroxyeicosatetraenoic acid promotes hepatocellular cancer cells growth through protein kinase B and heat shock protein 90 complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Products of 15-KETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-keto-eicosatetraenoic acid (15-KETE) is a biologically active lipid mediator derived from the enzymatic oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As a metabolite of the arachidonic acid cascade, this compound is implicated in various physiological and pathological processes, including cell proliferation, migration, and vascular remodeling. Understanding the stability of this compound and the nature of its degradation products is critical for accurate in vitro and in vivo studies, as well as for the development of potential therapeutic agents targeting its signaling pathways. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, its degradation products, and the methodologies used for its analysis.
Chemical Stability of this compound and Related Compounds
While specific stability data for this compound is limited in the public domain, valuable insights can be drawn from studies on structurally similar compounds, such as 15-keto-prostaglandin E2 (15-keto-PGE2) and its dihydro-metabolite. Eicosanoids, in general, are known to be unstable in aqueous media, with their stability being influenced by factors such as pH, temperature, and the presence of other molecules like albumin.
Factors Affecting Stability:
-
pH: Studies on 15-keto-13,14-dihydro-PGE2 indicate that it undergoes rapid dehydration in aqueous media, particularly at high or very low pH.[1][2] This suggests that this compound is also likely susceptible to pH-dependent degradation.
-
Temperature: Elevated temperatures are known to accelerate the degradation of many organic molecules, including eicosanoids.[2]
-
Albumin: The presence of albumin has been shown to accelerate the degradation of 15-keto-13,14-dihydro-PGE2.[1][2] This is a critical consideration for in vitro experiments using cell culture media containing serum, as well as for understanding the in vivo stability of this compound.
Degradation Products
The degradation of 15-keto-eicosanoids can lead to the formation of various products with altered biological activity. For 15-keto-13,14-dihydro-PGE2, the primary degradation products identified are:
-
15-keto-13,14-dihydro-PGA2: This is an acid-catalyzed dehydration product.[1]
-
11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2: This bicyclic compound is formed at alkaline pH and its formation increases with time and pH.[1]
It is plausible that this compound undergoes similar degradation pathways, leading to the formation of corresponding PGA-like and bicyclic structures. The identification and characterization of these degradation products are crucial for understanding the complete biological profile of this compound.
Quantitative Data Summary
Due to the limited availability of direct quantitative stability data for this compound, the following table summarizes the known information for the closely related and studied compound, 15-keto-13,14-dihydro-PGE2. Researchers should consider these as indicative for this compound and perform specific stability studies for their particular experimental conditions.
| Parameter | Condition | Observation for 15-keto-13,14-dihydro-PGE2 | Reference |
| Chemical Stability | Aqueous media (high or very low pH) | Rapid dehydration | [1][2] |
| Aqueous media (alkaline pH) | Formation of a bicyclic compound | [1] | |
| Presence of albumin | Accelerated degradation | [1][2] | |
| Degradation Kinetics | General | Decomposes by first-order reaction kinetics | [2] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A general protocol for the forced degradation of an eicosanoid like this compound would involve subjecting a solution of the compound to various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water and organic solvents (e.g., acetonitrile (B52724), methanol)
-
HPLC or UPLC system with a UV or MS detector
-
pH meter
-
Temperature-controlled incubator/water bath
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or a buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for this compound or Mass Spectrometry (MS) for identification.
-
Column Temperature: Controlled, e.g., 30°C.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Experimental Workflows
This compound has been shown to be involved in cellular signaling, particularly in the context of hypoxia-induced pulmonary vascular remodeling.
This compound Signaling Pathway
This compound promotes the proliferation of pulmonary artery endothelial cells and pulmonary arterial smooth muscle cells through the activation of the ERK1/2 signaling pathway.[1][3] This activation appears to be, at least in part, mediated by the Protease-Activated Receptor 2 (PAR-2).[3]
References
- 1. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Degradation of 15-keto-13,14-dihydro-PGE2 in Aqueous Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spontaneous degradation of 15-keto-13,14-dihydro-prostaglandin E2 (PGE-M), the primary circulating metabolite of prostaglandin (B15479496) E2 (PGE2). Understanding the inherent instability of this key biomarker is critical for accurate quantification and interpretation in research, clinical, and pharmaceutical contexts. This document outlines the degradation pathways, influencing factors, and detailed experimental protocols for its analysis.
Core Instability and Degradation Pathways
15-keto-13,14-dihydro-PGE2 is chemically labile and undergoes spontaneous degradation in aqueous media.[1][2] The degradation process is primarily a dehydration reaction, the products of which are significantly influenced by the pH of the medium.[1] The decomposition follows first-order reaction kinetics and is also affected by temperature and the presence of proteins like albumin.[2]
At or near neutral pH, the degradation of 15-keto-dihydro-PGE2 leads to the formation of 15-keto-13,14-dihydro-PGA2.[1][2] However, at alkaline pH, a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, is also formed. The proportion of this bicyclic product increases with both time and rising pH.[1] The acid-catalyzed dehydration product has been identified as 15-keto-13,14-dihydro-PGA2.[1] Due to the instability of the parent compound and the reactivity of its dehydration product, the more stable bicyclic degradation product is suggested as a more suitable target for measurement.[1]
The presence of albumin has been shown to accelerate the degradation of 15-keto-dihydro-PGE2 even more rapidly than in a buffer of the same pH.[1][2] In addition to promoting the formation of the bicyclic product at near-neutral pH, albumin also facilitates the binding of the dehydration product, 15-keto-dihydro-PGA2, to form water-soluble adducts.[1]
Caption: Degradation pathway of 15-keto-13,14-dihydro-PGE2 in aqueous media.
Quantitative Data on Degradation
The stability of 15-keto-13,14-dihydro-PGE2 is highly dependent on environmental conditions. The following table summarizes the key factors influencing its degradation.
| Factor | Observation | Primary Degradation Products | Reference |
| pH | Rapid degradation occurs at very low or high pH. | Acidic pH: 15-keto-13,14-dihydro-PGA2. Alkaline pH: 15-keto-13,14-dihydro-PGA2 and 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2. | [1] |
| Albumin | Accelerates degradation quantitatively, even at near-neutral pH. | Promotes the formation of the bicyclic product (11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2) and facilitates the binding of 15-keto-dihydro-PGA2 to form adducts. | [1][2] |
| Temperature | Decomposition is temperature-dependent. | Not explicitly detailed in the abstracts, but follows first-order kinetics. | [2] |
| Kinetics | Follows first-order reaction kinetics. | Dependent on pH, temperature, and albumin concentration. | [2] |
Experimental Protocols
Accurate quantification of 15-keto-13,14-dihydro-PGE2 requires robust analytical methods that account for its instability. The primary methods employed are immunoassays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for accuracy.[3]
Sample Handling and Preparation
Due to the rapid degradation, immediate processing or stabilization of biological samples is crucial. One effective stabilization technique is the immediate formation of oximes of the 9 and 15 ketone groups in the aqueous sample.[4] This is followed by extraction, methylation, and silylation for analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Solid Phase Extraction (SPE) for LC-MS/MS Analysis: [5]
-
Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.
-
Acidification: Acidify the biological sample (e.g., plasma, urine) to approximately pH 3.5.
-
Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then hexane (B92381) to remove impurities.
-
Elution: Elute the analyte from the cartridge.
-
Drying and Reconstitution: Dry the eluate and reconstitute it in a suitable solvent for LC-MS/MS analysis.
Analytical Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [3][5]
-
Principle: This method offers high specificity and sensitivity by separating the analyte from other sample components via liquid chromatography, followed by detection and quantification based on its unique mass-to-charge ratio.[3]
-
Procedure:
-
Inject the prepared sample into a liquid chromatography system.
-
Separate 15-keto-dihydro-PGE2 from other molecules based on its chemical properties.
-
The separated analyte enters the mass spectrometer, where it is ionized (commonly using Electrospray Ionization - ESI) and fragmented.[6]
-
Monitor specific parent and fragment ions (Multiple Reaction Monitoring - MRM) for both the analyte and an internal standard for detection and quantification.
-
Calculate the concentration by comparing the ratio of the analyte's peak area to the internal standard's peak area against a standard curve.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA): [3][5]
-
Principle: A competitive immunoassay where 15-keto-dihydro-PGE2 in the sample competes with a labeled (e.g., HRP-labeled) version of the molecule for a limited number of antibody binding sites.[3]
-
Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated 15-keto-dihydro-PGE2 to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Add a stop solution and measure the optical density using a microplate reader. The signal intensity is inversely proportional to the amount of analyte in the sample.
-
Caption: Generalized experimental workflow for the analysis of 15-keto-13,14-dihydro-PGE2.
References
- 1. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Basic characteristics of 15-ketoeicosatetraenoic acid
An In-Depth Technical Guide to 15-Ketoeicosatetraenoic Acid (15-KETE)
Introduction
15-Ketoeicosatetraenoic acid (this compound), also known as 15-oxo-ETE, is a biologically active lipid mediator derived from the metabolism of arachidonic acid.[1][2] Initially considered an inactive catabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), recent research has revealed its role as a potent signaling molecule.[2][3] this compound possesses an electrophilic α,β-unsaturated ketone structure, which allows it to interact with and modulate the function of key regulatory proteins.[3] This guide provides a comprehensive overview of the fundamental characteristics of this compound, its biochemical pathways, and its effects on cellular signaling, tailored for researchers and professionals in drug development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and analysis.
| Property | Value | Source |
| Formal Name | 15-oxo-5Z,8Z,11Z,13E-eicosatetraenoic acid | [4] |
| Synonyms | This compound, 15-oxo-ETE | [1][4] |
| CAS Number | 81416-72-0 | [1][4] |
| Molecular Formula | C₂₀H₃₀O₃ | [1][4] |
| Formula Weight | 318.5 g/mol | [1][4] |
| Physical Appearance | Solid | Inferred from storage/shipping |
| Storage | -20°C | [4] |
| Stability | ≥ 2 years (at -20°C) | [4] |
| Solubility | DMF: MiscibleDMSO: MiscibleEthanol: MisciblePBS (pH 7.2): ~0.8 mg/ml | [4] |
| λmax | 279 nm | [4] |
Biochemistry: Biosynthesis and Metabolism
This compound is not a primary product of arachidonic acid metabolism but is formed through a multi-step enzymatic cascade.[3]
Biosynthesis Pathway
The primary pathway for this compound generation involves two key enzymatic steps. First, arachidonic acid is oxygenated by either 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2) to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[3] This unstable intermediate is then rapidly reduced to 15-HETE.[5] The final and rate-limiting step is the oxidation of the 15-hydroxyl group of 15-HETE to a ketone by 15-hydroxyprostaglandin dehydrogenase (15PGDH), yielding this compound.[2][3][4]
Metabolism
Once formed, this compound can undergo further metabolic processing. As an electrophilic species, it can react with nucleophiles, notably forming glutathione (B108866) (GSH) adducts.[2][3] This conjugation is a detoxification pathway that can be inhibited by agents like ethacrynic acid, thereby increasing the signaling capacity of this compound.[2][3] While the metabolism of its precursor, 15-HETE, includes beta-oxidation, the specific downstream catabolic fate of this compound is less clearly established.[6][7]
Biological Activities and Signaling Pathways
This compound is a pleiotropic signaling molecule that modulates inflammatory responses, cell proliferation, and angiogenesis through various mechanisms.
Modulation of Inflammatory Signaling
This compound exhibits dual roles in regulating inflammation. It inhibits the pro-inflammatory NF-κB pathway by directly alkylating and inhibiting IKKβ, a key kinase in the pathway.[2][3] Concurrently, it activates the Nrf2-regulated antioxidant response, a major cellular defense mechanism against oxidative stress.[2][3] This is achieved through the modification of Keap1, a negative regulator of Nrf2.
Regulation of Cell Proliferation and Angiogenesis
In the context of hypoxia, this compound promotes the proliferation and migration of pulmonary artery endothelial cells.[8] This effect is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK1/2) signaling pathway.[8] Activation of ERK1/2 by this compound leads to increased DNA synthesis and facilitates the G0/G1 to S phase transition in the cell cycle.[8] In pulmonary arterial smooth muscle cells, this ERK1/2 activation is also linked to the upregulation of protease-activated receptor-2 (PAR-2), contributing to vascular remodeling.[9]
Interaction with PPARγ
This compound is also investigated for its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose metabolism.[10][11] While the related molecule 15-keto-prostaglandin E2 is a known PPARγ agonist, the direct and functional consequences of this compound binding to PPARγ are an active area of research.[10] Such an interaction would link this compound to the broader regulation of metabolism and immunity.
Experimental Protocols
Standardized methodologies are crucial for the accurate study of this compound. Below are outlines for key experimental procedures.
Quantification of this compound in Biological Samples
This protocol describes a general method for the extraction and quantification of this compound from biological matrices (e.g., serum, cell culture media) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation and Extraction:
-
To a 15 µL sample (e.g., serum), add 60 µL of a cold extraction solution consisting of acetonitrile (B52724) and methanol (B129727) (1:1, v/v).[12] This solution should be fortified with an appropriate stable isotope-labeled internal standard (e.g., d4-15-KETE) to correct for extraction losses and matrix effects.
-
Vortex the mixture thoroughly to ensure protein precipitation.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[12][13]
-
Carefully collect the supernatant for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a reverse-phase C18 column. A gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed to resolve this compound from other lipids.
-
Mass Spectrometry: Detection is performed on a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).
- Parent Ion (Q1): m/z 317.2 (corresponding to [M-H]⁻ for this compound).
- Fragment Ions (Q3): Specific fragment ions are monitored for quantification and confirmation. These transitions must be optimized based on the specific instrument used.
-
Quantification: A calibration curve is generated using known concentrations of a this compound analytical standard. The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14]
Western Blot Analysis of ERK1/2 Activation
This protocol is used to determine if this compound treatment induces the phosphorylation (activation) of ERK1/2 in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., pulmonary artery endothelial cells) at an appropriate density and grow to ~80% confluency.
-
Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling activity.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
2. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Scrape the cells, collect the lysate, and clarify by centrifugation. The supernatant contains the total protein extract.
3. Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
Conclusion
15-ketoeicosatetraenoic acid has emerged from a presumed inactive metabolite to a significant electrophilic lipid mediator. Its ability to modulate key signaling pathways such as NF-κB, Nrf2, and ERK1/2 positions it as a critical molecule in the regulation of inflammation, cellular proliferation, and tissue homeostasis. The detailed understanding of its synthesis, metabolism, and mechanisms of action, facilitated by robust experimental protocols, is essential for exploring its therapeutic potential in diseases ranging from inflammatory disorders to cancer and vascular pathologies.
References
- 1. scbt.com [scbt.com]
- 2. 15-Oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial metabolism of 12- and 15-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 12. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uab.edu [uab.edu]
Initial observations of 15-KETE effects in vitro
An In-depth Technical Guide on the Initial In Vitro Observations of 15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic Acid (15-KETE) Effects
Introduction
15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (this compound) is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] Emerging in vitro studies have begun to elucidate its significant role in various cellular processes, particularly in the context of hypoxia-induced vascular remodeling and cancer cell biology. This guide provides a comprehensive overview of the initial findings related to this compound's effects, detailing the experimental protocols used, summarizing quantitative data, and visualizing the key signaling pathways involved.
Core Biological Functions and Effects
Initial research has focused on the impact of this compound on endothelial and smooth muscle cells, as well as its potential role in apoptosis of cancer cells. The primary observed effects include the promotion of cell proliferation and migration, particularly under hypoxic conditions, and the induction of apoptosis in specific cell lines.
Effects on Cell Proliferation and Migration
Under hypoxic conditions, the activity of 15-PGDH increases, leading to the production of this compound.[2] This metabolite has been shown to be a key mediator in hypoxia-induced proliferation and migration of pulmonary artery endothelial cells (PAECs) and pulmonary arterial smooth muscle cells (PASMCs).[1][2]
Quantitative Data Summary: Proliferation and Migration
| Cell Type | Assay | Treatment | Concentration | Observed Effect | Reference |
| PAECs | DNA Synthesis (BrdU) | This compound | Not specified | Increased DNA synthesis | [2] |
| PAECs | Cell Cycle Analysis | This compound | Not specified | Enhanced transition from G0/G1 to S phase | [2] |
| PAECs | Scratch-Wound Assay | This compound | Not specified | Induced cell migration | [2] |
| PAECs | Tube Formation Assay | This compound | Not specified | Induced tube formation | [2] |
| PASMCs | Proliferation Assay | This compound | Not specified | Stimulated cell proliferation | [1] |
| PASMCs | Cell Cycle Analysis | This compound | Not specified | Stimulated cell cycle progression | [1] |
| HUVECs | Proliferation Assay | 15-oxo-ETE | Not specified | Inhibited proliferation by suppressing DNA synthesis | [3] |
Effects on Apoptosis
In contrast to its proliferative effects on vascular cells, this compound has demonstrated the ability to induce apoptosis in certain cancer cell lines, suggesting a potential therapeutic application.
Quantitative Data Summary: Apoptosis Induction
| Cell Type | Assay | Treatment | Concentration | Observation | Reference |
| HCT116 Cells | Fluorescence Microscopy | 15k (a this compound analog) | 2, 4, 8µM | Time-dependent increase in Annexin V (red) and Caspase 3/7 (green) fluorescence, indicating apoptosis. | [4] |
Signaling Pathways
The proliferative and migratory effects of this compound in vascular cells are primarily mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][2] In pulmonary arterial smooth muscle cells, this ERK1/2 activation leads to the expression of protease-activated receptor 2 (PAR-2), which is crucial for the observed effects on cell cycle progression.[1]
References
- 1. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 15-Keto-Eicosatetraenoic Acid (15-KETE) as an Endogenous Ligand for PPAR-gamma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, glucose metabolism, and inflammation.[1][2][3] While synthetic agonists like thiazolidinediones are clinically established, the identity and physiological relevance of its endogenous ligands remain a critical area of research. This technical guide focuses on 15-keto-prostaglandin E2 (a derivative of 15-keto-eicosatetraenoic acid, 15-KETE), an eicosanoid that has been identified as a physiologically relevant endogenous PPARγ ligand. We provide a comprehensive overview of its discovery, biochemical characterization, signaling pathways, and the detailed experimental protocols required for its study. This document serves as a resource for researchers investigating PPARγ signaling and professionals in drug development targeting this key nuclear receptor.
Introduction to PPAR-gamma
The Peroxisome Proliferator-Activated Receptor (PPAR) family consists of three subtypes: PPARα, PPARβ/δ, and PPARγ.[1] These nuclear receptors act as ligand-activated transcription factors that regulate gene expression by forming heterodimers with the Retinoid X Receptor (RXR).[1][4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting co-activator proteins to initiate transcription.[1][6]
PPARγ is highly expressed in adipose tissue, where it is a crucial modulator of fat cell differentiation and lipid storage.[1][7] It also plays significant anti-inflammatory roles in various tissues, including macrophages and the colon.[1][7] The discovery that the thiazolidinedione (TZD) class of insulin-sensitizing drugs are potent synthetic PPARγ agonists highlighted its importance in glucose homeostasis and its potential as a therapeutic target for type 2 diabetes.[1][2][8] The identification of physiologically relevant endogenous ligands is paramount to fully understanding the biological roles of PPARγ and for developing next-generation therapeutics with improved specificity and safety profiles.
Discovery of this compound as an Endogenous Ligand
While various fatty acids and eicosanoids, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have been proposed as endogenous PPARγ ligands, their physiological relevance has sometimes been debated due to the high concentrations required for activation in vitro.[9][10] Research has pointed towards metabolites of arachidonic acid being key signaling molecules. Specifically, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) has been identified as a PPARγ ligand.[11][12]
The production of 15-keto-prostaglandin E2, a derivative of this compound, is mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] The tissue-specific expression of this enzyme, particularly in colonic epithelial cells, leads to the localized production of 15-keto-PGE2, establishing it as an important and physiologically relevant PPARγ ligand in specific cellular contexts.[1] This localized synthesis provides a mechanism for cell-specific PPARγ activation, distinct from systemic hormonal signaling.[1] More recently, the role of the 15-keto-PGE2/PPARγ axis has been highlighted in pathogenesis, where the fungal pathogen Cryptococcus neoformans manipulates host eicosanoid production to generate 15-keto-PGE2, which then activates host PPARγ to promote fungal growth within macrophages.[13]
Biochemical Characterization and Quantitative Data
The interaction between a ligand and its receptor is defined by its binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) and its functional potency (expressed as the half-maximal effective concentration, EC50). While specific high-resolution binding affinity data for this compound itself is not extensively detailed in the provided search results, data for structurally related eicosanoids and other PPARγ ligands provide a comparative context. For example, the well-studied synthetic agonist Rosiglitazone has an IC50 of 0.23 µM in a competitive ligand binding assay.[14] Another endogenous ligand, 15d-PGJ2, activates PPARγ, though the concentrations required are often in the micromolar range.[10]
The table below summarizes representative quantitative data for various PPARγ ligands to provide a framework for comparison.
| Ligand | Receptor | Assay Type | Value | Units | Reference |
| Rosiglitazone | Human PPARγ | Competitive Binding (FP) | IC50 = 0.23 | µM | [14] |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | Human PPARγ | Transcriptional Activation | EC50 = 6.2 | µM | [15] |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | Mouse PPARγ | Transcriptional Activation | EC50 = 10.1 | µM | [15] |
| Monobenzyl phthalate (B1215562) (MBzP) | Human PPARγ | Transcriptional Activation | EC50 = 75-100 | µM | [15] |
| 3-OH-BDE-47 | Human PPARγ | Competitive Binding (FP) | IC50 = 0.24 | µM | [14] |
The this compound/PPAR-gamma Signaling Pathway
Upon synthesis, this compound (or its derivatives like 15-keto-PGE2) can diffuse into the nucleus and bind to the Ligand Binding Domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, causing the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated PPARγ/RXR heterodimer then binds to PPREs on target genes, initiating transcription. This pathway is crucial for regulating genes involved in lipid metabolism, inflammation, and cellular differentiation.
References
- 1. PPARs and lipid ligands in inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and physiological functions of the human peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 7. PPARγ in human and mouse physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme association with PPARgamma: evidence of a new role for 15-lipoxygenase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring 15-KETE Levels in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-keto-eicosatetraenoic acid (15-KETE) is a bioactive lipid mediator derived from the enzymatic oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As a member of the eicosanoid family, this compound is implicated in various physiological and pathological processes, including inflammation and cell proliferation. Accurate quantification of this compound in plasma is crucial for understanding its role in health and disease and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the measurement of this compound levels in plasma using two primary analytical methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods for this compound Quantification in Plasma
The two principal methods for the quantification of this compound in plasma are LC-MS/MS and ELISA. Each method offers distinct advantages and is suited for different research needs.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for the quantification of small molecules in complex biological matrices. LC-MS/MS offers high selectivity, sensitivity, and accuracy. This method involves the extraction of this compound from plasma, separation from other molecules using liquid chromatography, and detection based on its unique mass-to-charge ratio.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that utilizes the specific binding between an antibody and this compound. Competitive ELISA is the typical format for small molecules like this compound. While potentially less specific than LC-MS/MS, ELISA is often more accessible and suitable for screening large numbers of samples.
Data Presentation
A summary of reported this compound plasma concentrations in various studies is presented below. It is important to note that concentrations can vary based on the analytical method used, population characteristics, and disease state.
| Condition | Analyte | Concentration Range | Analytical Method | Reference |
| Healthy Volunteers | 15-keto-13,14-dihydro-PGE2 | 33 ± 10 pg/mL | GC-MS | [1] |
| Healthy Volunteers | 15-keto-13,14-dihydro-PGF2α | 40 ± 16 pg/mL | GC-MS | [1] |
| Type 2 Diabetes | Total Ketone Bodies | 182 (147–232) µmol/L | NMR | [2] |
| Healthy Adults | Total Ketone Bodies | 212.9 ± 133.8 µM | Not Specified | [3] |
| Healthy Volunteers | IL-15 | < 3.91 pg/mL | ELISA | [4] |
| Polymyositis/Dermatomyositis (Active) | IL-15 | 47.6 ± 170 pg/mL | ELISA | [5] |
| Polymyositis/Dermatomyositis (Inactive) | IL-15 | 25.15 ± 240 pg/mL | ELISA | [5] |
| Healthy Controls | IL-15 | 28.5 ± 28.89 pg/mL | ELISA | [5] |
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical for accurate this compound measurement.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,000 x g for 15 minutes at 2-8°C.
-
Aliquoting and Storage: Carefully transfer the plasma supernatant to clean polypropylene (B1209903) tubes without disturbing the buffy coat. For immediate analysis, store the plasma at 2-8°C. For long-term storage, aliquot the plasma to avoid repeated freeze-thaw cycles and store at -80°C.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
This method involves the extraction of this compound from plasma, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard (e.g., this compound-d8) is used for accurate quantification.
Materials and Reagents
-
Human plasma
-
This compound analytical standard
-
This compound-d8 internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Experimental Workflow
LC-MS/MS workflow for this compound quantification in plasma.
Detailed Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add a known amount of this compound-d8 internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute Analyte: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
This compound-d8: Monitor the corresponding transition for the internal standard.
-
-
Note: Specific m/z transitions for this compound should be optimized by direct infusion of the analytical standard.
-
3. Data Analysis
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound standard into a blank plasma matrix and processing them alongside the samples.
-
Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Method 2: Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle
This assay is based on the competitive binding of this compound from the sample and a known amount of enzyme-labeled this compound (conjugate) to a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials and Reagents
-
Human plasma
-
This compound ELISA Kit (if available) or individual components:
-
Microplate pre-coated with a capture antibody specific for this compound.
-
This compound standard.
-
This compound-HRP (or other enzyme) conjugate.
-
Assay buffer.
-
Wash buffer.
-
TMB substrate.
-
Stop solution.
-
Experimental Workflow
References
- 1. sinobiological.com [sinobiological.com]
- 2. The Paradoxical Role of Circulating Ketone Bodies in Glycemic Control of Individuals with Type 2 Diabetes: High Risk, High Reward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Serum concentration of interleukin 15, interleukin 2 receptor and TNF receptor in patients with polymyositis and dermatomyositis: correlation to disease activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 15-keto-Eicosatetraenoic Acid (15-keto-ETE) by LC-MS/MS
An LC-MS/MS method for the sensitive and selective quantification of 15-keto-eicosatetraenoic acid (15-keto-ETE), a significant bioactive lipid mediator, is essential for researchers in drug development and life sciences. This document provides a detailed application note and protocol for the analysis of 15-keto-ETE in biological matrices.
Introduction
15-keto-eicosatetraenoic acid (15-keto-ETE), also known as 15-oxo-ETE, is a metabolite of arachidonic acid produced via lipoxygenase (LOX) and cyclooxygenase (COX) enzyme pathways.[1] It is implicated in various physiological and pathological processes, including inflammation and apoptosis.[1] Accurate quantification of 15-keto-ETE in biological samples like plasma, serum, or cell culture media is critical for understanding its biological role.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for this analysis, overcoming challenges such as low endogenous concentrations and potential matrix interference.[2][3] This method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reverse-phase liquid chromatography for separation and tandem mass spectrometry for detection using Multiple Reaction Monitoring (MRM).[4][5]
Experimental Workflow
The overall workflow for the quantification of 15-keto-ETE involves sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway Context
15-keto-ETE is formed from arachidonic acid, a key polyunsaturated fatty acid, through enzymatic oxidation. Understanding this pathway provides context for its biological significance.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of 15-keto-ETE from biological fluids.[1]
Materials:
-
Biological sample (e.g., 200 µL plasma or serum).[1]
-
Internal Standard (IS) solution (e.g., 15(S)-HETE-d8).[1]
-
Reversed-phase SPE columns (e.g., Strata-X or Oasis HLB).[1][4]
-
Methanol (B129727) (HPLC grade).[4]
-
Water (HPLC grade).[4]
-
Acidifying solution (e.g., 0.1% formic acid or 10% acetic acid solution).[1][6]
-
Reconstitution solvent (e.g., Water/Acetonitrile, 60:40, v/v).[4]
-
Nitrogen evaporator.[1]
-
Vortex mixer and centrifuge.[1]
Procedure:
-
Thaw biological samples on ice.[6]
-
Pipette 200 µL of the sample into a clean glass test tube.[1]
-
Add 10 µL of the internal standard solution to the sample.[1]
-
Acidify the sample to approximately pH 3.5 by adding the acidifying solution.[6]
-
Vortex the mixture briefly.[1]
-
SPE Column Conditioning: Activate the SPE column with 3 mL of methanol, followed by equilibration with 3 mL of water.[4][7]
-
Sample Loading: Load the acidified sample onto the conditioned SPE column.[4]
-
Washing: Wash the column with 3.5 mL of 10% methanol in water to remove impurities.[7]
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.[4][7]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[1][6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.[5][6]
-
Vortex briefly and centrifuge to pellet any insoluble material.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system.[1]
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., Acquity UPLC BEH Shield RP18, 1.7 µm, 150 x 2.1 mm)[2] |
| Mobile Phase A | 0.1% Acetic Acid in Water[2] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile:Methanol (90:10, v/v)[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 40 °C[4] |
LC Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 3.0 | 20 |
| 3.0 - 16.0 | 20 → 65 (linear gradient) |
| 16.0 - 19.0 | 65 → 95 (linear gradient) |
| 19.0 - 23.0 | 95 (isocratic) |
| 23.0 - 23.2 | 95 → 20 (linear gradient) |
| 23.2 - 25.0 | 20 (re-equilibration) |
| This gradient is adapted from a general eicosanoid analysis method and may require optimization.[2] |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][7] |
| Ion Spray Voltage | -4500 V (-4.5 kV)[4][7] |
| Source Temperature | 500-525 °C[2][4] |
| Curtain Gas (CUR) | 10-15 psi[2][4] |
| Nebulizer Gas (GS1) | 30-40 psi[2][4] |
| Turbo Gas (GS2) | 30-40 psi[2][4] |
| Collision Gas (CAD) | High[2][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
MRM Transitions for Quantification:
The specific MRM transitions must be optimized for the instrument in use by infusing a standard solution of 15-keto-ETE.[2]
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| 15-keto-ETE | 317.2 | To be optimized | To be optimized | To be optimized |
| 15(S)-HETE-d8 (IS) | 327.2 | To be optimized | To be optimized | To be optimized |
| 15-Keto-PGE2 (Example) | 349.0 | 331.1 | -45 | -14 |
| The precursor ion for 15-keto-ETE is based on its molecular weight (C₂₀H₂₈O₃ = 316.43 g/mol ). The values for 15-Keto-PGE2 are provided as a starting reference for optimization.[2] |
Data Analysis and Expected Performance
Quantification: Concentrations of 15-keto-ETE in samples are determined by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of a serial dilution of a 15-keto-ETE standard.
Method Performance Characteristics: A fully validated method should demonstrate high sensitivity, accuracy, and precision.
| Performance Metric | Typical Acceptance Criteria/Values |
| Limit of Quantification (LOQ) | 0.2 - 3 ng/mL (typical for eicosanoids)[2] |
| Linearity (R²) | ≥ 0.99 |
| Intra- and Inter-day Accuracy | 85-115% (± 20% at LOQ)[2] |
| Intra- and Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LOQ)[2][8] |
| These values are based on general eicosanoid LC-MS/MS methods and represent typical performance targets. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 15-keto-ETE in biological samples. The protocol, including solid-phase extraction for sample preparation and optimized LC-MS/MS parameters, offers the necessary sensitivity and selectivity for accurate analysis.[3][5] This method is well-suited for researchers and scientists in drug development and biomedical research investigating the roles of eicosanoids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 15-keto-PGE2 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune response, and carcinogenesis. Due to its very short half-life in circulation (approximately 30 seconds), direct measurement of PGE2 can be challenging and may not accurately reflect its systemic production. 15-keto-Prostaglandin E2 (15-keto-PGE2), a major, more stable metabolite of PGE2, is therefore frequently measured as a reliable surrogate biomarker for in vivo PGE2 synthesis.[1] This Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of 15-keto-PGE2 in a variety of biological samples.
This competitive immunoassay is designed for high-throughput analysis, making it a valuable tool for researchers investigating the role of PGE2 in health and disease. The accurate quantification of 15-keto-PGE2 can provide critical insights in various fields, including oncology, immunology, and pharmacology.
Assay Principle
This kit utilizes a competitive ELISA format for the quantification of 15-keto-PGE2. The microplate wells are pre-coated with a capture antibody. The assay involves the competition between 15-keto-PGE2 in the sample and a fixed amount of enzyme-conjugated 15-keto-PGE2 (tracer) for a limited number of antibody binding sites. After an incubation period, the unbound components are removed by washing. A substrate solution is then added, which reacts with the enzyme on the tracer to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 15-keto-PGE2 in the sample. The concentration in the samples is determined by interpolating from a standard curve generated with known concentrations of 15-keto-PGE2.[2][3]
Signaling Pathway of Prostaglandin E2 and its Metabolism
Caption: PGE2 signaling via EP receptors and its metabolic conversion to 15-keto-PGE2.
Validation Data
The performance characteristics of the 15-keto-PGE2 ELISA Kit have been validated to ensure accurate and reproducible results.
| Parameter | Specification | Description |
| Sensitivity (LOD) | < 20 pg/mL | The lowest concentration of 15-keto-PGE2 that can be reliably distinguished from zero. |
| Assay Range | 20 - 5,000 pg/mL | The range of concentrations over which the assay is quantitative. |
| Specificity | High | See cross-reactivity table below for details. |
| Intra-Assay Precision | < 10% CV | The precision within a single assay run. |
| Inter-Assay Precision | < 15% CV | The precision between different assay runs. |
| Sample Types | Plasma, Serum, Urine, Tissue Culture Supernatants | Validated for use with a variety of biological matrices. |
Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| 15-keto-PGE2 | 100 |
| 13,14-dihydro-15-keto-PGE2 | High (often measured together) |
| Prostaglandin E2 (PGE2) | < 1.0 |
| Prostaglandin D2 (PGD2) | < 0.1 |
| Prostaglandin F2α (PGF2α) | < 0.1 |
| Thromboxane B2 | < 0.1 |
| Arachidonic Acid | < 0.1 |
Experimental Protocol
Materials Provided
-
Microplate pre-coated with antibody (96 wells)
-
15-keto-PGE2 Standard
-
15-keto-PGE2-Enzyme Conjugate
-
Wash Buffer Concentrate (20X)
-
Assay Buffer
-
Substrate Solution
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Plate shaker
-
Tubes for standard dilutions
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water. For example, add 50 mL of 20X concentrate to 950 mL of water to prepare 1 L of 1X Wash Buffer.
-
15-keto-PGE2 Standard: Reconstitute the lyophilized standard with the volume of Assay Buffer specified on the vial to create the stock solution. Allow it to dissolve completely and mix gently.
-
Standard Curve Preparation: Prepare a serial dilution of the standard stock solution in Assay Buffer to create a standard curve. A typical range would be from 5,000 pg/mL down to the lowest standard concentration.
Sample Preparation
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma. Samples should be stored at -80°C if not assayed immediately.[2]
-
Serum: Collect blood and allow it to clot. Centrifuge to separate the serum. Store at -80°C.
-
Urine: Collect urine samples and centrifuge to remove particulate matter. Store at -80°C.
-
Tissue Culture Supernatants: Collect media and centrifuge to remove cells. Samples can often be assayed directly or with dilution in Assay Buffer.[4]
-
Solid Phase Extraction (SPE): For complex matrices or low concentrations, SPE may be required to purify and concentrate the sample. A C18 reverse-phase column can be used for this purpose.[5][6]
Assay Procedure
Caption: A generalized workflow for the competitive ELISA protocol.
-
Bring all reagents to room temperature before use.
-
Add Standards and Samples: Pipette 50 µL of standards and samples into the appropriate wells of the microplate.[2]
-
Add Enzyme Conjugate: Add 50 µL of the enzyme-conjugated 15-keto-PGE2 (tracer) to each well (except for blank wells).[2]
-
Add Antibody: Add 50 µL of the diluted antibody to each well (except for blank wells).[2]
-
Incubation: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a shaker.[2]
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with 1X Wash Buffer.[2]
-
Substrate Addition: Add 200 µL of Substrate Solution to each well.[2]
-
Development: Incubate the plate for 30 minutes at room temperature in the dark.[2]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[2]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[2]
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Generate a standard curve by plotting the average absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic curve fit is recommended.
-
Interpolate the concentration of 15-keto-PGE2 in the samples from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used for the samples.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash steps. |
| Contaminated reagents | Use fresh reagents and clean pipette tips. | |
| Low signal | Inactive reagents | Ensure proper storage and handling of kit components. |
| Incorrect incubation times/temperatures | Follow the protocol precisely. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and pre-rinse tips. | |
| High variability | Inconsistent pipetting | Be consistent with pipetting technique. |
| Incomplete mixing of reagents | Ensure all reagents are thoroughly mixed before use. |
For further assistance, please contact technical support.
References
- 1. benchchem.com [benchchem.com]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Extraction of 15-Keto-Eicosatetraenoic Acid (15-KETE) from Biological Tissues
Introduction
15-Keto-Eicosatetraenoic Acid (15-KETE) is a bioactive lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As an eicosanoid, this compound is implicated in various physiological and pathological processes, including the regulation of cellular proliferation and signaling pathways. Notably, it has been shown to play a role in hypoxia-induced pulmonary vascular remodeling by promoting the proliferation of pulmonary artery endothelial cells and smooth muscle cells through the ERK1/2 signaling pathway. Given its biological significance, accurate and reproducible methods for the extraction and quantification of this compound from complex biological matrices are essential for advancing research and drug development.
These application notes provide detailed protocols for the extraction of this compound from biological tissues using two common methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by quantitative analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
Under hypoxic conditions, the expression of 15-PGDH is elevated, leading to an increased conversion of 15-HETE to this compound.[1] this compound then acts as a signaling molecule, activating the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2] This activation promotes cell cycle progression and proliferation of pulmonary arterial smooth muscle cells (PASMCs) and pulmonary artery endothelial cells.[1][2] In PASMCs, the proliferative effects of this compound have been shown to be dependent on the Protease-Activated Receptor 2 (PAR-2).[1]
References
- 1. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 15-KETE in Cultured Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE) is a biologically active metabolite of arachidonic acid, produced via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. Emerging research has highlighted its significant role in various cellular processes, making it a molecule of interest in fields ranging from cancer biology to vascular physiology. These application notes provide a comprehensive guide for utilizing this compound in cultured cell experiments, including detailed protocols, quantitative data summaries, and visual representations of its key signaling pathways.
Biological Functions of this compound
This compound has been shown to exert a range of effects on different cell types, influencing key cellular functions such as proliferation, migration, and apoptosis. Its mechanisms of action are multifaceted, involving the modulation of several important signaling pathways.
-
Cell Proliferation and Migration: In pulmonary artery endothelial cells, this compound promotes proliferation and migration, particularly under hypoxic conditions.[1][2] This effect is largely mediated through the activation of the ERK1/2 signaling pathway.[1][2]
-
EP Receptor Agonism: this compound can act as a partial agonist for the prostaglandin (B15479496) E2 (PGE2) receptors, EP2 and EP4, suggesting a role in modulating PGE2-mediated signaling.[3]
-
PPAR-γ Activation: this compound is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of metabolism and inflammation.
-
STAT3 Inhibition: this compound has been identified as an inhibitor of STAT3 activation, a key transcription factor implicated in cancer cell growth and progression.[3]
-
Apoptosis: The role of this compound in apoptosis is cell-type dependent. In some cancer cell lines, it has been shown to induce apoptosis.
Data Presentation: Quantitative Effects of this compound in Cell Culture
The following tables summarize the quantitative data from various studies on the effects of this compound and its precursor, 15-keto-PGE2, in cultured cell experiments.
Table 1: Effects of this compound on Cell Proliferation and Migration
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Pulmonary Artery Endothelial Cells | 0.1 - 1 µM | 24 hours | Increased DNA synthesis and transition from G0/G1 to S phase.[1][2] | [1][2] |
| Pulmonary Artery Endothelial Cells | 1 µM | Not Specified | Induced cell migration and tube formation.[1][2] | [1][2] |
Table 2: Effects of 15-keto-PGE2 on EP Receptor Signaling
| Cell Line | Ligand | Assay | EC50 / IC50 | Emax | Reference |
| HEK-EP2 | 15-keto-PGE2 | cAMP Formation | 1.8 µM | Not Specified | [3] |
| HEK-EP4 | 15-keto-PGE2 | cAMP Formation | >33 µM | Not Specified | [3] |
| HEK-EP2 | 15-keto-PGE2 | [3H]PGE2 Binding | 0.117 µM | Not Applicable | [3] |
| HEK-EP4 | 15-keto-PGE2 | [3H]PGE2 Binding | 2.82 µM | Not Applicable | [3] |
Table 3: Effects of a this compound Analog (15k) on Apoptosis in Cancer Cells
| Cell Line | 15k Concentration | Treatment Duration | Observed Effect | Reference |
| HCT116 (Colon Cancer) | 2, 4 µM | Overnight | Increased apoptosis detected by flow cytometry.[4] | [4] |
| HCT116 (Colon Cancer) | 2, 4 µM | Overnight | Increased nuclear condensation and fragmentation.[4] | [4] |
Experimental Protocols
Preparation of this compound for Cell Culture
Materials:
-
This compound (or 15-keto-PGE2)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol[1]
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in a suitable solvent such as DMSO or ethanol.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), preferably under a nitrogen atmosphere.[3]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the desired final concentrations of this compound by serially diluting the stock solution in serum-free cell culture medium.[1] It is recommended to test a range of concentrations to determine the optimal dose for your specific cell type and experiment.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for ERK1/2 Phosphorylation
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.[8]
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound for the desired duration.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend approximately 1-3 x 10^6 cells in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently. Fix overnight at 4°C.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 1 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tube Formation Assay
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound working solutions
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[10][11]
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound. Seed the cells onto the solidified matrix.[10]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.[10]
-
Imaging: Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.
PPAR-γ Reporter Assay
Materials:
-
Cells stably or transiently co-transfected with a PPAR-γ expression vector and a PPRE-luciferase reporter vector.
-
96-well cell culture plates
-
This compound working solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., rosiglitazone) and a vehicle control.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the fold activation relative to the vehicle control.
STAT3 DNA Binding Assay
Materials:
-
Nuclear protein extracts from cells treated with this compound.
-
STAT3 Transcription Factor Assay Kit (commercially available kits provide coated plates and reagents).[12]
-
Microplate reader
Procedure:
-
Nuclear Extraction: Treat cells with this compound, then prepare nuclear extracts according to a standard protocol or a kit's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
DNA Binding Assay: Perform the ELISA-based STAT3 DNA binding assay following the manufacturer's protocol. This typically involves incubating the nuclear extracts in wells coated with a STAT3-specific DNA sequence, followed by incubation with a primary antibody against STAT3, an HRP-conjugated secondary antibody, and a colorimetric substrate.[12]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength. The signal is proportional to the amount of activated STAT3 bound to the DNA.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for 15-KETE Treatment in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-prostaglandin E2 (15-KETE), a metabolite of prostaglandin (B15479496) E2 (PGE2), has emerged as a promising endogenous lipid mediator with potent anti-inflammatory properties. Unlike its precursor PGE2, which can exhibit pro-inflammatory effects, this compound has been shown to resolve inflammation in various preclinical models. These application notes provide a comprehensive overview of the use of this compound in animal models of inflammation, including detailed protocols for its administration and an summary of its observed effects.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple signaling pathways, primarily by acting as an electrophile that covalently modifies key regulatory proteins. Its α,β-unsaturated ketone structure allows it to form Michael adducts with nucleophilic cysteine residues on target proteins.[1][2]
Key signaling pathways modulated by this compound include:
-
NF-κB Pathway Inhibition: this compound directly inhibits the pro-inflammatory NF-κB signaling pathway. It has been demonstrated to covalently modify cysteine residues on the NF-κB subunits p105/p50 (at Cys59) and p65 (at Cys120), which inhibits the nuclear translocation of these transcription factors and subsequent expression of pro-inflammatory genes.[1][3]
-
Keap1-Nrf2 Pathway Activation: this compound activates the antioxidant Nrf2 pathway by covalently modifying Keap1 at the Cys288 residue.[2] This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
-
PPARγ Activation: this compound is also known to be an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Activation of PPARγ can lead to the transcriptional repression of pro-inflammatory genes.
These mechanisms collectively contribute to the reduction of pro-inflammatory cytokines and mediators, thereby attenuating the inflammatory response.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound treatment in both in vitro and in vivo models of inflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages [1]
| This compound Concentration | TNF-α (% of Control) | IL-6 (% of Control) | MCP-1 (% of Control) |
| 0 µM (LPS only) | 100% | 100% | 100% |
| 5 µM | ~75% | ~80% | ~70% |
| 10 µM | ~50% | ~60% | ~50% |
| 20 µM | ~30% | ~40% | ~30% |
Data are approximated from graphical representations in the source publication and represent a dose-dependent decrease.
Table 2: Effect of this compound on Biochemical Parameters in a High-Fat High-Sucrose Diet (HFHSD)-Induced NASH Mouse Model [1]
| Treatment Group | Fasting Glucose (mg/dL) | Serum ALT (U/L) | Serum AST (U/L) |
| HFHSD + Vehicle | ~150 | ~250 | ~300 |
| HFHSD + this compound (10 mg/kg/day) | ~125 | ~150 | ~200 |
Data are approximated from graphical representations in the source publication. Mice were fed an HFHSD for 10 months to induce NASH and then treated with this compound or vehicle for 6 weeks.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol is adapted from studies investigating the therapeutic effects of this compound in a diet-induced model of NASH.[1]
Materials:
-
15-Keto-prostaglandin E2 (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
High-Fat High-Sucrose Diet (HFHSD)
-
C57BL/6 mice
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Induction of NASH:
-
House C57BL/6 mice and feed them a high-fat high-sucrose diet (HFHSD) for 10 months to induce non-alcoholic steatohepatitis.
-
-
Preparation of this compound Solution:
-
This compound is soluble in organic solvents such as DMSO and ethanol.[4] For in vivo use, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with sterile PBS to the desired final concentration.
-
Example: To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO. For a final injection volume of 100 µL containing a dose of 10 mg/kg for a 25 g mouse (0.25 mg), dilute the stock solution appropriately with sterile PBS. The final concentration of DMSO in the injection solution should be minimized.
-
-
Administration of this compound:
-
Administer this compound or the vehicle control (a corresponding dilution of DMSO in PBS) via intraperitoneal (IP) injection.
-
For the NASH model, a daily dose of 10 mg/kg body weight for 6 weeks has been shown to be effective.[1] Dose-ranging studies have also been performed with daily doses of 3, 10, 20, and 40 mg/kg for 6 days.[1]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for changes in body weight and fasting glucose levels throughout the treatment period.
-
At the end of the study, collect blood samples for the analysis of serum markers of liver damage, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).
-
Harvest liver tissue for histological analysis (e.g., H&E staining, Sirius Red staining for fibrosis) and gene expression analysis of inflammatory and fibrotic markers.
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of LPS-Induced Sepsis
This protocol is based on findings that this compound reduces mortality in a mouse model of LPS-induced sepsis.[4]
Materials:
-
15-Keto-prostaglandin E2
-
DMSO
-
Sterile PBS, pH 7.2
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound injection solution as described in Protocol 1.
-
-
Administration of this compound:
-
Administer a single dose of this compound at 15 mg/kg body weight via intraperitoneal injection.[4] The timing of administration relative to the LPS challenge (pre-treatment or post-treatment) should be optimized based on the study design.
-
-
Induction of Sepsis:
-
Induce sepsis by intraperitoneally injecting a predetermined lethal or sub-lethal dose of LPS.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia).
-
Collect blood samples at various time points post-LPS injection to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
Harvest organs (e.g., lungs, liver, kidneys) for histological analysis of inflammation and injury.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
References
Unraveling the Anti-Cancer Potential of 15-keto-PGE2: Application Notes and Protocols for Studying its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the signaling pathways of 15-keto-prostaglandin E2 (15-keto-PGE2), a metabolite of prostaglandin (B15479496) E2 (PGE2) with emerging anti-cancer properties. In many cancers, the enzyme responsible for converting pro-tumorigenic PGE2 to the tumor-suppressive 15-keto-PGE2, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is downregulated. This metabolic shift favors cancer progression. Understanding the mechanisms by which 15-keto-PGE2 counteracts oncogenic processes is crucial for the development of novel therapeutic strategies.
This document outlines the key signaling pathways of 15-keto-PGE2, provides detailed protocols for essential experiments, and presents quantitative data to facilitate the design and interpretation of studies in this promising area of cancer research.
Key Signaling Pathways of 15-keto-PGE2 in Cancer Cells
15-keto-PGE2 exerts its anti-tumor effects primarily through two well-documented signaling pathways:
-
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and metastasis. 15-keto-PGE2 has been shown to directly interact with and inhibit STAT3. This interaction is dependent on the α,β-unsaturated carbonyl group within the 15-keto-PGE2 molecule, which covalently modifies a critical cysteine residue (Cys259) in the STAT3 protein. This modification prevents STAT3 phosphorylation, dimerization, and its translocation to the nucleus, thereby blocking the transcription of its target genes.[1][2][3]
-
Activation of PPARγ Signaling: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that can regulate the expression of genes involved in cell differentiation and apoptosis. 15-keto-PGE2 acts as a natural ligand for PPARγ.[4] Upon binding, PPARγ is activated and induces the transcription of target genes, including the cyclin-dependent kinase inhibitor p21WAF1/Cip1.[4] Increased p21 expression leads to cell cycle arrest and inhibition of cancer cell growth.[5]
The following diagram illustrates the principal signaling cascades initiated by 15-keto-PGE2 in cancer cells.
Data Presentation
The following tables summarize the expected quantitative outcomes from key experiments investigating the effects of 15-keto-PGE2 on cancer cells.
Table 1: Effect of 15-keto-PGE2 on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data not available | N/A |
| MDA-MB-231 | Breast Cancer | Data not available | N/A |
| HepG2 | Hepatocellular Carcinoma | Data not available | N/A |
| Note: | While specific IC50 values for 15-keto-PGE2 are not readily available in the reviewed literature, treatment concentrations in the range of 10-40 µM have been shown to be effective in inhibiting cell proliferation and inducing apoptosis.[6] |
Table 2: Effect of 15-keto-PGE2 on STAT3 Phosphorylation
| Cell Line | Treatment | Fold Change in p-STAT3 (Tyr705) | Reference |
| MCF10A-ras | 20 µM 15-keto-PGE2 (24h) | Significant decrease | [1] |
| MDA-MB-231 (Xenograft) | 15-keto-PGE2 injection | Attenuated phosphorylation | [3] |
Table 3: Effect of 15-keto-PGE2 on PPARγ-mediated Gene Expression
| Cell Line | Treatment | Fold Increase in p21 Promoter Activity | Reference |
| Hepatocellular Carcinoma Cells | 15-keto-PGE2 | Increased | [4] |
| Cholangiocarcinoma Cells | 15-keto-PGE2 | Increased p21 expression | [7] |
Table 4: In Vivo Efficacy of 15-keto-PGE2 in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | % Tumor Volume Reduction | Reference |
| Nude Mice | MDA-MB-231 | Subcutaneous injection of 15-keto-PGE2 | Attenuated tumor growth | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 15-keto-PGE2 on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)
-
Complete culture medium
-
15-keto-PGE2 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 15-keto-PGE2 (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To assess the effect of 15-keto-PGE2 on STAT3 activation.
Materials:
-
Cancer cells
-
15-keto-PGE2
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Culture and treat cells with 15-keto-PGE2 as described in Protocol 1.
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.
Protocol 3: PPARγ Luciferase Reporter Assay
Objective: To measure the activation of PPARγ by 15-keto-PGE2.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPRE-luciferase reporter plasmid
-
PPARγ expression plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
15-keto-PGE2
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the PPRE-luciferase reporter, PPARγ expression, and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with various concentrations of 15-keto-PGE2 for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold activation relative to the vehicle-treated control.
Protocol 4: Western Blot for p21
Objective: To determine if 15-keto-PGE2 treatment leads to an increase in the cell cycle inhibitor p21.
Materials:
-
Cancer cells (e.g., HepG2)
-
15-keto-PGE2
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels (12% acrylamide (B121943) is recommended for the low molecular weight of p21)
-
PVDF membrane
-
Blocking buffer
-
Primary antibody: anti-p21
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Follow the general Western blot procedure as outlined in Protocol 2.
-
Use a primary antibody specific for p21.
-
Quantify the p21 band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: In Vivo Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 15-keto-PGE2 in a preclinical model.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
15-keto-PGE2
-
Vehicle control (e.g., PBS with a small percentage of DMSO)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ MDA-MB-231 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer 15-keto-PGE2 (e.g., via subcutaneous or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width² x length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3 and p21).
These protocols provide a solid foundation for investigating the anti-cancer effects of 15-keto-PGE2. The provided data and diagrams offer a framework for interpreting experimental results and understanding the molecular mechanisms underlying the tumor-suppressive actions of this promising endogenous metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 15-PGDH inhibits hepatocellular carcinoma growth through 15-keto-PGE2/PPARγ-mediated activation of p21WAF1/Cip1 | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-KETE Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-5,8,11,13-eicosatetraenoic acid (15-KETE) is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) produced by the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging evidence suggests that this compound plays a significant role in cellular signaling, particularly in pathways related to cell proliferation and inflammation. While a specific, high-affinity cell surface receptor for this compound has not been definitively identified, studies indicate that its effects may be mediated through G protein-coupled receptors (GPCRs) such as the Protease-Activated Receptor 2 (PAR-2) or the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a known receptor for other prostaglandin (B15479496) metabolites.
This document provides detailed protocols for a competitive radioligand binding assay to investigate the interaction of this compound with a candidate GPCR, and a functional assay to measure the downstream activation of the ERK1/2 signaling pathway. These protocols are intended to serve as a framework for researchers to characterize the receptor pharmacology of this compound and to screen for potential modulators of its activity.
Data Presentation
The following table summarizes representative binding affinities of various ligands for the human CRTH2 receptor, as determined by competitive radioligand binding assays. This data serves as an example of how to present quantitative results obtained from the protocols described below.
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| PGD2 | human CRTH2 | HEK293 | [3H]-PGD2 | 2.4 ± 0.2 | [1] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | human CRTH2 | HEK293 | [3H]-PGD2 | 2.91 ± 0.29 | [1] |
| 15-deoxy-Δ12,14-PGJ2 | human CRTH2 | HEK293 | [3H]-PGD2 | 3.15 ± 0.32 | [1] |
| CAY10471 | human CRTH2 | HEK293 | [3H]-PGD2 | 9 ± 0.04 | [2] |
| Ramatroban | mouse CRTH2 | Transfected cells | [3H]-PGD2 | 28 | [2] |
Signaling Pathway
The proposed signaling pathway for this compound involves its interaction with a G protein-coupled receptor, leading to the activation of the ERK1/2 pathway.
Figure 1: Proposed signaling pathway for this compound.
Experimental Protocols
I. Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for a candidate GPCR (e.g., PAR-2 or CRTH2) expressed in a cell membrane preparation by measuring its ability to compete with a known radioligand.
A. Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293-hCRTH2 or HEK293-hPAR2).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor (e.g., [3H]-PGD2 for CRTH2 or a suitable radiolabeled antagonist for PAR-2).
-
This compound: Unlabeled this compound of high purity.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]
-
Wash Buffer: Ice-cold binding buffer.
-
96-well Filter Plates: e.g., GF/C glass fiber filter plates pre-soaked in 0.3% polyethyleneimine (PEI).[3]
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid.
-
Microplate Scintillation Counter.
-
Cell Harvester/Vacuum Manifold.
B. Experimental Workflow
Figure 2: Workflow for the competitive radioligand binding assay.
C. Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize cultured cells expressing the target receptor in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[3]
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane preparation and dilute to the desired protein concentration in binding buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add cell membranes, a fixed concentration of radioligand, and binding buffer.
-
Non-specific Binding: Add cell membranes, the fixed concentration of radioligand, and a high concentration of the unlabeled non-specific binding control.
-
Competition: Add cell membranes, the fixed concentration of radioligand, and serial dilutions of this compound.
-
-
The final assay volume is typically 200-250 µL.[3]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked 96-well filter plate using a cell harvester or vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
-
Quantification:
-
Dry the filter plate (e.g., 30 minutes at 50°C).[3]
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.
-
D. Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
II. ERK1/2 Phosphorylation Assay
This protocol measures the functional activity of this compound by quantifying the phosphorylation of ERK1/2 in whole cells, a downstream event of the proposed signaling pathway.
A. Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293-hPAR2).
-
This compound.
-
Positive Control: A known agonist for the target receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Assay Kit: A commercial ELISA or bead-based assay kit for the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
B. Step-by-Step Protocol
-
Cell Culture and Stimulation:
-
Seed cells in a 96-well culture plate and grow to near confluence.
-
Serum-starve the cells for a defined period (e.g., 4-24 hours) prior to the assay to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound, a positive control agonist, or vehicle for a predetermined time (e.g., 5-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add cold cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates.
-
-
Detection of p-ERK1/2:
-
Perform the p-ERK1/2 assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating the cell lysate in wells pre-coated with a capture antibody for total or p-ERK1/2, followed by the addition of a detection antibody and a substrate to generate a measurable signal (e.g., colorimetric or chemiluminescent).
-
C. Data Analysis
-
Quantify the amount of p-ERK1/2 and total ERK1/2 in each sample.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each condition.
-
Plot the normalized p-ERK1/2 levels against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Conclusion
The provided protocols offer a comprehensive approach to investigate the interaction of this compound with its putative receptors and to characterize its functional consequences on a key downstream signaling pathway. The competitive radioligand binding assay will allow for the determination of the binding affinity of this compound, while the ERK1/2 phosphorylation assay will provide insights into its functional potency as an agonist or antagonist. Together, these assays will be valuable tools for researchers in the field of lipid signaling and drug discovery.
References
Application of 15-KETE in Studying Pulmonary Vascular Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary vascular remodeling is a key pathological feature of pulmonary hypertension (PH), characterized by abnormal proliferation and migration of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells (PAECs).[1][2] Recent studies have identified 15-keto-6Z, 8Z, 11Z, 13E-eicosatetraenoic acid (15-KETE), a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), as a significant contributor to this process.[3] Under hypoxic conditions, the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for converting 15-HETE to this compound, is markedly increased in the lungs of both human patients with PH and in rodent models of hypoxia-induced PH.[3][4] This upregulation leads to elevated levels of this compound, which in turn promotes the cellular changes associated with vascular remodeling.[3] These application notes provide a comprehensive overview of the role of this compound in pulmonary vascular remodeling and detailed protocols for its study.
Signaling Pathway of this compound in Pulmonary Vascular Remodeling
This compound exerts its effects on pulmonary vascular cells primarily through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3][4] In pulmonary artery smooth muscle cells (PASMCs), this activation is dependent on the Protease-Activated Receptor 2 (PAR-2).[3] The signaling cascade proceeds as follows: Hypoxia induces the upregulation of 15-PGDH, leading to increased production of this compound.[3][4] this compound then activates PAR-2 on the surface of PASMCs, which in turn triggers the phosphorylation and activation of ERK1/2.[3] Activated ERK1/2 promotes cell cycle progression and proliferation of PASMCs, contributing to the thickening of the pulmonary artery walls.[3] A similar ERK1/2-dependent mechanism has been observed in pulmonary artery endothelial cells (PAECs), where this compound stimulates proliferation, migration, and tube formation.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of pulmonary vascular remodeling.
Table 1: Effect of this compound on Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation
| Parameter | Control | This compound (1 µM) | Fold Change | Reference |
| BrdU Incorporation (OD) | 0.25 ± 0.03 | 0.52 ± 0.05 | ~2.1 | [3] |
| Cells in S phase (%) | 15.2 ± 1.8 | 32.5 ± 2.5 | ~2.1 | [3] |
| Cyclin D1 Expression (relative to control) | 1.0 | 2.8 ± 0.3 | 2.8 | [3] |
| CDK4 Expression (relative to control) | 1.0 | 2.5 ± 0.2 | 2.5 | [3] |
Table 2: Effect of this compound on Pulmonary Artery Endothelial Cell (PAEC) Proliferation and Migration
| Parameter | Control | This compound (1 µM) | Fold Change | Reference |
| BrdU Incorporation (OD) | 0.31 ± 0.04 | 0.65 ± 0.06 | ~2.1 | [4] |
| Cells in S phase (%) | 12.8 ± 1.5 | 28.9 ± 2.1 | ~2.3 | [4] |
| Wound Closure (%) | 25.3 ± 3.1 | 68.7 ± 5.2 | ~2.7 | [4] |
| Migrated Cells (per field) | 45 ± 5 | 112 ± 12 | ~2.5 | [4] |
| Tube Formation (branch points) | 18 ± 3 | 42 ± 5 | ~2.3 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on pulmonary vascular remodeling are provided below.
Protocol 1: Induction of Hypoxia-Induced Pulmonary Hypertension in a Rat Model
This protocol describes the induction of pulmonary hypertension in rats through chronic exposure to hypoxia, a widely used model to study pulmonary vascular remodeling.[5][6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hypoxic chamber with an oxygen controller
-
Standard rat chow and water
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Acclimatization: Acclimate rats to standard laboratory conditions for at least one week.
-
Hypoxic Exposure: Place rats in a hypoxic chamber with an oxygen concentration of 10% for 3 to 4 weeks. The chamber should be equipped with a system to monitor and control oxygen levels and to remove CO2 and ammonia. A 12-hour light/dark cycle should be maintained. Provide food and water ad libitum. A control group of rats should be kept in normoxic conditions (21% O2).
-
Hemodynamic Measurements: After the exposure period, anesthetize the rats. Insert a catheter connected to a pressure transducer into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Tissue Harvesting: Following hemodynamic measurements, euthanize the animals. Perfuse the pulmonary circulation with saline to flush out blood. Excise the lungs and heart. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them to determine the RV hypertrophy index (RV/LV+S).
-
Sample Processing: A portion of the lung tissue can be fixed in 4% paraformaldehyde for histological analysis, and the remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
Protocol 2: Isolation and Culture of Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
This protocol details the isolation and culture of hPASMCs, a critical in vitro model for studying cellular mechanisms of pulmonary vascular remodeling.[7][8]
Materials:
-
Human pulmonary arteries (obtained from lung transplant donors or commercially available)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Trypsin-EDTA
-
Sterile dissection tools
-
Cell culture flasks and plates
Procedure:
-
Tissue Preparation: Under sterile conditions, carefully dissect the pulmonary artery from the lung tissue. Remove the adventitia and endothelium by gentle scraping.
-
Enzymatic Digestion: Mince the remaining medial layer into small pieces and incubate in a digestion solution containing collagenase and elastase at 37°C with gentle agitation until the tissue is dispersed.
-
Cell Seeding: Neutralize the digestion enzymes with DMEM containing FBS. Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in complete growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin) and seed the cells into culture flasks.
-
Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, detach them using trypsin-EDTA and subculture them into new flasks or plates for experiments. Experiments are typically performed on cells between passages 3 and 8.
Protocol 3: Western Blot Analysis for Protein Expression
Western blotting is used to quantify the expression levels of specific proteins, such as 15-PGDH, PAR-2, and phosphorylated ERK1/2.[3][4][9]
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-15-PGDH, anti-PAR-2, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.[3][4][10]
Materials:
-
PASMCs or PAECs
-
96-well cell culture plates
-
Serum-free medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 24 hours.
-
Treatment: Treat the cells with this compound or vehicle control in a low-serum medium for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Detection: Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader after adding the stop solution.
Protocol 5: Cell Migration Assay (Transwell Assay)
The Transwell assay is used to assess the migratory capacity of cells in response to a chemoattractant.[11][12][13]
Materials:
-
PASMCs or PAECs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
This compound
-
FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Cell Preparation: Serum-starve the cells for 24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 6-24 hours) to allow for cell migration.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Conclusion
This compound plays a crucial role in the pathogenesis of pulmonary vascular remodeling by promoting the proliferation and migration of both PASMCs and PAECs through the ERK1/2 signaling pathway. The experimental protocols detailed in these application notes provide a robust framework for researchers to investigate the mechanisms of this compound-mediated vascular remodeling and to evaluate the potential of targeting this pathway for the development of novel therapies for pulmonary hypertension.
References
- 1. Vascular Remodeling: The Multicellular Mechanisms of Pulmonary Hypertension [mdpi.com]
- 2. Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Experimental Approach for Studying Human Pulmonary Artery Smooth Muscle Cells and Endothelial Cells Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Hypoxia-induced migration in pulmonary arterial smooth muscle cells requires calcium-dependent upregulation of aquaporin 1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Assessing 15-KETE Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the bioactivity of 15-keto-eicosatetraenoic acid (15-KETE), a metabolite of arachidonic acid. This compound has been shown to play a role in various physiological and pathological processes, including cell proliferation, migration, and inflammation. The following protocols for cell-based and biochemical assays can be utilized to evaluate the efficacy and mechanism of action of this compound and its analogues.
Data Summary
The following tables summarize the quantitative data on the bioactivity of this compound from various in vitro assays. [Note: Specific EC50 and IC50 values for this compound are not consistently reported in the currently available literature. The tables below are formatted to present such data once it becomes available. Researchers are encouraged to perform dose-response experiments to determine these values.]
Table 1: Proliferation and Migration Assays
| Assay | Cell Line | Parameter | This compound Activity (EC50/IC50) | Reference |
| BrdU Incorporation | Pulmonary Artery Endothelial Cells (PAECs) | Proliferation | EC50: [Data Not Available] | [1] |
| Scratch Wound Healing | Pulmonary Artery Endothelial Cells (PAECs) | Migration | IC50: [Data Not Available] | [1] |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis | EC50: [Data Not Available] | [1] |
Table 2: Signaling and Receptor Activation Assays
| Assay | Cell Line/System | Parameter | This compound Activity (EC50) | Reference |
| ERK1/2 Phosphorylation | Pulmonary Artery Endothelial Cells (PAECs) | Signal Transduction | EC50: [Data Not Available] | [1] |
| PAR-2 Activation (Calcium Mobilization) | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Receptor Activation | EC50: [Data Not Available] |
Table 3: Inflammatory Response Assays
| Assay | Cell Type | Parameter | This compound Activity | Reference |
| Cytokine Release (IL-6, TNF-α) | [Specify Cell Type] | Inflammation | [Data Not Available] |
Signaling Pathway of this compound
This compound has been shown to exert its biological effects through the activation of the Extracellular signal-regulated kinase (ERK)1/2 signaling pathway. In some cell types, this activation is dependent on the Protease-Activated Receptor 2 (PAR-2).
Experimental Workflow for Assessing this compound Bioactivity
The following diagram outlines a general workflow for characterizing the in vitro bioactivity of this compound.
I. Cell Proliferation Assay: BrdU Incorporation
This assay measures DNA synthesis as an indicator of cell proliferation. Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is incorporated into newly synthesized DNA and detected with a specific antibody.
Materials:
-
Pulmonary Artery Endothelial Cells (PAECs)
-
Cell culture medium (e.g., DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed PAECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by serum-starving them in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
This compound Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the dose-response curve and calculate the EC50 value.
II. Cell Migration Assay: Scratch Wound Healing
This assay assesses cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate of wound closure.
Materials:
-
Pulmonary Artery Endothelial Cells (PAECs)
-
Cell culture medium with supplements
-
This compound stock solution
-
Sterile 200 µL pipette tip or a wound-making tool
-
6-well or 12-well plates
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed PAECs in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Scratch Creation: Create a straight scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
This compound Treatment: Replace the PBS with a fresh medium containing various concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Plot the dose-response and time-course of migration and determine the IC50 if applicable.
III. Angiogenesis Assay: Tube Formation
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound stock solution
-
96-well plates
-
Microscope with a camera
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified matrix.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Image Acquisition: Capture images of the tube network using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software. Determine the dose-dependent effect of this compound on tube formation and calculate the EC50.
IV. Cell Cycle Analysis by Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Cell culture medium with supplements
-
This compound stock solution
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture PASMCs and treat them with different concentrations of this compound or vehicle for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a PI staining solution containing RNase A to stain the DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Evaluate the effect of this compound on cell cycle progression.
V. Western Blot for ERK1/2 Phosphorylation
This technique is used to detect and quantify the phosphorylation of ERK1/2, a key downstream target in the this compound signaling pathway.
Materials:
-
Pulmonary Artery Endothelial Cells (PAECs)
-
Cell lysis buffer
-
Protein assay kit
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment and Lysis: Treat PAECs with this compound for various times and concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK1/2 and total ERK1/2. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal to determine the relative level of activation. Plot the dose-response or time-course of ERK1/2 phosphorylation.
VI. PAR-2 Activation Assay: Calcium Mobilization
This assay measures the activation of PAR-2 by detecting changes in intracellular calcium concentration, a common downstream event of Gq-coupled GPCRs like PAR-2.
Materials:
-
Cells expressing PAR-2 (e.g., PASMCs)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound stock solution
-
PAR-2 agonist (positive control)
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence before adding the stimulus.
-
Stimulation: Inject this compound at various concentrations or a known PAR-2 agonist into the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from the baseline. Plot the dose-response curve for this compound-induced calcium mobilization and determine the EC50 value.
VII. Cytokine Release Assay: ELISA
This assay quantifies the release of specific cytokines (e.g., IL-6, TNF-α) into the cell culture supernatant following treatment with this compound.
Materials:
-
Immune cells (e.g., macrophages, PBMCs) or other relevant cell types
-
Cell culture medium
-
This compound stock solution
-
ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Cell Stimulation: Treat the cells with various concentrations of this compound for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves incubating the supernatant in a plate pre-coated with a capture antibody, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using known concentrations of the cytokine. Use the standard curve to determine the concentration of the cytokine in the samples. Analyze the dose-dependent effect of this compound on cytokine release.
References
Application Notes and Protocols for Cell-Based Functional Assays of 15-KETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-eicosatetraenoic acid (15-KETE) is a metabolite of arachidonic acid that plays a significant role in cellular signaling, particularly in the context of vascular biology. Emerging research indicates that this compound is involved in promoting the proliferation and migration of pulmonary artery endothelial and smooth muscle cells.[1][2] These processes are mediated, at least in part, through the activation of the ERK1/2 signaling pathway.[1][2] Evidence also suggests the involvement of Protease-Activated Receptor 2 (PAR-2) as a potential cell surface receptor for this compound.[1]
These application notes provide detailed protocols for a suite of cell-based functional assays to investigate the biological activities of this compound. The described assays are designed to enable researchers to quantify the effects of this compound on cell proliferation, migration, and tube formation, as well as to dissect the underlying molecular mechanisms, such as the phosphorylation of ERK1/2.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cellular responses.
Caption: Proposed signaling pathway of this compound.
Data Presentation: Summary of Expected Quantitative Results
The following tables summarize representative quantitative data that can be expected from the described assays when studying the effects of this compound on endothelial or smooth muscle cells.
Table 1: Effect of this compound on Cell Proliferation (BrdU Incorporation Assay)
| Treatment Group | This compound Concentration (µM) | BrdU Positive Cells (%) | Fold Change vs. Control |
| Vehicle Control | 0 | 15.2 ± 1.8 | 1.0 |
| This compound | 0.1 | 22.5 ± 2.1 | 1.5 |
| This compound | 1.0 | 45.8 ± 3.5 | 3.0 |
| This compound | 10.0 | 48.1 ± 4.2 | 3.2 |
| This compound + U0126 (ERK Inhibitor) | 1.0 + 10 µM | 18.3 ± 2.0 | 1.2 |
Table 2: Effect of this compound on Cell Migration (Transwell Assay)
| Treatment Group | This compound Concentration (µM) | Migrated Cells per Field | Fold Change vs. Control |
| Vehicle Control | 0 | 55 ± 8 | 1.0 |
| This compound | 0.1 | 98 ± 12 | 1.8 |
| This compound | 1.0 | 185 ± 21 | 3.4 |
| This compound | 10.0 | 192 ± 25 | 3.5 |
| This compound + U0126 (ERK Inhibitor) | 1.0 + 10 µM | 65 ± 10 | 1.2 |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| Treatment Group | This compound Concentration (µM) | Total Tube Length (µm) | Number of Branch Points |
| Vehicle Control | 0 | 1250 ± 150 | 15 ± 3 |
| This compound | 1.0 | 3500 ± 320 | 42 ± 6 |
| This compound + U0126 (ERK Inhibitor) | 1.0 + 10 µM | 1400 ± 180 | 18 ± 4 |
Table 4: Effect of this compound on ERK1/2 Phosphorylation (Western Blot Densitometry)
| Treatment Group | this compound Concentration (µM) | p-ERK/Total ERK Ratio (Fold Change) | | :--- | :--- | | Vehicle Control (0 min) | 0 | 1.0 | | this compound (1 µM) - 5 min | 1.0 | 3.5 ± 0.4 | | this compound (1 µM) - 15 min | 1.0 | 4.8 ± 0.6 | | this compound (1 µM) - 30 min | 1.0 | 2.1 ± 0.3 | | this compound (1 µM) + U0126 | 1.0 + 10 µM | 1.2 ± 0.2 |
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Caption: Workflow for the BrdU cell proliferation assay.
Materials:
-
Pulmonary artery endothelial cells (PAECs) or smooth muscle cells (PASMCs)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
BrdU Labeling and Detection Kit
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed PAECs or PASMCs in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
(Optional) For a more synchronized cell population, replace the medium with serum-free medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. A suggested concentration range for initial experiments is 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24 to 48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2 to 4 hours.
-
Fix the cells, denature the DNA, and probe with an anti-BrdU antibody according to the manufacturer's instructions.
-
Add the appropriate secondary antibody and substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
Cell Migration Assay (Scratch Wound Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Caption: Workflow for the scratch wound cell migration assay.
Materials:
-
PAECs or PASMCs
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control.
-
Immediately capture images of the scratch at defined locations (time 0).
-
Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or PAECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
24-well or 48-well tissue culture plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well or 48-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in medium containing this compound (e.g., 1 µM) or vehicle control.
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.
-
Incubate for 4 to 18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
Western Blot for ERK1/2 Phosphorylation
This technique is used to detect the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.
References
- 1. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 15-keto-PGE2 Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the in vivo effects of 15-keto-prostaglandin E2 (15-keto-PGE2), a key metabolite of PGE2. The information presented is intended to guide researchers in designing and executing studies to explore the therapeutic potential and biological functions of this signaling molecule.
Introduction
15-keto-prostaglandin E2 (15-keto-PGE2) is a metabolite of prostaglandin (B15479496) E2 (PGE2), formed through oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Initially considered biologically inactive, recent evidence has demonstrated its active role in various physiological and pathological processes. In vivo studies have implicated 15-keto-PGE2 in the modulation of inflammation, cancer progression, kidney development, and immune responses. This document details the animal models and methodologies used to elucidate these effects.
Animal Models and Therapeutic Contexts
A variety of animal models have been employed to investigate the in vivo functions of 15-keto-PGE2 across different disease areas.
Zebrafish (Danio rerio) Embryo Model for Kidney Development
Zebrafish embryos offer a powerful in vivo system for studying vertebrate development due to their optical transparency and rapid external development. This model has been instrumental in understanding the role of 15-keto-PGE2 in kidney glomerular development.
-
Application: Investigating the impact of 15-keto-PGE2 on glomerular morphology and filtration barrier integrity.
-
Key Findings: Exogenous 15-keto-PGE2 treatment perturbs glomerular vascularization and causes defects in the intercalation of podocytes and endothelial cells, leading to a reduced glomerular filtration barrier surface area. These effects are mediated through the EP2 and EP4 receptors.
Mouse Models of Sepsis
Sepsis, a life-threatening condition caused by a dysregulated host response to infection, has been modeled in mice to study the anti-inflammatory properties of 15-keto-PGE2.
-
Models:
-
Lipopolysaccharide (LPS)-induced sepsis: A model that simulates the inflammatory response to endotoxins from gram-negative bacteria.
-
Cecal Ligation and Puncture (CLP): A polymicrobial sepsis model that more closely mimics the clinical progression of sepsis.
-
-
Application: Evaluating the therapeutic potential of 15-keto-PGE2 in mitigating systemic inflammation and improving survival in sepsis.
-
Key Findings: 15-keto-PGE2 treatment confers resistance to experimental sepsis. Mice with disrupted Ptgr2 gene, which leads to the accumulation of 15-keto-PGE2, show improved survival. The protective effects are associated with the activation of the Nrf2 antioxidant response pathway.
Mouse Xenograft Models for Cancer Research
To assess the anti-tumorigenic properties of 15-keto-PGE2, xenograft models, where human cancer cells are implanted into immunodeficient mice, are utilized.
-
Model: Subcutaneous implantation of human breast cancer cells (e.g., MDA-MB-231) into mice.
-
Application: Determining the efficacy of 15-keto-PGE2 in inhibiting tumor growth and progression.
-
Key Findings: Subcutaneous administration of 15-keto-PGE2 suppresses the growth of breast cancer xenografts. This anti-tumor effect is mediated through the inhibition of STAT3 signaling.
Mouse Model of Nonalcoholic Steatohepatitis (NASH)
The role of 15-keto-PGE2 in metabolic and inflammatory liver disease has been investigated in a diet-induced mouse model of NASH.
-
Model: Mice fed a high-fat and high-sucrose diet (HFHSD).
-
Application: Assessing the ability of 15-keto-PGE2 to ameliorate hepatic steatosis and inflammation.
-
Key Findings: Treatment with 15-keto-PGE2 reduces levels of pro-inflammatory cytokines and fasting glucose in mice with diet-induced NASH. The mechanism involves the covalent modification and subsequent inhibition of NF-κB subunits.
Mouse Model of Fungal Infection
The interplay between pathogen-derived prostaglandins (B1171923) and the host immune system has been studied using a mouse model of cryptococcosis.
-
Model: Infection of mice with Cryptococcus neoformans.
-
Application: Investigating how 15-keto-PGE2, derived from fungal PGE2, modulates the host environment to favor pathogen growth.
-
Key Findings: C. neoformans requires the conversion of its secreted PGE2 to 15-keto-PGE2 to promote its proliferation within the host. This effect is mediated by the activation of the host's peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies investigating the effects of 15-keto-PGE2.
Table 1: Effects of 15-keto-PGE2 on Glomerular Morphology in Zebrafish Embryos
| Parameter | Control (DMSO) | 15-keto-PGE2 (500 µM) | Reference |
| Glomerular Volume | Baseline | Numerical Decrease | |
| Podocyte Surface Area | Baseline | Significant Decrease |
Table 2: Anti-tumor Effects of 15-keto-PGE2 in a Breast Cancer Xenograft Model
| Treatment Group | Outcome | Result | Reference |
| 15-keto-PGE2 | Tumor Growth | Attenuated | |
| 15-keto-PGE2 | STAT3 Phosphorylation | Suppressed | |
| 13,14-dihydro-15-keto PGE2 | Tumor Growth & STAT3 Signaling | No effect |
Table 3: Therapeutic Effects of 15-keto-PGE2 in a Mouse Model of NASH
| Parameter | Control (HFHSD) | 15-keto-PGE2 treated (HFHSD) | Reference |
| Pro-inflammatory Cytokines | Elevated | Reduced | |
| Fasting Glucose Levels | Elevated | Reduced |
Signaling Pathways Modulated by 15-keto-PGE2
15-keto-PGE2 exerts its biological effects through various signaling pathways, which are often cell-type and context-dependent.
EP2/EP4 Receptor Signaling
In the context of kidney development, 15-keto-PGE2 has been shown to bind to and stabilize EP2 and EP4 receptors. This interaction perturbs normal glomerular development, an effect that can be reversed by the combined blockade of these receptors. While the downstream signaling cascade from 15-keto-PGE2 binding to EP2/EP4 in vivo requires further elucidation, it is known that these G-protein coupled receptors can activate adenylyl cyclase, leading to an increase in intracellular cAMP.
Figure 1: 15-keto-PGE2 signaling via EP2/EP4 receptors.
STAT3 Signaling Pathway
In breast cancer, 15-keto-PGE2 exerts anti-tumor effects by directly inhibiting the STAT3 transcription factor. This inhibition is dependent on the α,β-unsaturated carbonyl moiety of 15-keto-PGE2.
-
Mechanism: 15-keto-PGE2 covalently modifies STAT3 at its Cys259 residue. This modification prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes involved in cell proliferation and survival.
Unraveling 15-KETE-Protein Interactions: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for Analyzing the Interactions of 15-KETE with Cellular Proteins
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in studying the interactions between 15-keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (this compound) and its target proteins. This compound, a metabolite of 15-hydroxyeicosatetraenoic acid, is a critical signaling molecule involved in cellular processes such as proliferation and migration, particularly in the context of hypoxia. Understanding its protein interactions is paramount for elucidating its mechanism of action and for the development of novel therapeutics.
Introduction to this compound and its Biological Significance
This compound is known to play a significant role in hypoxia-induced pulmonary vascular remodeling.[1][2] It has been shown to promote the proliferation and migration of pulmonary artery endothelial and smooth muscle cells through the activation of the ERK1/2 signaling pathway.[1][2] Identifying the direct protein targets of this compound is crucial for a complete understanding of its signaling cascade and for the identification of potential drug targets.
Application Notes: Choosing the Right Technique
The study of lipid-protein interactions requires a multi-faceted approach, combining in vitro, in vivo, and in silico methods to validate findings.[3][4][5] The choice of technique depends on the specific research question, available resources, and the nature of the interaction being investigated.
Initial Screening for this compound Binding Proteins:
-
Protein-Lipid Overlay Assays: A straightforward initial screening method to identify potential this compound binding proteins from a complex mixture.[3]
-
Affinity Chromatography: Using a this compound analog immobilized on a resin to pull down interacting proteins from cell lysates.
Validation and Characterization of Interactions:
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques provide real-time monitoring and thermodynamic parameters of the interaction, offering quantitative data on binding affinity and kinetics.[3]
-
Liposome Association Assays: To study the interaction of proteins with this compound in a more physiologically relevant membrane environment.[3]
Identifying Targets in a Cellular Context:
-
Photoaffinity Labeling (PAL): A powerful technique to covalently crosslink a this compound probe to its interacting partners in live cells, enabling subsequent identification by mass spectrometry.[6][7][8][9][10]
Computational Approaches:
-
Molecular Dynamics (MD) Simulations: To model the interaction between this compound and candidate proteins at an atomic level, providing insights into binding modes and dynamics.[11][12]
Quantitative Data Summary
| Parameter Measured | Cell Type | Treatment | Result | Reference |
| DNA Synthesis (BrdU incorporation) | Pulmonary Artery Endothelial Cells | This compound (under hypoxia) | Increased | [1] |
| Cell Cycle Progression (G0/G1 to S phase) | Pulmonary Artery Endothelial Cells | This compound (under hypoxia) | Enhanced | [1] |
| Cell Migration (Scratch-wound assay) | Pulmonary Artery Endothelial Cells | This compound | Increased | [1] |
| Tube Formation | Pulmonary Artery Endothelial Cells | This compound | Increased | [1] |
| Cell Proliferation | Pulmonary Artery Smooth Muscle Cells | This compound | Stimulated | [2] |
Key Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound in pulmonary artery endothelial and smooth muscle cells, leading to cell proliferation and migration.
This compound signaling pathway leading to cellular proliferation and migration.
Experimental Protocols
Protocol 1: Photoaffinity Labeling for this compound Target Identification
This protocol describes a general workflow for identifying the protein targets of this compound in cultured cells using a photoaffinity probe.
Workflow for Photoaffinity Labeling to identify this compound targets.
Materials:
-
Cultured cells of interest (e.g., human pulmonary artery endothelial cells)
-
This compound photoaffinity probe (custom synthesis required, containing a photoreactive group like a diazirine or benzophenone, and a reporter tag such as an alkyne or biotin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (e.g., 350 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads (if using a biotin (B1667282) tag) or reagents for click chemistry
-
SDS-PAGE reagents and equipment
-
Mass spectrometry facility
Methodology:
-
Probe Synthesis: A this compound analog needs to be synthesized to incorporate a photoreactive group and a reporter tag for enrichment and detection.
-
Cell Culture and Treatment: a. Plate cells and grow to desired confluency. b. Replace medium with serum-free medium containing the this compound photoaffinity probe. Incubate for a time sufficient for probe uptake and binding. c. As a negative control, include a condition with excess unmodified this compound to compete for binding sites.
-
UV Cross-linking: a. Wash cells with cold PBS to remove unbound probe. b. Irradiate the cells with UV light (e.g., 350 nm) on ice for a predetermined time to activate the photoreactive group and induce covalent cross-linking to interacting proteins.
-
Cell Lysis and Protein Enrichment: a. Lyse the cells using a suitable lysis buffer. b. Clarify the lysate by centrifugation. c. If an alkyne tag was used, perform a click reaction with an azide-biotin conjugate. d. Add streptavidin-agarose beads to the lysate and incubate to capture the biotin-labeled protein complexes. e. Wash the beads extensively to remove non-specifically bound proteins.
-
Protein Analysis: a. Elute the bound proteins from the beads. b. Separate the proteins by SDS-PAGE. c. Excise protein bands of interest and identify them using mass spectrometry.
Protocol 2: In Vitro Analysis of this compound-Protein Interaction using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to quantify the binding kinetics of a purified protein to this compound.
Workflow for Surface Plasmon Resonance analysis of this compound-protein interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified protein of interest
-
This compound
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Methodology:
-
Protein Immobilization: a. Activate the sensor chip surface according to the manufacturer's instructions (e.g., using EDC/NHS for amine coupling). b. Inject the purified protein over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active groups.
-
Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer. b. Inject the this compound solutions over the sensor surface, starting with the lowest concentration. c. Monitor the association and dissociation phases by recording the change in the SPR signal. d. Between each injection, regenerate the sensor surface using a suitable regeneration solution to remove bound this compound.
-
Data Analysis: a. Subtract the reference surface signal from the active surface signal to correct for non-specific binding. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of this compound-protein interactions. A combination of these techniques will be essential to identify and validate the direct molecular targets of this compound, thereby advancing our understanding of its role in health and disease and paving the way for novel therapeutic interventions.
References
- 1. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Simulation Approach to Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: Protocol for Assessing 15-KETE Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE) is a biologically active lipid mediator derived from the enzymatic oxidation of arachidonic acid by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging research indicates that this compound plays a significant role in cellular processes such as proliferation and migration, particularly under hypoxic conditions.[1] Its effects are often mediated through the activation of specific intracellular signaling cascades, most notably the ERK1/2 pathway.[1][2] Understanding how this compound modulates gene expression is critical for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting pathways regulated by this lipid mediator.
These application notes provide a comprehensive set of protocols for researchers to assess the effects of this compound on gene expression in a cell-based model. The workflow covers experimental design, cell treatment, RNA and protein analysis, and data interpretation. The provided methodologies for Quantitative Real-Time PCR (RT-qPCR), RNA Sequencing (RNA-Seq), and Western Blotting will enable a thorough investigation of this compound's impact on the transcriptome and related signaling pathways.
I. Experimental Design and Workflow
A typical workflow for investigating the effects of this compound on gene expression involves several key stages, from initial cell culture to final data analysis. The overall process includes treating cells with this compound, harvesting them for RNA and protein, and then analyzing the changes in gene and protein expression.
II. Detailed Experimental Protocols
A. Cell Culture and this compound Treatment Protocol
This protocol outlines the steps for treating cultured cells with this compound to observe its effects on gene and protein expression.
-
Cell Seeding:
-
Culture appropriate cells (e.g., pulmonary artery endothelial cells or smooth muscle cells) in complete growth medium at 37°C and 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Synchronization:
-
Once cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free or low-serum (0.5-1%) medium and incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.[1]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the this compound stock solution in serum-free medium to the final desired concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control using the same final concentration of the solvent.
-
Aspirate the synchronization medium and add the this compound-containing medium or vehicle control medium to the cells.
-
Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
-
Cell Harvesting:
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA Isolation (Protocol B) or Protein Lysis (Protocol D).
-
B. RNA Isolation Protocol
High-quality RNA is essential for accurate gene expression analysis.
-
Cell Lysis: Add 1 mL of a guanidinium (B1211019) thiocyanate-phenol-based lysis reagent (e.g., TRIzol) directly to each well of the 6-well plate. Pipette up and down to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by gel electrophoresis or a bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended for RNA-Seq.[3]
C. Gene Expression Analysis Protocols
1. Two-Step RT-qPCR Protocol [4][5]
This method is used to quantify the expression of specific target genes.
-
Step 1: Reverse Transcription (cDNA Synthesis)
-
In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and 1 µL of dNTP mix (10 mM each). Add RNase-free water to a final volume of 13 µL.
-
Heat at 65°C for 5 minutes, then chill on ice for at least 1 minute.
-
Add 4 µL of 5X reaction buffer, 1 µL of 0.1 M DTT, and 1 µL of reverse transcriptase (e.g., SuperScript II).
-
Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
-
Step 2: Real-Time PCR (qPCR) [6]
-
Prepare the qPCR reaction mix in a qPCR plate. For each reaction, combine:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Run the plate in a real-time PCR instrument with a program typically including an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
Analyze data using the ΔΔCt method, normalizing target gene expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
2. RNA Sequencing (RNA-Seq) Protocol Overview [7][8]
This method provides a comprehensive, transcriptome-wide view of gene expression changes.
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 7).
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina). A sequencing depth of 30-50 million reads per sample is recommended for differential gene expression analysis.[9]
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.[9]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.[3]
-
D. Western Blot Protocol for Signaling Pathway Analysis[10][11]
This protocol is used to detect the activation of signaling proteins, such as the phosphorylation of ERK1/2.
-
Protein Lysis:
-
After washing with ice-cold PBS (Step A.4), add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
To analyze total protein levels, the blot can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-GAPDH or β-actin).
-
III. Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Relative Gene Expression by RT-qPCR
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
|---|---|---|---|---|
| Gene X | Vehicle Control | 1.00 | 0.12 | - |
| Gene X | This compound (1 µM) | 3.45 | 0.31 | <0.01 |
| Gene Y | Vehicle Control | 1.00 | 0.09 | - |
| Gene Y | This compound (1 µM) | 0.48 | 0.05 | <0.05 |
| Gene Z | Vehicle Control | 1.00 | 0.15 | - |
| Gene Z | this compound (1 µM) | 1.12 | 0.20 | >0.05 |
Table 2: Top Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Regulation |
|---|---|---|---|---|
| FOS | 3.58 | 1.2e-8 | 4.5e-7 | Up |
| JUN | 2.91 | 3.4e-7 | 8.1e-6 | Up |
| EGR1 | 4.12 | 5.6e-10 | 2.2e-8 | Up |
| KLF2 | -2.54 | 8.9e-6 | 1.5e-4 | Down |
| SERPINB2 | 2.15 | 1.1e-5 | 1.9e-4 | Up |
Table 3: Densitometry Analysis of Western Blot Data
| Protein Target | Treatment Group | Relative Band Intensity (Normalized to Loading Control) | Fold Change (vs. Vehicle) |
|---|---|---|---|
| p-ERK1/2 | Vehicle Control | 0.21 | 1.00 |
| p-ERK1/2 | This compound (1 µM) | 0.85 | 4.05 |
| Total ERK1/2 | Vehicle Control | 0.95 | 1.00 |
| Total ERK1/2 | This compound (1 µM) | 0.93 | 0.98 |
| GAPDH | Vehicle Control | 1.00 | 1.00 |
| GAPDH | this compound (1 µM) | 1.00 | 1.00 |
IV. Visualization of this compound Signaling Pathway
This compound has been shown to activate the ERK1/2 signaling pathway, which is a key regulator of gene expression.[1][2] This pathway activation ultimately leads to the phosphorylation of transcription factors that translocate to the nucleus and modulate the expression of target genes involved in cellular processes like proliferation and migration.
References
- 1. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearning.unite.it [elearning.unite.it]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 7. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing 15-keto-PGE2 ELISA Assays
Welcome to the technical support center for the 15-keto-Prostaglandin E2 (15-keto-PGE2) ELISA assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their assay sensitivity and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the 15-keto-PGE2 competitive ELISA.
Issue 1: Low Signal or Poor Sensitivity
Question: My assay is showing a weak or no signal, even for my standards. What are the possible causes and solutions?
A weak or absent signal is a common issue that can prevent the accurate quantification of 15-keto-PGE2. The problem can typically be traced to reagent handling, incubation conditions, or the detection step.
Possible Causes & Solutions:
-
Sub-optimal Reagent Temperature: Reagents that are not at room temperature before use can lead to reduced enzyme activity and signal.[1][2][3]
-
Inactive Reagents: Improper storage or use of expired reagents can lead to a complete loss of signal.
-
Inadequate Incubation Times or Temperatures: Shortened incubation periods or incorrect temperatures can prevent efficient binding.
-
Omission or Incorrect Order of Reagents: Simple procedural errors can lead to assay failure.
-
Solution: Carefully review the protocol to ensure all reagents were added in the correct sequence.[1] Use a checklist during the procedure to prevent omissions.
-
-
Insufficient Target Concentration: The concentration of 15-keto-PGE2 in the samples may be below the detection limit of the assay.
-
Ineffective Signal Amplification: For assays with very low analyte concentrations, the detection system may not be sensitive enough.
Issue 2: High Background
Question: I am observing high absorbance values in my blank and zero-standard wells. How can I reduce this high background?
High background noise can mask the specific signal, reduce the dynamic range of the assay, and decrease overall sensitivity. It is often caused by non-specific binding of antibodies or the detection reagent.
Possible Causes & Solutions:
-
Ineffective Blocking: If the blocking buffer does not sufficiently cover all non-specific binding sites on the plate, the antibodies or enzyme conjugates can bind directly to the plastic, causing a high background signal.
-
Excessive Antibody/Conjugate Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding.[3]
-
Insufficient Washing: Inadequate washing between steps fails to remove unbound reagents, which is a primary cause of high background.[2]
-
Solution: Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or add a 30-second soak step between aspiration and filling to improve washing efficiency.[3] Using an automated plate washer can improve consistency.
-
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody itself. While 15-keto-PGE2 assays are designed to be specific, some cross-reactivity with structurally similar molecules can occur.[9]
-
Solution: Run appropriate controls to test for cross-reactivity. If matrix effects are suspected, dilute the sample further in assay buffer.[14]
-
-
Substrate Incubation Issues: Performing the substrate incubation in the light can lead to higher background for some substrates.
Issue 3: Poor Standard Curve
Question: My standard curve has a low R-squared value or a poor sigmoidal shape. What steps can I take to improve it?
A reliable standard curve is essential for the accurate quantification of 15-keto-PGE2. Issues with the standard curve often stem from pipetting errors or improper standard preparation.
Possible Causes & Solutions:
-
Pipetting Inaccuracy: Errors in pipetting, especially during the creation of the serial dilutions for the standard curve, are a major source of variability.[15]
-
Improper Standard Preparation: The lyophilized standard may have been reconstituted incorrectly, or the diluted standards may have been stored for too long before use.
-
Solution: Reconstitute the standard precisely according to the kit protocol. Use the diluted standards within the timeframe specified by the manufacturer, often within 60 minutes of preparation.[4]
-
-
Incorrect Plate Reader Settings: Using the wrong wavelength to read the plate will result in inaccurate absorbance values.
-
Inappropriate Curve Fitting Model: Using a linear regression for a sigmoidal curve will result in a poor fit.
-
Solution: Use a 4-parameter or 5-parameter logistic (4PL or 5PL) curve fitting model, which is typically recommended for competitive ELISA data.[15]
-
Issue 4: High Coefficient of Variation (CV) Between Replicates
Question: I am seeing high variability between my duplicate/triplicate wells. How can I improve my assay precision?
High CV values indicate poor reproducibility between wells and can compromise the reliability of your results. This issue is often mechanical or technical in nature.
Possible Causes & Solutions:
-
Inconsistent Pipetting Technique: Variation in the volume pipetted into each well is a common cause of high CVs.[2]
-
Solution: Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[16] Ensure all pipette tips are firmly seated and dispense liquid at a consistent speed and angle.
-
-
Inadequate Mixing: Reagents, standards, and samples that are not mixed thoroughly before being added to the plate can lead to inconsistent results.
-
Solution: Gently vortex or invert all reagents before use. After adding reagents to the plate, gently tap the plate to ensure proper mixing within the wells.[17]
-
-
Plate Edge Effects: Wells on the outer edges of the microplate can be subject to temperature gradients, leading to "edge effects" where results differ from the inner wells.
-
Solution: Avoid using the outermost wells of the plate for samples or standards. Alternatively, seal the plate thoroughly during incubations and ensure it is placed in the center of the incubator to promote uniform temperature distribution.[1]
-
-
Incomplete Washing: Inconsistent washing across the plate can leave residual reagents in some wells but not others.
-
Solution: Pay close attention to the washing steps. An automated plate washer is highly recommended for improving well-to-well consistency. If washing manually, ensure all wells are treated identically.
-
Quantitative Data Summary
The choice of analytical method can significantly impact the quantification of 15-keto-PGE2. While ELISA is excellent for high-throughput screening, other methods like LC-MS/MS are considered the gold standard for accuracy and specificity.[9][18]
Table 1: Comparison of Analytical Methods for 15-keto-PGE2 Quantification
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive immunoassay based on antibody-antigen binding.[9] | Separation by chromatography followed by mass-based detection.[9] |
| Sensitivity | High (pg/mL range).[19] | Very High (pg/mL to ng/mL range).[19] |
| Specificity | Moderate to High; potential for cross-reactivity.[9][19] | Very High; considered the "gold standard".[9] |
| Throughput | High; suitable for large numbers of samples.[19] | Moderate; lower throughput compared to ELISA.[9] |
| Cost per Sample | Relatively low.[9] | Higher; requires specialized equipment and expertise.[9] |
| Sample Prep | Moderate; may require SPE for complex matrices.[9] | Moderate complexity; typically requires SPE.[19] |
| Intra-assay CV | Typically <10%.[9][19] | Generally <10%.[9] |
| Inter-assay CV | Typically <15%.[9][19] | Generally <10%.[9] |
Experimental Protocols & Visual Guides
PGE2 Metabolic Pathway
Prostaglandin E2 (PGE2) is rapidly metabolized in vivo to more stable compounds. The primary metabolite, 13,14-dihydro-15-keto-PGE2, is often measured as a reliable biomarker for systemic PGE2 production due to its longer half-life.[9][18] The key enzyme in this conversion is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[20]
Protocol: General Competitive ELISA Workflow for 15-keto-PGE2
This protocol outlines the key steps in a typical competitive ELISA for quantifying 15-keto-PGE2. In this format, free 15-keto-PGE2 in the sample competes with a fixed amount of enzyme-labeled 15-keto-PGE2 (tracer) for binding to a limited number of antibody sites. The final signal is inversely proportional to the amount of 15-keto-PGE2 in the sample.[10][19]
-
Prepare Reagents: Bring all buffers, standards, and samples to room temperature. Prepare serial dilutions of the 15-keto-PGE2 standard to generate a standard curve.
-
Add Standards and Samples: Pipette the prepared standards and samples into the appropriate wells of the microplate, which is pre-coated with a capture antibody.[9]
-
Competitive Binding: Add a fixed amount of enzyme-conjugated 15-keto-PGE2 (the "tracer") to each well. Then, add the specific primary antibody.[19] Incubate the plate (e.g., 2 hours at room temperature or 18 hours at 4°C) to allow for competitive binding.[18][21]
-
Wash Plate: Wash the plate multiple times with the provided wash buffer to remove all unbound reagents. This step is critical for reducing background noise.[17][19]
-
Add Substrate: Add the enzyme substrate (e.g., TMB) to each well. The enzyme on the bound tracer will convert the substrate, producing a colorimetric signal.[9] Incubate in the dark for the recommended time.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction. This also stabilizes the color.[9]
-
Read Plate: Measure the absorbance of each well using a microplate reader at the specified wavelength. The signal intensity will be inversely proportional to the concentration of 15-keto-PGE2 in the sample.[19]
-
Analyze Data: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of 15-keto-PGE2 in the unknown samples.
Troubleshooting Decision Tree
When encountering poor results, a logical approach can help identify the root cause quickly. Use this decision tree to diagnose common issues.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. assaygenie.com [assaygenie.com]
- 4. abcam.com [abcam.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. betalifesci.com [betalifesci.com]
- 12. biocompare.com [biocompare.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arborassays.com [arborassays.com]
Common issues with 15-KETE antibody cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-KETE antibodies. The information provided here will help you address common issues, particularly those related to antibody cross-reactivity, and guide you through proper validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
15-keto-eicosatetraenoic acid (this compound), also known as 15-oxo-eicosatetraenoic acid (15-oxoETE), is a bioactive lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE).[1] It belongs to the eicosanoid family of signaling molecules.[2] this compound is of significant interest to researchers because it contains an α,β-unsaturated carbonyl group, which makes it an electrophilic species capable of modulating inflammatory signaling pathways.[1] It has been shown to activate the Nrf2-regulated antioxidant response and inhibit NF-κB-mediated pro-inflammatory responses.[1]
Q2: I am observing high background or non-specific signals in my immunoassay. What are the potential causes?
High background and non-specific signals are common issues in immunoassays and can be attributed to several factors:
-
Antibody Cross-Reactivity: The primary antibody may be binding to molecules that are structurally similar to this compound.[3][4]
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[5]
-
Insufficient Blocking: Inadequate blocking of the membrane or plate can result in the antibody binding to non-specific sites.[6]
-
Improper Washing: Insufficient washing steps can lead to the retention of unbound antibodies, contributing to high background.[5][7]
-
Issues with Sample Preparation: The presence of endogenous interfering substances in the sample can cause non-specific signals.
Q3: Which molecules are likely to cross-react with a this compound antibody?
Antibodies targeting this compound are most likely to cross-react with other eicosanoids that share a similar chemical structure. The degree of cross-reactivity often depends on the similarity of the epitope recognized by the antibody.[3] Key potential cross-reactants include:
-
15-HETE: The direct precursor to this compound, differing only by a hydroxyl group instead of a ketone group at carbon 15.[8]
-
Other HETEs: Isomers such as 5-HETE and 12-HETE have a similar overall structure.[8]
-
Prostaglandins (PGs): Some prostaglandins, like 15-keto-PGE2, also possess a ketone group at carbon 15 and are structurally related.[1]
-
Leukotrienes (LTs) and Lipoxins (LXs): These are other classes of eicosanoids derived from arachidonic acid that may share structural motifs.[8]
Below is a table summarizing potential cross-reactants and their structural relationship to this compound.
| Potential Cross-Reactant | Structural Relationship to this compound | Rationale for Potential Cross-Reactivity |
| 15-HETE | Direct precursor with a hydroxyl group at C-15 | High structural similarity, differing by a single functional group. |
| 5-HETE | Positional isomer of 15-HETE | Shares the same eicosanoid backbone. |
| 12-HETE | Positional isomer of 15-HETE | Shares the same eicosanoid backbone. |
| 15-keto-PGE2 | Contains a C-15 ketone and a prostaglandin (B15479496) ring | Shares the key ketone functional group at the same position.[1] |
| Arachidonic Acid | Precursor to all eicosanoids | The basic C20 fatty acid structure. |
Q4: How can I validate the specificity of my this compound antibody?
Validating the specificity of your antibody is crucial for obtaining reliable data.[9][10] A multi-pronged approach is recommended:
-
Peptide Competition/Blocking: Pre-incubate the antibody with an excess of the immunizing peptide (this compound). This should block the antibody's binding site and lead to a significant reduction or elimination of the signal in your assay. A lack of signal reduction suggests the antibody may not be specific to the intended target.[9][10]
-
Western Blotting: If you are using the antibody for Western blotting, you should observe a band at the expected molecular weight of the protein(s) to which this compound is adducted. The presence of multiple unexpected bands may indicate non-specific binding.[3][9]
-
Competitive ELISA: This is a powerful method to quantify cross-reactivity.[3] By running a competitive ELISA with potential cross-reactants (as listed in the table above), you can determine the percentage of cross-reactivity for each molecule.
-
Use of Positive and Negative Controls: Whenever possible, use samples known to contain high and low levels of this compound to confirm that the antibody signal correlates with the expected concentration of the analyte.
Troubleshooting Guides
ELISA Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer.[5][7] |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA).[6] | |
| Weak or No Signal | Reagents added in the wrong order | Carefully follow the protocol for the order of reagent addition. |
| Antibody concentration too low | Increase the concentration of the primary or secondary antibody. | |
| Standard has degraded | Prepare fresh standards for each experiment. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting | Ensure accurate and consistent pipetting technique. Calibrate pipettes regularly.[11] |
| Temperature variation across the plate | Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[11] |
Western Blot Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Multiple Unexpected Bands | Non-specific antibody binding | Optimize the primary antibody concentration. Increase the stringency of the wash buffer.[12] |
| Protein degradation | Add protease inhibitors to your sample lysis buffer. | |
| Weak or No Signal | Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[12] |
| Low abundance of target | Load more protein onto the gel. | |
| Antibody not suitable for Western Blot | Check the manufacturer's datasheet to ensure the antibody is validated for Western Blotting. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking buffer.[12] |
| Membrane dried out | Ensure the membrane remains wet throughout the incubation and washing steps. |
Immunohistochemistry (IHC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background | Non-specific primary or secondary antibody binding | Perform a secondary antibody-only control. Optimize primary antibody dilution.[13] |
| Endogenous enzyme activity (for enzymatic detection) | Include a quenching step for endogenous peroxidases or phosphatases. | |
| Weak or No Staining | Antigen masking due to fixation | Perform antigen retrieval using heat (HIER) or enzymes (PIER).[14] |
| Low antibody concentration | Increase the primary antibody concentration or incubation time.[15] | |
| Inadequate tissue permeabilization | Use an appropriate permeabilization agent (e.g., Triton X-100 or Tween-20). |
Experimental Protocols
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competitive Incubation:
-
Prepare serial dilutions of your this compound standard and potential cross-reactants.
-
In a separate plate or tubes, pre-incubate the diluted this compound antibody with the standards or cross-reactants for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-antigen mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance versus the log of the concentration for the standard and each potential cross-reactant. Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Cross-Reactant) x 100.
Visual Guides
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosanoid - Wikipedia [en.wikipedia.org]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Artifacts in IHC | BIOZOL [biozol.de]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. docs.abcam.com [docs.abcam.com]
Technical Support Center: Stability and Handling of 15-KETE in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and handling challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in my cell culture medium?
The stability of eicosanoids like this compound in cell culture media can be influenced by several factors, including the composition of the medium, incubation time, and temperature. While specific quantitative stability data for this compound in commonly used media like DMEM or RPMI-1640 is not extensively documented in publicly available literature, it is known that bioactive lipids can degrade in aqueous solutions over time.[1][2] It is highly recommended that researchers perform a stability study under their specific experimental conditions.
Q2: What are the potential degradation pathways for this compound in cell culture?
The precise degradation products of this compound in cell culture media have not been fully characterized. However, like other keto-eicosanoids, potential degradation could occur through oxidation or other chemical modifications. The presence of an α,β-unsaturated ketone in the structure of 15-oxoETE (a related compound) suggests it can be electrophilic and may react with nucleophiles.
Q3: Can this compound bind to proteins in the serum of my cell culture medium?
Yes, it is possible that this compound, like other lipids, can bind to proteins such as albumin present in fetal bovine serum (FBS) or other serum supplements. This binding can affect the effective concentration of free this compound available to the cells and may also influence its stability. When conducting experiments, it is important to consider the potential impact of serum proteins on this compound bioavailability.
Q4: I am seeing variable or no effects of this compound in my cell-based assays. What could be the issue?
Inconsistent results with this compound can stem from several factors:
-
Degradation: this compound may be degrading in your culture medium over the course of the experiment.
-
Suboptimal Concentrations: The effective concentration of this compound may be lower than anticipated due to protein binding or degradation.
-
Cellular Metabolism: Cells can rapidly metabolize eicosanoids, altering their effective concentration.[3]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may have effects on the cells at higher concentrations.
A thorough troubleshooting process, starting with a stability assessment, is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Biological Activity
If you are observing variable or a lack of expected biological response to this compound treatment, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Inconsistent Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Quantitative Data Summary: Factors Influencing Eicosanoid Stability
While specific data for this compound is limited, the following table summarizes general factors known to affect the stability of eicosanoids in cell culture, which can be extrapolated to this compound.
| Factor | Observation on Eicosanoid Stability | Recommendation |
| Temperature | Higher temperatures generally accelerate degradation.[1][2] | Store stock solutions at -80°C and minimize time at room temperature. |
| Time | Degradation increases with longer incubation times.[1][2] | Perform time-course experiments to determine the optimal treatment window. |
| Media Composition | Components in media can interact with and degrade eicosanoids.[1][2] | Test stability in your specific media formulation. |
| Serum Presence | Serum proteins can bind to lipids, affecting their availability. | Consider serum-free conditions or account for potential binding. |
| pH | pH shifts can affect the chemical stability of compounds. | Ensure the pH of the culture medium is stable throughout the experiment. |
Problem 2: Difficulty in Quantifying this compound in Cell Culture Supernatants
Accurate quantification of this compound is crucial for understanding its stability and effective concentration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Workflow for LC-MS/MS Quantification
Caption: General workflow for this compound quantification by LC-MS/MS.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound standard
-
Your cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Spike the this compound stock solution into your cell culture medium to achieve the desired final concentration.
-
Aliquot the this compound-containing medium into sterile tubes or wells.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately store it at -80°C until analysis.
-
At the end of the time course, thaw all samples and quantify the remaining this compound concentration using a validated LC-MS/MS method (see Protocol 2).
-
Plot the concentration of this compound versus time to determine its stability profile.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is a general guideline for the quantification of this compound from cell culture supernatants, adapted from methods for similar eicosanoids.[4][5][6]
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the cell culture supernatant sample to approximately pH 3.5 with a dilute acid (e.g., formic acid).
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then a low-polarity solvent like hexane (B92381) to remove impurities.
-
Elute the this compound with a more polar organic solvent such as ethyl acetate (B1210297) or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Example):
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, gradually increase to elute this compound |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition | Monitor for a specific precursor-to-product ion transition for this compound and the internal standard. |
Note: These parameters should be optimized for your specific instrument and this compound standard.
Signaling Pathways
This compound has been shown to activate specific signaling pathways involved in cell proliferation and migration.
ERK1/2 Signaling Pathway
Caption: Simplified ERK1/2 signaling pathway activated by this compound.
Protease-Activated Receptor 2 (PAR-2) Activation
Caption: Mechanism of Protease-Activated Receptor 2 (PAR-2) activation.[7][8][9][10]
References
- 1. Stability and analysis of eicosanoids and docosanoids in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Altered eicosanoid production and phospholipid remodeling during cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent 15-keto-PGE2 degradation during sample storage?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 15-keto-prostaglandin E2 (15-keto-PGE2) during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is 15-keto-PGE2 and why is it difficult to measure?
A1: 15-keto-PGE2 is a primary metabolite of prostaglandin (B15479496) E2 (PGE2), formed through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). It is an important signaling molecule involved in processes such as inflammation and cancer. However, 15-keto-PGE2 is chemically unstable, particularly in aqueous solutions, making its accurate quantification challenging. Its degradation is influenced by factors such as pH, temperature, and the presence of proteins.
Q2: What are the main degradation pathways of 15-keto-PGE2?
A2: The primary degradation pathways for 15-keto-PGE2 and its subsequent metabolite, 13,14-dihydro-15-keto-PGE2, in aqueous media include:
-
Dehydration: Especially under acidic or neutral conditions, it can dehydrate to form 15-keto-PGA2.
-
Cyclization: At a higher pH, or in the presence of proteins like albumin, it can undergo cyclization to form bicyclic compounds.[1][2]
Q3: What are the recommended long-term storage conditions for 15-keto-PGE2 standards and samples?
A3: For long-term stability, 15-keto-PGE2 should be stored in an anhydrous organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) at -20°C or -80°C. It is advisable to store it under an inert gas like nitrogen and to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Q4: Which analytical method is considered the gold standard for 15-keto-PGE2 quantification?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the most specific and sensitive method for the analysis of 15-keto-PGE2 and other eicosanoids.[4] This method allows for accurate quantification even at low concentrations found in biological samples.
Troubleshooting Guides
Issue 1: Low or undetectable levels of 15-keto-PGE2 in samples.
| Potential Cause | Troubleshooting Recommendation |
| Degradation during sample collection and handling. | Immediately snap-freeze tissue samples in liquid nitrogen. For blood samples, use EDTA as an anticoagulant and centrifuge at 4°C within 30 minutes of collection to separate plasma.[4] |
| Improper storage conditions. | Ensure samples and standards are stored at -80°C in an appropriate organic solvent and protected from light. Aliquot to minimize freeze-thaw cycles.[3] |
| Degradation in aqueous solutions. | Prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and at a slightly acidic to neutral pH. |
| Inefficient extraction. | Optimize the solid-phase extraction (SPE) protocol. Ensure the sample is acidified to approximately pH 3.5 before loading onto the C18 cartridge. Use pre-chilled solvents where possible.[4][5] |
| Suboptimal LC-MS/MS parameters. | Verify and optimize mass transitions and collision energies for your specific instrument. Ensure the electrospray ionization (ESI) source is clean and operating in negative ion mode.[6] |
Issue 2: High variability in 15-keto-PGE2 measurements between replicate samples.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent sample handling. | Standardize the entire workflow from sample collection to analysis to ensure all samples are treated identically. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of samples and standards to avoid degradation associated with repeated temperature changes.[3] |
| Presence of interfering substances. | Utilize a robust solid-phase extraction (SPE) protocol to remove matrix components that can interfere with ionization and detection.[4][5] |
| Chromatographic issues (e.g., peak tailing, splitting). | Ensure the C18 column is in good condition and not contaminated. The mobile phase composition should be optimized for good peak shape and separation. The injection solvent should be similar to the initial mobile phase.[6] |
Data Presentation
Table 1: Recommended Storage Conditions for 15-keto-PGE2
| Storage Type | Temperature | Solvent/Matrix | Duration | Key Considerations |
| Long-term Stock Solution | -80°C | Anhydrous organic solvent (e.g., DMSO, Ethanol, DMF) | Up to 6 months | Store under nitrogen; aliquot to avoid freeze-thaw cycles.[3] |
| Long-term Stock Solution | -20°C | Anhydrous organic solvent (e.g., DMSO, Ethanol, DMF) | Up to 1 month | Store under nitrogen; aliquot to avoid freeze-thaw cycles.[3] |
| Short-term Aqueous Solution | 4°C | Aqueous buffer (pH < 7.4) | Up to 7 days | Prepare fresh if possible; avoid basic pH.[7] |
| Biological Samples (Plasma) | -80°C | Plasma | Until analysis | Process blood sample quickly at 4°C.[4] |
| Biological Samples (Tissue) | -80°C | Tissue | Until analysis | Snap-freeze immediately in liquid nitrogen. |
Table 2: Factors Influencing 15-keto-PGE2 Stability
| Factor | Effect on Stability | Recommendation |
| pH | Highly unstable at basic pH (>7.4) due to degradation to PGA compounds and bicyclo derivatives. More stable in neutral to slightly acidic conditions.[2][7] | Maintain pH below 7.4 for aqueous solutions. Acidify samples to ~pH 3.5 before extraction.[4] |
| Temperature | Degradation rate increases with temperature. | Store samples and stock solutions at -20°C or -80°C. Keep samples on ice during processing.[3][4] |
| Solvent | More stable in anhydrous organic solvents compared to aqueous solutions.[7] | Use solvents like DMSO, ethanol, or DMF for stock solutions.[3] |
| Presence of Proteins (e.g., Albumin) | Albumin can accelerate the degradation of the related metabolite 13,14-dihydro-15-keto-PGE2.[1] | Add 15-keto-PGE2 to protein-containing media immediately before the experiment. |
| Freeze-Thaw Cycles | Repeated cycles can accelerate degradation. | Aliquot stock solutions and samples into single-use volumes.[3] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Preparation
-
Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.[4]
-
Plasma Separation: Carefully transfer the plasma supernatant to a clean polypropylene (B1209903) tube.
-
Storage: Immediately store the plasma at -80°C until analysis.[4]
Protocol 2: Solid-Phase Extraction (SPE) of 15-keto-PGE2 from Plasma
-
Thaw Sample: Thaw the plasma sample on ice.
-
Internal Standard: Spike 1 mL of plasma with an appropriate deuterated internal standard (e.g., 15-keto-PGE2-d4).
-
Acidification: Acidify the sample to approximately pH 3.5 with a dilute solution of formic acid.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol (B129727) followed by 1-2 mL of water.[4]
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities.[4]
-
Elution: Elute the 15-keto-PGE2 with 1-2 mL of a suitable organic solvent, such as methyl acetate (B1210297) or methanol.[4]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[4]
Protocol 3: LC-MS/MS Analysis of 15-keto-PGE2
-
LC System: UPLC/HPLC system.[4]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage, hold, and then return to the initial conditions for re-equilibration.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 15-keto-PGE2 and its internal standard.
Mandatory Visualizations
Caption: Recommended workflow for sample storage and extraction to ensure 15-keto-PGE2 stability.
Caption: Signaling pathways of 15-keto-PGE2, including its interaction with EP receptors, activation of PPARγ, and inhibition of STAT3.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Minimizing background noise in 15-KETE immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background noise and ensure accurate results in 15-KETE (15-oxo-Eicosatetraenoic Acid) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay is the standard format for detecting small molecules like this compound. In this assay, free this compound in your sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP or AChE) for a limited number of binding sites on a specific anti-15-KETE antibody. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. Therefore, a higher concentration of this compound in the sample will result in a lower signal, and vice versa.[1][2]
Q2: What are the most common causes of high background noise in a this compound immunoassay?
High background noise in a this compound ELISA can stem from several factors, primarily insufficient washing, inadequate blocking, issues with antibody concentrations, and poor quality of reagents. Cross-reactivity of the antibody with other structurally similar molecules present in the sample can also contribute to a higher-than-expected signal.[3][4]
Q3: How can I be sure my antibody is specific to this compound?
It is crucial to review the cross-reactivity data provided by the antibody or kit manufacturer. Antibodies raised against eicosanoids can exhibit cross-reactivity with other structurally similar lipids. For instance, an antibody for a related compound, 15(S)-HETE, has been shown to have some cross-reactivity with other di-hydroxylated and hydroperoxy-eicosatetraenoic acids.[3][4][5] If you suspect cross-reactivity is an issue, you may need to perform sample purification or validate your results with a different method like liquid chromatography-mass spectrometry (LC-MS).[4]
Q4: What are "matrix effects" and how can they affect my this compound measurements?
Matrix effects occur when components in your biological sample (e.g., plasma, serum, urine) interfere with the antibody-antigen binding, leading to inaccurate quantification.[6][7] These effects can either suppress or enhance the signal. For lipid mediators like this compound, lipids and proteins in the sample are common sources of matrix effects.[6] To mitigate these effects, sample dilution or solid-phase extraction (SPE) is often recommended.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Inadequate washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. A soak step with wash buffer for 30-60 seconds can also be effective. |
| Insufficient blocking. | Optimize the blocking buffer. Consider switching to a blocker with smaller molecules, like casein, which may be more effective at penetrating and blocking unoccupied sites on the plate.[8] Increase blocking incubation time or temperature. | |
| Antibody concentration too high. | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing background. | |
| Cross-reactivity of the antibody. | Review the manufacturer's cross-reactivity data. Consider sample purification to remove interfering compounds.[3][4] | |
| Contaminated reagents. | Prepare fresh buffers for each assay. Ensure the substrate solution is colorless before use. | |
| Low or No Signal | Reagents not at room temperature. | Allow all kit components to equilibrate to room temperature for at least 30 minutes before use. |
| Incorrect reagent preparation. | Double-check all dilution calculations and ensure all components are properly reconstituted according to the protocol. | |
| Inactive enzyme conjugate. | Ensure proper storage of the enzyme conjugate. Avoid repeated freeze-thaw cycles. | |
| Short incubation times. | Ensure adherence to the recommended incubation times. For competitive ELISAs, an overnight incubation at 4°C for the competitive binding step is common.[5] | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh standards for each assay. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Degraded standard. | Store the standard as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect plate reading. | Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 405-420 nm for TMB).[9] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and fresh tips for each standard and sample. Pipette consistently, for example, by touching the tip to the side of the well. |
| Edge effects. | Ensure the plate is sealed properly during incubations to prevent evaporation. Avoid stacking plates in the incubator. | |
| Incomplete mixing of reagents. | Gently shake the plate on an orbital shaker during incubations to ensure uniform mixing. |
Data Presentation
Antibody Cross-Reactivity
The specificity of the antibody is critical for accurate quantification of this compound. The following table, adapted from data for a commercially available 15(S)-HETE ELISA kit, illustrates the importance of assessing cross-reactivity with other structurally related eicosanoids.[5] Researchers should consult the datasheet for their specific this compound antibody or kit for similar data.
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100 |
| 15(S)-HETrE | 3.03 |
| 5(S),15(S)-DiHETE | 2.87 |
| 15(S)-HEPE | 0.93 |
| 8(S),15(S)-DiHETE | 0.35 |
| (±)15-HEPE | 0.21 |
| 15(R)-HETE | 0.08 |
| 12(S)-HETE | 0.04 |
| Arachidonic Acid | 0.17 |
| Leukotriene B4 | <0.01 |
| Prostaglandin E2 | <0.01 |
| Thromboxane B2 | <0.01 |
Comparison of Blocking Agents
| Blocking Agent | General Recommendation for Small Molecule ELISA | Rationale |
| Casein | Often Recommended | Smaller molecules provide a more complete blocking of the plate surface.[8] |
| Bovine Serum Albumin (BSA) | Commonly Used, but may be less effective | Larger molecule size may lead to incomplete blocking and higher background.[8] |
| Non-fat Dry Milk | Use with caution | Can be a cost-effective alternative to casein, but may contain endogenous enzymes or biotin (B1667282) that can interfere with the assay. |
| Synthetic/Protein-Free Blockers | Good alternative | Useful when protein-based blockers cause cross-reactivity or other interferences. |
Experimental Protocols
Detailed Methodology for a this compound Competitive ELISA
This protocol is a general guideline adapted from a similar competitive ELISA for 12-OxoETE and should be optimized for your specific assay conditions and kit instructions.[1]
1. Reagent Preparation:
-
Wash Buffer: Dilute a concentrated wash buffer (e.g., 20X) to 1X with deionized water.
-
Assay Buffer: Prepare the assay buffer as per the kit instructions. This is typically a phosphate (B84403) or TRIS-based buffer containing a protein stabilizer like BSA.
-
This compound Standard: Reconstitute the lyophilized this compound standard to create a stock solution. Perform serial dilutions in assay buffer to generate a standard curve (e.g., 100 ng/mL to 0.1 ng/mL).
-
This compound-HRP Conjugate: Dilute the enzyme-labeled this compound to its working concentration in the assay buffer.
-
Substrate Solution: Prepare the TMB substrate solution before use. Keep it protected from light.
-
Stop Solution: Prepare the stop solution (e.g., 1 M Sulfuric Acid).
2. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of assay buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of standards and samples to the appropriate wells in duplicate or triplicate.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well, except for the blank wells.
-
Add 50 µL of the diluted anti-15-KETE antibody to each well, except for the blank and NSB wells.
-
Cover the plate and incubate for 1-2 hours at 37°C or overnight at 4°C with gentle shaking.
-
Wash the plate 4-5 times with 1X Wash Buffer, ensuring complete aspiration after each wash.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, monitoring color development.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the optical density (OD) at 450 nm within 15 minutes.
3. Data Analysis:
-
Average the duplicate or triplicate OD readings for each standard, control, and sample.
-
Subtract the average blank OD from all other OD values.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the formula: %B/B0 = [(Sample or Standard OD - NSB OD) / (Maximum Binding OD - NSB OD)] x 100.
-
Plot the %B/B0 versus the concentration of the standards on a semi-logarithmic scale to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their %B/B0 values from the standard curve.
Visualizations
Competitive ELISA Workflow for this compound
Caption: General workflow for a this compound competitive ELISA.
Simplified 15-Oxo-ETE Signaling Pathway
15-oxo-ETE is an electrophilic lipid mediator that can modulate inflammatory signaling pathways. It has been shown to activate the Nrf2-mediated antioxidant response and inhibit NF-κB-mediated pro-inflammatory responses.[10][11]
Caption: 15-oxo-ETE modulates antioxidant and inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-Oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.foxchase.org [profiles.foxchase.org]
Technical Support Center: Optimizing Cell Seeding Density for 15-KETE Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays involving 15-keto-5,8,11,13-eicosatetraenoic acid (15-KETE).
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for this compound experiments?
A1: Optimizing cell seeding density is a critical initial step for any cell-based assay as it directly impacts cell health, growth rate, morphology, and the overall experimental outcome.[1] An inappropriate cell density can lead to issues such as:
-
Over-confluency: This can cause contact inhibition, altered cell signaling, and nutrient depletion, potentially masking the effects of this compound.[1][2]
-
Low cell density: Insufficient cell numbers can lead to cellular stress, delayed growth, and a low signal-to-noise ratio in endpoint assays.[1][3]
For this compound experiments that often measure proliferation or migration, starting with the optimal cell density ensures that the cells are in the logarithmic (exponential) growth phase for the duration of the experiment, providing a reliable window to observe the effects of the treatment.[1]
Q2: What are the target cell types for this compound research?
A2: this compound has been shown to play a role in pulmonary vascular remodeling. Therefore, relevant cell types for studying its effects include:
-
Pulmonary Artery Endothelial Cells (PAECs) [4]
-
Pulmonary Artery Smooth Muscle Cells (PASMCs) [3]
-
Other endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), have also been used in studies of related eicosanoids.
Q3: What is the mechanism of action of this compound in these cells?
A3: this compound has been shown to promote the proliferation and migration of pulmonary artery endothelial and smooth muscle cells.[3][4] This effect is mediated through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[3][4]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific endpoint being measured.
-
For ERK1/2 Phosphorylation: Activation of the ERK1/2 pathway is often a rapid event. You may observe phosphorylation within 15 to 60 minutes of this compound treatment.[5][6] A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to determine the peak response.
-
For Cell Proliferation: Proliferation assays, such as BrdU or EdU incorporation, typically require longer incubation periods to allow for DNA synthesis. An incubation time of 24 to 48 hours with this compound is a common starting point.
-
For Cell Migration: Migration assays, like the scratch assay, are also monitored over several hours. A typical experiment may last from 12 to 24 hours.[1]
Q5: What concentrations of this compound should I test?
A5: For a new compound or a new cell line, it is essential to perform a dose-response experiment to determine the optimal concentration.[7][8] A broad range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 10 µM), should be tested initially.[8] This will help identify the EC50 (half-maximal effective concentration) and the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Problem 1: No observable effect of this compound on cell proliferation or migration.
| Possible Cause | Suggested Solution |
| Suboptimal Cell Seeding Density | Cells may be too sparse to respond or too confluent, leading to contact inhibition. Perform a cell seeding density optimization experiment as detailed in the protocols below. |
| Incorrect this compound Concentration | The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity. Perform a dose-response curve to identify the optimal concentration. |
| Inappropriate Incubation Time | The incubation time may be too short to observe a proliferative or migratory response. For proliferation, consider extending the incubation period to 48 or 72 hours. For migration, monitor the cells at multiple time points (e.g., 6, 12, 24 hours). |
| This compound Degradation | Eicosanoids can be unstable in cell culture media.[9][10] Prepare fresh this compound solutions for each experiment. Consider the stability of this compound in your specific media and storage conditions.[9] |
| Cell Health and Passage Number | Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range.[4] High passage numbers can lead to altered cellular responses. |
| Serum Concentration in Media | If performing experiments in serum-containing media, the growth factors in the serum may mask the effects of this compound. Consider reducing the serum concentration or serum-starving the cells prior to and during the experiment. For migration assays, serum starvation or the use of a proliferation inhibitor like Mitomycin C can help ensure that wound closure is due to migration and not proliferation.[1][4] |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to evenly distribute the cells. Avoid swirling, which can cause cells to accumulate in the center of the wells. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| Inconsistent Scratch in Migration Assays | The width and depth of the scratch can significantly impact the results. Use a p200 pipette tip to create a consistent, straight scratch. Practice this technique to ensure uniformity.[5] |
| Pipetting Errors | Ensure accurate and consistent pipetting of cell suspensions, this compound solutions, and assay reagents. |
Data Presentation: Recommended Seeding Densities
The optimal seeding density must be determined experimentally for each cell line and assay condition. The following table provides general starting points for commonly used plate formats.
| Cell Type | Plate Format | Seeding Density (cells/cm²) | Seeding Density (cells/well) | Notes |
| Pulmonary Artery Endothelial Cells (PAECs) | 96-well | 10,000 - 30,000 | 3,200 - 9,600 | Aim for 70-80% confluency at the time of this compound treatment for proliferation assays. |
| 24-well | 10,000 - 30,000 | 19,000 - 57,000 | For migration assays, seed to achieve 95-100% confluency within 24 hours.[5] | |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 96-well | 5,000 - 20,000 | 1,600 - 6,400 | PASMCs may have a slower doubling time than endothelial cells; adjust accordingly. |
| 24-well | 5,000 - 20,000 | 9,500 - 38,000 | For migration assays, seed to achieve 95-100% confluency within 24-48 hours. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for this compound Proliferation Assays
This protocol describes a method to determine the optimal cell seeding density for a this compound proliferation assay using a 96-well plate format.
Materials:
-
Pulmonary Artery Endothelial Cells (PAECs) or Smooth Muscle Cells (PASMCs)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Proliferation assay reagent (e.g., BrdU, EdU, or MTT)
Procedure:
-
Prepare Cell Suspension: Harvest cells that are in the exponential growth phase. Create a single-cell suspension and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium. A good starting range is from 1,000 to 40,000 cells per well for a 96-well plate.
-
Plate Cells: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Plate at least three replicate wells for each density. Include wells with media only as a blank control.
-
Incubate: Incubate the plate for 24 hours under standard culture conditions (37°C, 5% CO₂).
-
Serum Starvation (Optional): After 24 hours, aspirate the complete medium and replace it with 100 µL of serum-free or low-serum medium. Incubate for another 12-24 hours.
-
Treat with this compound: Prepare a range of this compound concentrations (e.g., 1 nM to 10 µM) in serum-free or low-serum medium. Add the this compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate: Incubate the plate for the desired duration of your proliferation experiment (e.g., 24 or 48 hours).
-
Perform Proliferation Assay: At the end of the incubation period, perform your chosen proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Plot the assay signal (e.g., absorbance or fluorescence) against the number of cells seeded. Identify the seeding density that results in cells being in the logarithmic growth phase and provides a robust signal window for observing the effects of this compound. This density should be used for subsequent experiments.
Protocol 2: this compound-Induced Cell Migration (Scratch) Assay
This protocol describes a method to assess the effect of this compound on cell migration.
Materials:
-
PAECs or PASMCs
-
24-well tissue culture plates
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution
-
Sterile p200 pipette tips
Procedure:
-
Seed Cells: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[5]
-
Incubate: Incubate the plate under standard culture conditions until the cells are 95-100% confluent.[5]
-
Serum Starvation/Inhibitor Treatment (Optional): To distinguish between migration and proliferation, you can serum-starve the cells for 12-24 hours before making the scratch, or add a proliferation inhibitor like Mitomycin C to the medium.[1][4]
-
Create the Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.[5]
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treat with this compound: Add serum-free or low-serum medium containing the desired concentration of this compound or a vehicle control to each well.
-
Image Acquisition: Immediately after adding the treatment, capture an initial image (t=0) of the scratch in each well using a microscope.
-
Incubate and Monitor: Incubate the plate and capture images of the same fields at regular intervals (e.g., every 6 or 12 hours) for up to 24-48 hours.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Visualizations
Caption: Experimental workflow for optimizing cell seeding density.
Caption: this compound signaling pathway via ERK1/2 activation.
References
- 1. Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. Optimizing Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]
- 5. Antigen-induced Erk1/2 activation regulates Ets-1-mediated sensitization of CD8+ T cells for IL-12 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining 15-KETE Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 15-keto-eicosatetraenoic acid (15-KETE) from complex biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental workflow and ensure accurate, reproducible results.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during this compound extraction, offering potential causes and actionable solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to prevent inaccurate this compound measurements?
A1: The most critical initial step is to minimize the artificial (ex vivo) formation of eicosanoids during sample collection and processing.[1] Tissue homogenization or platelet activation during blood collection can trigger enzymatic processes that artificially elevate this compound levels.[1]
-
Solutions:
-
Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) to your samples to prevent enzymatic activity.[1]
-
Keep samples on ice throughout the entire collection and processing workflow.[1]
-
For plasma and serum, prompt separation from blood cells is crucial.
-
Q2: My this compound recovery is consistently low. What are the likely causes?
A2: Low recovery rates are a frequent challenge. The issue often lies within the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure.
-
Potential Causes & Solutions for SPE:
-
Incomplete Analyte Retention: The pH of the sample may not be optimal for binding to the SPE sorbent. Acidifying the sample to a pH of approximately 3.5 is often necessary to protonate the carboxylic acid group of this compound, enhancing its retention on reversed-phase sorbents.[2]
-
Analyte Breakthrough: The sample may be loaded onto the SPE column too quickly, or the sorbent mass may be insufficient for the sample volume.[1] Ensure a slow and steady flow rate during sample loading.[3]
-
Analyte Loss During Washing: The wash solvent might be too strong, causing premature elution of this compound. Use a weaker wash solvent, such as a low percentage of methanol (B129727) in water, to remove polar interferences without affecting the analyte.[1]
-
Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely recover this compound from the sorbent. Increase the elution solvent strength (e.g., higher percentage of organic solvent) or volume.[4]
-
-
Potential Causes & Solutions for LLE:
-
Poor Partitioning: The choice of organic solvent is critical. A solvent with appropriate polarity is necessary to efficiently extract this compound from the aqueous phase.
-
Emulsion Formation: Vigorous mixing can lead to the formation of emulsions, making phase separation difficult. Gentle inversion is recommended over vigorous vortexing.
-
Analyte Degradation: this compound is susceptible to oxidation.[4] Performing the extraction under an inert gas like nitrogen and adding an antioxidant such as butylated hydroxytoluene (BHT) can help prevent degradation.
-
Q3: I'm observing high variability in my results between samples. What could be the cause?
A3: Inconsistent results often stem from minor variations in the experimental protocol.
-
Potential Causes & Solutions:
-
Inconsistent Sample Handling: Ensure all samples are treated identically from collection to extraction.
-
SPE Cartridge Drying: Allowing the SPE sorbent bed to dry out between conditioning, loading, and washing steps can lead to inconsistent flow and recovery.[4]
-
Inaccurate Pipetting: Given the small volumes often used in these protocols, precise and consistent pipetting is essential.
-
Variable Evaporation: When drying the final extract, ensure that all samples are evaporated to the same degree. Over-drying can lead to loss of the analyte.
-
II. Quantitative Data Summary
The following tables summarize expected recovery rates for eicosanoids, including 15-HETE (a precursor to this compound), using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) from various biological matrices. Note that specific recovery for this compound may vary, and optimization for your specific matrix and protocol is recommended.
Table 1: Expected Eicosanoid Recovery Rates with Solid-Phase Extraction (SPE)
| Analyte Class | Matrix | Sorbent Type | Typical Recovery Rate (%) | Reference(s) |
| Eicosanoids | Plasma | Reversed-Phase (C18) | 70 - 120 | [1][5] |
| 15-HETE | Biological Fluids | Reversed-Phase (C18) | 60 - 95 | [4] |
| HETEs | Biological Fluids | Reversed-Phase (C18) | 42.7 (multi-step) | [4] |
Table 2: Expected Eicosanoid Recovery Rates with Liquid-Liquid Extraction (LLE)
| Analyte Class | Matrix | Extraction Solvent | Typical Recovery Rate (%) | Reference(s) |
| Eicosanoids | General | Ethyl Acetate (B1210297) | >95 (optimized) | [6] |
| EETs, HETEs, PGs | Serum | Various | Reasonable | [7] |
| Hydrophilic Eicosanoids | Serum | Various | Poor | [7] |
III. Experimental Protocols
The following are detailed methodologies for the extraction of this compound from plasma, tissue, and cell culture supernatant. These protocols are general guidelines and may require optimization for your specific experimental conditions.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from established methods for eicosanoid extraction from plasma.[5][8]
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
2M Hydrochloric Acid
-
Internal standard (e.g., deuterated this compound)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of plasma, add a cyclooxygenase inhibitor (e.g., indomethacin, 10-15 µM) and the internal standard.
-
Acidification: Acidify the sample to a pH of ~3.5 by adding approximately 50 µL of 2M HCl. Vortex and let it stand at 4°C for 15 minutes. Centrifuge to remove any precipitate.[2]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.[5][8]
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing:
-
Elution: Elute the this compound with 1 mL of methanol or ethyl acetate into a clean collection tube.[1][5][8]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenate
This protocol provides a general framework for extracting this compound from tissue samples.
Materials:
-
Tissue homogenizer
-
Phosphate Buffered Saline (PBS)
-
Ethyl Acetate (HPLC grade)
-
Internal standard (e.g., deuterated this compound)
-
Antioxidant (e.g., BHT)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize the weighed tissue sample in ice-cold PBS containing a cyclooxygenase inhibitor.
-
Internal Standard and Antioxidant: Add the internal standard and BHT to the homogenate.
-
Extraction: Add 2 volumes of ethyl acetate to the homogenate.
-
Mixing: Gently invert the tube for 10-15 minutes to ensure thorough mixing without forming an emulsion.
-
Phase Separation: Centrifuge at approximately 2000 x g for 10 minutes to separate the aqueous and organic phases.[4]
-
Collection of Organic Layer: Carefully collect the upper organic layer (ethyl acetate) containing the this compound.
-
Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another 2 volumes of ethyl acetate. Combine the organic layers.
-
Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.
Protocol 3: Extraction of this compound from Cell Culture Supernatant
This protocol is designed for the extraction of this compound from cell culture media.
Materials:
-
Centrifuge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase SPE cartridges (e.g., C18)
-
Internal standard (e.g., deuterated this compound)
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect the cell culture supernatant into a clean tube.
-
Centrifugation: Centrifuge the supernatant to remove any cells and debris.
-
Internal Standard: Add the internal standard to the clarified supernatant.
-
SPE Extraction: Follow the SPE protocol outlined for plasma (Protocol 1), adjusting volumes as necessary based on the sample volume.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the appropriate solvent for analysis.
IV. Visualization of Pathways and Workflows
This compound Signaling Pathway
This compound has been shown to promote the proliferation of pulmonary artery endothelial cells through the activation of the ERK1/2 signaling pathway.[9] The following diagram illustrates this proposed signaling cascade.
Caption: Proposed this compound signaling via the ERK1/2 pathway.
Experimental Workflow: Solid-Phase Extraction (SPE)
The following diagram outlines the key steps in a typical SPE workflow for this compound extraction.
Caption: General workflow for this compound solid-phase extraction.
Logical Relationship: SPE vs. LLE
This diagram illustrates the key distinguishing factors between Solid-Phase Extraction and Liquid-Liquid Extraction.
Caption: Comparison of SPE and LLE for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. promochrom.com [promochrom.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 15-KETE signaling studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15-keto-6Z, 8Z, 11Z, 13E-eicosatetraenoic acid (15-KETE) signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary signaling pathway?
A1: this compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is produced from its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Studies have shown that this compound plays a role in cellular processes like proliferation and migration, particularly under hypoxic conditions.[1][2] The primary signaling cascade activated by this compound involves the ERK1/2 pathway.[1] In some cell types, this signaling may also involve the protease-activated receptor 2 (PAR-2).[2]
Q2: My this compound ELISA results show high background. What are the common causes?
A2: High background in an ELISA can obscure your results. The most common causes include:
-
Insufficient Washing: Residual reagents, particularly the enzyme-conjugated antibody, can lead to a non-specific signal.[3][4] Ensure vigorous and thorough washing between steps.
-
Ineffective Blocking: The blocking buffer may not be completely preventing non-specific binding of antibodies to the plate surface. Try a different blocking agent or extend the blocking incubation time.[5]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.[5][6]
-
Cross-Contamination: Re-using plate sealers or pipette tips can transfer reagents between wells.[4] Always use fresh materials for each step.[4]
-
Substrate Contamination: The substrate solution may have been exposed to light or contaminants.[4][5]
Q3: I am getting weak or no signal in my assay. What should I check?
A3: A weak or absent signal can be frustrating. Consider these possibilities:
-
Reagent Issues: Check the expiration dates of all kit components.[3] Ensure reagents were stored correctly and brought to room temperature before use.[3]
-
Incorrect Protocol: Double-check that all reagents were added in the correct order and that incubation times and temperatures were followed as per the protocol.[3][7]
-
Sample Degradation: this compound, like other lipids, can be unstable. Ensure proper sample collection and storage (-80°C) to prevent degradation.[8] Avoid repeated freeze-thaw cycles.[8]
-
Insufficient Analyte: The concentration of this compound in your samples might be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive detection method like LC-MS/MS.
-
Wells Dried Out: Do not allow the wells to dry out at any point during the assay, as this can denature the coated antibody and other proteins.[7]
Q4: My replicate wells show high variability (High CV%). What is causing this?
A4: Poor replicate data, indicated by a high coefficient of variation (CV%), undermines the reliability of your results. The primary causes are typically related to technique:
-
Inconsistent Pipetting: Ensure your pipettes are calibrated and that your technique is consistent.[5][7] Air bubbles, incorrect tip immersion, or splashing can all introduce variability.[3]
-
"Edge Effect": Wells on the perimeter of the plate can experience temperature fluctuations and evaporation more than interior wells.[3][4] Ensure the plate is sealed properly during incubations and placed in the center of the incubator.[4]
-
Inadequate Washing: Inconsistent residual volumes after washing can lead to variable results.[4] Tap the plate forcefully on absorbent paper to remove all wash buffer.[3]
-
Poorly Mixed Samples: Ensure samples are thoroughly mixed before aliquoting them into the wells.[7]
Troubleshooting Guides
Data Presentation: Common ELISA Troubleshooting Scenarios
| Problem | Possible Cause | Recommended Solution |
| High Background | Ineffective blocking buffer.[5] | Increase blocking time or try a different blocking agent (e.g., 1-5% BSA). |
| Insufficient washing.[3][4] | Increase the number of wash cycles and the soaking time for each wash. | |
| Antibody concentration too high.[6] | Titrate the primary and/or secondary antibody to find the optimal dilution. | |
| Weak or No Signal | Inactive reagents (expired or improperly stored).[3] | Confirm expiration dates and storage conditions. Use fresh reagents. |
| Incubation times too short.[7] | Adhere strictly to the incubation times specified in the protocol. | |
| Sample analyte concentration is too low. | Concentrate the sample or use a more sensitive assay (e.g., LC-MS/MS). | |
| Poor Standard Curve | Incorrect standard dilutions.[7] | Carefully re-check calculations and pipetting technique when preparing standards. |
| Improper curve-fitting model.[7] | Use the manufacturer's recommended curve-fitting model (e.g., four-parameter logistic fit). | |
| High CV% | Inconsistent pipetting technique.[5][7] | Ensure pipettes are calibrated. Change tips for every standard and sample.[3] |
| Plate edge effects.[4] | Use a plate sealer, ensure uniform incubation temperature, and avoid stacking plates.[3][4] |
Experimental Protocols
Protocol 1: Cell Stimulation and Lysate Preparation
-
Cell Seeding: Plate cells (e.g., pulmonary artery endothelial cells) in appropriate culture vessels and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free or low-serum medium for 12-24 hours to reduce basal signaling.
-
Stimulation: Treat cells with your agent of interest (e.g., arachidonic acid, growth factors) or expose them to experimental conditions like hypoxia (1-3% O₂) for the desired time course.
-
Supernatant Collection: Collect the cell culture supernatant for secreted this compound analysis. Add a cyclooxygenase inhibitor like indomethacin (B1671933) (10 µM) to prevent ex vivo eicosanoid synthesis.[9] Centrifuge at 1,000 x g for 15 minutes at 4°C to remove cellular debris.[8]
-
Storage: Store the clarified supernatant at -80°C until extraction.[8]
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol is for concentrating this compound from biological fluids like cell culture media or plasma.
-
Acidification: Acidify the sample to a pH of approximately 3.5 using 2M hydrochloric acid.[9] This protonates the carboxyl group of this compound, allowing it to bind to the C18 stationary phase.
-
Column Conditioning: Prepare a C18 SPE cartridge by washing with 10-20 mL of ethanol, followed by 10-20 mL of deionized water.[9]
-
Sample Loading: Apply the acidified sample to the C18 cartridge at a slow flow rate (approx. 0.5 mL/minute).[9]
-
Washing: Wash the column sequentially with 10 mL of water and then 10 mL of hexane (B92381) to remove polar impurities and very non-polar lipids, respectively.[9]
-
Elution: Elute this compound and other eicosanoids from the column using 10 mL of ethyl acetate (B1210297).[9]
-
Drying and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen or using a vacuum evaporator.[9] Reconstitute the dried lipid extract in a small, known volume of assay buffer for immediate use in ELISA or a suitable solvent for LC-MS/MS.
Protocol 3: Competitive ELISA for this compound Quantification
This is a general protocol; always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all standards, controls, and samples. Reconstitute lyophilized components as directed.
-
Standard Curve: Add 100 µL of each standard dilution to the appropriate wells of the antibody-coated microplate.
-
Sample Addition: Add 100 µL of your extracted and reconstituted samples to their designated wells.
-
Tracer Addition: Add the enzyme-conjugated this compound tracer to all wells. This will compete with the this compound in your sample for binding to the capture antibody.
-
Incubation: Seal the plate and incubate according to the kit's instructions (e.g., 1-2 hours at room temperature or overnight at 4°C).[10]
-
Washing: Decant the contents of the plate and wash 3-5 times with the provided wash buffer.[11]
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.[11]
-
Stop Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at the recommended wavelength (e.g., 450 nm) within 30 minutes. The OD is inversely proportional to the amount of this compound in the sample.[8]
-
Calculation: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use the regression equation from this curve to calculate the this compound concentration in your samples.[8]
Visualizations
References
- 1. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biomatik.com [biomatik.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. arborassays.com [arborassays.com]
- 10. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 11. ELISA 操作步骤 [sigmaaldrich.com]
Technical Support Center: 15-keto-dihydro-PGE2 Instability in the Presence of Albumin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inherent instability of 15-keto-13,14-dihydro-prostaglandin E2 (15-keto-dihydro-PGE2) when albumin is present in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is 15-keto-dihydro-PGE2 and why is it measured?
A1: 15-keto-dihydro-PGE2 is a major metabolite of prostaglandin (B15479496) E2 (PGE2).[1][2] Due to the short half-life of PGE2 in biological systems, 15-keto-dihydro-PGE2 is often measured as a more stable surrogate to assess systemic PGE2 production.[1]
Q2: I am observing lower than expected concentrations of 15-keto-dihydro-PGE2 in my samples containing serum or plasma. What could be the cause?
A2: 15-keto-dihydro-PGE2 is known to be chemically unstable, and this instability is significantly accelerated in the presence of albumin, a major component of serum and plasma.[3][4] The molecule can rapidly degrade, leading to lower measurable concentrations of the parent compound.
Q3: What are the degradation products of 15-keto-dihydro-PGE2?
A3: In aqueous solutions, 15-keto-dihydro-PGE2 undergoes dehydration to form 15-keto-13,14-dihydro-PGA2.[3] At alkaline pH, or in the presence of albumin even at neutral pH, it can also form a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2.[3][4]
Q4: How does albumin accelerate the degradation of 15-keto-dihydro-PGE2?
A4: Albumin is believed to create a microenvironment with alkaline characteristics, which catalyzes the degradation of prostaglandins (B1171923) containing a β-hydroxy ketone group, such as 15-keto-dihydro-PGE2.[5][6] This leads to a more rapid decomposition than would be observed in a buffer at the same pH.[3][4] Additionally, the degradation product 15-keto-dihydro-PGA2 can bind to albumin.[3]
Q5: Can the degradation of 15-keto-dihydro-PGE2 affect my assay results?
A5: Yes. The degradation of 15-keto-dihydro-PGE2 is a primary reason for low assay reliability.[3] The formation of various degradation products can lead to an underestimation of the actual amount of 15-keto-dihydro-PGE2 produced.
Q6: Are there alternative analytes I can measure that are more stable?
A6: Due to the instability of 15-keto-dihydro-PGE2, it has been suggested that its more chemically stable, bicyclic degradation product, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, could serve as a more reliable target for measurement.[3]
Troubleshooting Guides
Issue 1: Low or Inconsistent Readings in Immunoassays (ELISA)
| Potential Cause | Troubleshooting Recommendation |
| Analyte Degradation | Minimize sample processing time and keep samples on ice. Consider immediate extraction of the analyte after sample collection. |
| Matrix Effects | Samples containing high concentrations of albumin (e.g., plasma, serum) can interfere with antibody binding. Perform a spike and recovery experiment to assess matrix effects. Consider sample purification (e.g., solid-phase extraction) prior to analysis. |
| Cross-reactivity | The antibodies used in the ELISA kit may have cross-reactivity with the degradation products of 15-keto-dihydro-PGE2, leading to inaccurate results.[1] Consult the manufacturer's data sheet for cross-reactivity information. |
Issue 2: Poor Recovery During Sample Preparation for LC-MS/MS
| Potential Cause | Troubleshooting Recommendation |
| Degradation during Extraction | Perform extraction steps at low temperatures and under acidic conditions (pH ~3.5) to minimize degradation.[7] |
| Binding to Albumin | The degradation product 15-keto-dihydro-PGA2 can bind to albumin, potentially reducing extraction efficiency.[3] Consider protein precipitation steps prior to liquid-liquid or solid-phase extraction. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the conditioning, loading, washing, and elution steps are performed correctly with appropriate solvents. |
Data Presentation
Table 1: Degradation of 15-keto-dihydro-PGE2 and Influencing Factors
| Condition | Primary Degradation Product(s) | Effect on Stability |
| Aqueous Media (Acidic pH) | 15-keto-13,14-dihydro-PGA2[3] | Rapid dehydration[3] |
| Aqueous Media (Alkaline pH) | 15-keto-13,14-dihydro-PGA2, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2[3] | Increased formation of the bicyclic product with higher pH and time[3] |
| Presence of Albumin | 15-keto-13,14-dihydro-PGA2, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2[4] | Accelerated degradation compared to buffer at the same pH[3][4] |
Experimental Protocols
Key Experiment: Sample Preparation for LC-MS/MS Analysis of 15-keto-dihydro-PGE2 from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Collection and Handling:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
Transfer plasma to a clean tube and store at -80°C until analysis. Minimize freeze-thaw cycles.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[7]
-
Acidify the plasma sample to approximately pH 3.5 with a suitable acid (e.g., formic acid).[7]
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then a non-polar solvent like hexane (B92381) to remove impurities.[7]
-
Elute the analyte with a suitable solvent (e.g., ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
-
Mandatory Visualization
Caption: Degradation of 15-keto-dihydro-PGE2 in the presence of albumin.
Caption: Workflow for minimizing 15-keto-dihydro-PGE2 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albumin-eicosanoid interactions. A model system to determine their attributes and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albumin-lipid interactions: prostaglandin stability as a probe for characterizing binding sites on vertebrate albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
How to improve reproducibility in 15-KETE experiments?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reproducibility in experiments involving 15-keto-6Z, 8Z, 11Z, 13E-eicosatetraenoic acid (15-KETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound, or 15-keto-6Z, 8Z, 11Z, 13E-eicosatetraenoic acid, is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) formed by the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Its primary biological role is to promote cell proliferation and migration, particularly in endothelial and pulmonary artery smooth muscle cells.[1][2] This activity is often mediated through the activation of the ERK1/2 signaling pathway.[1]
Q2: What are the common experimental applications of this compound?
A2: Common experiments involving this compound include cell proliferation assays (e.g., BrdU incorporation), cell cycle analysis, wound healing or migration assays, and Western blotting to analyze the activation of signaling pathways like ERK1/2.[1][2] Quantification of this compound levels in biological samples is typically performed using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Enzyme Immunoassays (EIAs).[2]
Q3: What are the critical factors for ensuring reproducibility in this compound experiments?
A3: Key factors for reproducibility include consistent cell culture conditions, standardized sample preparation methods, accurate quantification techniques, and proper storage of samples and standards. Given that this compound is a lipid mediator, preventing its degradation and managing potential matrix effects during analysis are crucial.
Troubleshooting Guides
Cell Culture and this compound Production
Issue: Low or inconsistent this compound production by cultured cells.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number (<10), and free from contamination.[3] Regularly monitor cell morphology. |
| Inappropriate Cell Density | Optimize cell seeding density. Overcrowding can lead to nutrient depletion, while under-seeding may inhibit cell signaling and growth.[4] |
| Inconsistent Culture Medium | Use a consistent source and lot of media and supplements, especially fetal bovine serum (FBS), as batch-to-batch variability can affect cell growth and metabolism.[5] |
| Incorrect Incubation Conditions | Maintain stable temperature (typically 37°C), CO₂ (usually 5%), and humidity (around 95%).[4][6] Calibrate incubators regularly. |
| Lack of Stimulus | If studying induced this compound production (e.g., under hypoxia), ensure the stimulus is applied consistently and for the optimal duration. |
This compound Quantification: LC-MS/MS
Issue: Poor sensitivity, high variability, or inaccurate quantification of this compound by LC-MS/MS.
| Potential Cause | Recommended Solution |
| Sample Degradation | Store samples at -80°C immediately after collection.[7] Add antioxidants like butylated hydroxytoluene (BHT) during sample extraction to prevent oxidation.[2] |
| Inefficient Extraction | Use solid-phase extraction (SPE) for sample cleanup and concentration, as it is effective for eicosanoids and helps reduce matrix effects.[2][8] |
| Matrix Effects (Ion Suppression/Enhancement) | Prepare calibration standards in a surrogate matrix that is free of endogenous this compound to mimic the sample matrix as closely as possible.[2] |
| Inadequate Chromatographic Separation | Use a C18 reverse-phase column for good separation of eicosanoid isomers. Optimize the gradient elution to ensure this compound is well-resolved from other interfering compounds.[3] |
| Use of an Appropriate Internal Standard | A stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended for the most accurate quantification as it corrects for extraction losses and matrix effects.[2] |
This compound Quantification: Enzyme Immunoassay (EIA)
Issue: High background, low signal, or high coefficient of variation (%CV) in this compound EIA.
| Potential Cause | Recommended Solution |
| Improper Reagent Handling | Allow all reagents to come to room temperature for 15-20 minutes before use.[9] Ensure reagents have not expired and have been stored correctly (typically 2-8°C).[9] |
| Cross-reactivity | Verify the specificity of the antibody used in the EIA kit for this compound against other structurally similar eicosanoids that may be present in the sample. |
| Inadequate Washing | Ensure thorough washing between steps to remove unbound reagents. Tap the plate on absorbent paper to remove residual wash buffer.[10] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol. Use a plate sealer to prevent evaporation during long incubations.[10] |
| Pipetting Errors | Use calibrated pipettes and change tips for each standard, sample, and reagent to avoid cross-contamination and ensure accurate volumes.[9] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for this compound Analysis
-
Cell Harvesting (Adherent Cells):
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell suspension directly to a conical tube.
-
-
Cell Lysis and Extraction:
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes to pellet the cells.[7]
-
Discard the supernatant and wash the cell pellet with 1 ml of cold PBS.
-
Centrifuge again and discard the supernatant.
-
For extraction of intracellular this compound, add an appropriate volume of a cold solvent mixture (e.g., methanol/water) and an antioxidant.
-
Vortex thoroughly to lyse the cells.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet cell debris.[11]
-
Collect the supernatant for analysis.
-
Snap-freeze samples in liquid nitrogen and store at -80°C until analysis.[7]
-
Protocol 2: General Workflow for LC-MS/MS Quantification of this compound
-
Sample Thawing: Thaw frozen samples on ice.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (ideally, a stable isotope-labeled this compound) to all samples, calibration standards, and quality controls.
-
Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) (2:1, v/v) to precipitate proteins.[12] Vortex and centrifuge at high speed.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18).
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound using an appropriate organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode.
-
Visualizations
Caption: Signaling pathway of this compound in promoting cell proliferation.
References
- 1. Recommended Sample Preparation Procedures | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmpplastic.com [gmpplastic.com]
- 5. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 6. activemotif.jp [activemotif.jp]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ELISA Troubleshooting Guide – ELISA Tests [elisatests.in]
- 11. uab.edu [uab.edu]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: 15-Ketoeicosatetraenoic Acid (15-KETE) LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of 15-ketoeicosatetraenoic acid (15-KETE).
Troubleshooting Guides
This section offers solutions to common problems encountered during this compound LC-MS analysis.
Problem: Poor sensitivity or no detectable this compound peak.
-
Possible Cause 1: Significant Ion Suppression. Co-eluting matrix components can suppress the ionization of this compound in the MS source, leading to a reduced or absent signal.
-
Solution:
-
Improve Sample Preparation: Employ a robust sample preparation method like solid-phase extraction (SPE) to remove interfering substances. A detailed protocol is provided in the "Experimental Protocols" section.
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix components. Modifying the mobile phase composition can also help.
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification.[1][2]
-
-
-
Possible Cause 2: Inefficient Extraction. The protocol used may not be optimal for extracting this compound from the specific sample matrix.
-
Solution:
-
Verify Extraction Efficiency: Spike a known amount of this compound standard into a blank matrix and perform the extraction to calculate the recovery rate.
-
Optimize SPE Protocol: Adjust the wash and elution solvents in your SPE protocol. For eicosanoids, a common approach involves using a C18 cartridge.[3][4][5]
-
-
Problem: High variability and poor reproducibility in quantitative results.
-
Possible Cause 1: Inconsistent Matrix Effects. Variations in the composition of the biological matrix between samples can lead to differing degrees of ion suppression.[6]
-
Solution:
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Employ a SIL-IS: This is the most effective way to correct for sample-to-sample variations in ion suppression.[1][2][7] The ratio of the analyte to the internal standard should remain consistent even with varying matrix effects.
-
-
-
Possible Cause 2: Analyte Degradation. this compound, like other eicosanoids, can be unstable.
-
Solution:
-
Sample Handling: Process samples quickly and at low temperatures. Store extracts at -80°C.
-
Use of Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound LC-MS analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix. This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility.[9][10]
Q2: What are the primary sources of ion suppression in biological samples?
A2: In biological matrices like plasma, serum, or tissue homogenates, the main culprits for ion suppression are phospholipids (B1166683), salts, proteins, and other endogenous metabolites.[6] These components can interfere with the desolvation and ionization processes in the electrospray ionization (ESI) source.
Q3: How can I detect and quantify the extent of ion suppression in my assay?
A3: A common method is the post-extraction spike experiment.[6] In this procedure, you compare the response of this compound in a neat solution to its response when spiked into a blank matrix extract that has gone through the sample preparation process. The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A4: While not strictly mandatory for all applications, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects, including ion suppression.[1][2][7] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it is affected similarly by ion suppression, which leads to more accurate and precise results.[1][2]
Q5: What are the key considerations for choosing an LC column and mobile phase for this compound analysis?
A5: A C18 reversed-phase column is commonly used for the separation of eicosanoids like this compound.[4][5] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acidifier such as formic acid or acetic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[11][12] A gradient elution is generally employed to achieve good separation from other lipids.[8]
Quantitative Data Summary
The following tables summarize the expected performance of different sample preparation techniques in reducing ion suppression and improving analyte recovery for eicosanoid analysis.
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
| Sample Preparation Technique | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 50-80% | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components, leading to significant ion suppression.[9] |
| Liquid-Liquid Extraction (LLE) | 20-50% | Good removal of salts and some polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | < 20% | Excellent removal of interfering matrix components, leading to minimal ion suppression.[9] | More complex and time-consuming than PPT or LLE. |
Table 2: Expected Recovery of Eicosanoids using Solid-Phase Extraction (SPE)
| Analyte Class | Typical Recovery (%) |
| Monohydroxy Eicosanoids | 75-100% |
| Dihydroxy Eicosanoids | 75-100% |
| Prostaglandins | 50-80% |
| Leukotrienes | 50-80% |
Note: Recoveries can vary depending on the specific eicosanoid, the sample matrix, and the exact SPE protocol used.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is adapted from established methods for eicosanoid extraction.[3][4][8]
-
Sample Acidification: Acidify the sample (e.g., plasma, urine) to a pH of approximately 3.5 with 2M hydrochloric acid.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard for this compound to the acidified sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.[4]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[4]
-
Elution: Elute the this compound and other eicosanoids with 1 mL of methanol or ethyl acetate.[3][4]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.[4]
Protocol 2: Representative LC-MS/MS Parameters for this compound Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid[8]
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-95% B
-
12-14 min: 95% B
-
14.1-16 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transition for this compound: To be determined by direct infusion of a this compound standard.
-
MRM Transition for SIL-IS: To be determined by direct infusion of the SIL-IS.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. scispace.com [scispace.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Simultaneous Determination and Pharmacokinetic Study of Protocatechuic Aldehyde and Its Major Active Metabolite Protocatechuic Acid in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for 15-KETE Cell Treatments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell treatment experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
A1: this compound is a metabolite of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and has been shown to play a role in hypoxia-induced cell proliferation and migration. It primarily exerts its effects through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. In some cell types, such as pulmonary arterial smooth muscle cells, it may also involve the Protease-Activated Receptor 2 (PAR-2) pathway.
Q2: What is a recommended starting concentration range for this compound treatment?
A2: The optimal concentration of this compound is cell-type dependent. Based on published studies, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is dependent on the biological process you are investigating. For signaling pathway activation, such as ERK1/2 phosphorylation, shorter incubation times are typically sufficient. For functional assays like cell proliferation and migration, longer incubation periods are generally required. It is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific assay.
Optimizing Incubation Times: Data at a Glance
To achieve optimal results, it is critical to determine the ideal incubation time for your specific experimental setup. The following tables provide a summary of typical incubation times for different assays based on the kinetics of downstream signaling events and cellular responses.
Table 1: Recommended Incubation Times for this compound Treatment in Common Cellular Assays
| Assay Type | Recommended Incubation Time Range | Key Considerations |
| Signaling Pathway Activation (e.g., ERK1/2 Phosphorylation) | 5 minutes - 4 hours | Peak phosphorylation is often transient. A time-course experiment with early time points (5, 15, 30, 60 minutes) is recommended. |
| Gene Expression Analysis (e.g., qPCR) | 4 hours - 24 hours | Time will vary depending on the target gene's transcription and translation kinetics. |
| Cell Proliferation Assays (e.g., BrdU, MTT) | 24 hours - 72 hours | Allow sufficient time for cells to undergo division. Monitor for cytotoxicity at longer incubation times. |
| Cell Migration Assays (e.g., Transwell, Wound Healing) | 4 hours - 24 hours | The optimal time depends on the migratory capacity of the cell type. |
Table 2: Example Time-Course Data for Changes in Endothelial Cell Proliferation
This table provides an example of the expected trend in cell proliferation over time in response to a pro-proliferative stimulus, which can be analogous to this compound treatment in certain contexts.
| Time Point (Days) | Fold Increase in Endothelial Cell Proliferation (Relative to Control) |
| 1 | 1.5 |
| 3 | 8.0 |
| 5 | 18.0 |
| 7 | 10.0 |
| 9 | 5.0 |
| 14 | 3.5 |
| 28 | 3.0 |
Note: This data is illustrative and based on general inflammatory responses.[1][2] Actual results with this compound will vary depending on the cell type and experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines the steps to measure DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To synchronize cells and reduce basal proliferation, you may serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Detection: Fix the cells, permeabilize them, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).
-
Substrate Addition and Measurement: Add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol measures the chemotactic migration of cells towards a this compound gradient.
-
Insert Preparation: If applicable, coat the transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin, collagen).
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Chemoattractant Addition: In the lower chamber, add a medium containing this compound as the chemoattractant. A medium without this compound should be used as a negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for cell migration.[1]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the insert with a stain such as crystal violet. Elute the stain and measure the absorbance, or count the cells under a microscope.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol is used to detect the activation of the ERK1/2 signaling pathway.
-
Cell Lysis: After treating the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes), lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Troubleshooting Guide
Issue 1: High background or no signal in Western blot for p-ERK.
-
Possible Cause:
-
Suboptimal antibody concentration.
-
Insufficient blocking.
-
Problems with buffers or reagents.
-
Timing of cell lysis after stimulation is not optimal.[3]
-
-
Solution:
-
Titrate the primary and secondary antibodies to find the optimal concentration.
-
Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Ensure all buffers are freshly prepared and at the correct pH.
-
Perform a time-course experiment to identify the peak of ERK phosphorylation.[3]
-
Ensure phosphatase inhibitors are included in the lysis buffer.
-
Issue 2: Inconsistent results in cell proliferation assays.
-
Possible Cause:
-
Uneven cell seeding.
-
Edge effects in the microplate.
-
Cell confluence affecting proliferation rate.
-
Cytotoxicity of this compound at high concentrations or long incubation times.
-
-
Solution:
-
Ensure a single-cell suspension before seeding and use appropriate pipetting techniques.
-
Avoid using the outer wells of the plate or fill them with a sterile medium to minimize evaporation.
-
Seed cells at a density that prevents them from becoming confluent during the assay.
-
Perform a cytotoxicity assay (e.g., LDH or Trypan Blue) in parallel to your proliferation assay.
-
Issue 3: Low migration in Transwell assays.
-
Possible Cause:
-
Suboptimal this compound concentration.
-
Incubation time is too short.
-
Cell density is too low or too high.
-
Pore size of the insert is not appropriate for the cell type.
-
-
Solution:
-
Perform a dose-response experiment to find the optimal chemoattractant concentration.
-
Increase the incubation time to allow for more cells to migrate.
-
Optimize the number of cells seeded in the upper chamber.
-
Consult literature or manufacturer's guidelines for the appropriate pore size for your cells.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Time course of endothelial cell proliferation and microvascular remodeling in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time Course of Endothelial Cell Proliferation and Microvascular Remodeling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with low signal in 15-KETE western blot experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 15-keto-eicosatetraenoic acid (15-KETE) western blot experiments. Given that this compound is a lipid mediator that can form adducts with proteins, this guide focuses on the specific challenges of detecting these modified proteins, which are often of low abundance.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting this compound modified proteins by western blot?
The main challenge is the potentially low abundance of specific this compound-protein adducts within a complex biological sample. This can lead to weak or undetectable signals.[1][2][3] Consequently, the entire western blot protocol, from sample preparation to signal detection, must be optimized for high sensitivity.
Q2: How do I choose a primary antibody for detecting this compound protein adducts?
Ideally, you should use a primary antibody specifically validated to recognize the this compound modification on your protein of interest. If such an antibody is not available, an antibody that recognizes the protein itself can be used, but you may need to confirm the modification through other methods like mass spectrometry.[4][5] Always check the manufacturer's datasheet for recommended applications and dilution ranges.[6]
Q3: What are the best controls for a this compound western blot experiment?
It is crucial to include both positive and negative controls. A positive control could be a purified protein known to be modified by this compound or a cell lysate from cells treated with this compound.[7] A negative control could be a lysate from untreated cells or a recombinant version of the target protein that has not been exposed to this compound.
Q4: Should I use a PVDF or nitrocellulose membrane?
For low-abundance proteins, such as this compound adducts, a polyvinylidene difluoride (PVDF) membrane is often recommended due to its higher binding capacity and mechanical strength compared to nitrocellulose.[1][2][8] For very small proteins (<30 kDa), a membrane with a smaller pore size (0.2 µm) is preferable to prevent the protein from passing through the membrane during transfer.[3]
Troubleshooting Guide
Problem: Weak or No Signal
A weak or absent signal is a common issue when detecting low-abundance proteins. Here are several potential causes and solutions:
Q: My target protein is of low abundance. How can I increase the signal?
-
Increase Protein Load: Increase the amount of total protein loaded per well. For low-abundance targets, loading 50-100 µg of protein may be necessary.[1][3]
-
Enrich Your Sample: Use techniques like immunoprecipitation or cellular fractionation to enrich the sample for your protein of interest before running the gel.[2][3]
-
Use a More Sensitive Substrate: If using chemiluminescence, switch to a high-sensitivity ECL substrate.[9][10]
Q: Could my antibody concentrations be suboptimal?
-
Optimize Antibody Dilutions: The manufacturer's recommended dilution is a starting point. Titrate both your primary and secondary antibodies to find the optimal concentration for your specific experimental conditions.[6][9][11][12] A dot blot can be a quick way to determine the optimal antibody concentration range.[7][11]
-
Incubation Time: Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.[13]
Q: How can I ensure my protein transfer was successful?
-
Verify Transfer Efficiency: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was uniform.[1][3]
-
Optimize Transfer Conditions: For larger proteins (>100 kDa), a longer transfer time or the addition of a low concentration of SDS (up to 0.1%) to the transfer buffer may improve efficiency. For smaller proteins (<30 kDa), reduce the transfer time to prevent "blow-through".[3][9] Wet transfer methods are generally more efficient than semi-dry transfers.[3]
Q: Could the blocking step be weakening my signal?
-
Reduce Blocking Time: Over-blocking can sometimes mask the epitope. Try reducing the blocking time.[3]
-
Choose the Right Blocking Agent: While non-fat dry milk is a common blocking agent, it can sometimes interfere with antibody binding. Bovine serum albumin (BSA) is a good alternative.[14] For detecting low-abundance proteins, reducing the concentration of the blocking agent may be necessary.[11]
Problem: High Background
High background can obscure the signal from your target protein. Here are some common causes and solutions:
Q: What is causing the high background on my blot?
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding.[6][12] Try further diluting your antibodies.
-
Inadequate Blocking: Ensure the membrane is completely submerged in blocking buffer and incubated for a sufficient amount of time (e.g., 1 hour at room temperature).[15] You can also try increasing the concentration of your blocking agent.
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[15]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Load (Low Abundance) | 50 - 100 µg | May need to be optimized based on expression level.[1][3] |
| Primary Antibody Dilution | 1:250 - 1:5,000 | Highly dependent on the antibody. Start with the manufacturer's recommendation and titrate.[6][9] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | For HRP-conjugated antibodies. Titration is recommended.[9] |
| Blocking Agent Concentration | 1-5% (w/v) | BSA or non-fat dry milk in TBST. May need to be reduced for low-abundance proteins.[11] |
| Wash Buffer Tween-20 Conc. | 0.05 - 0.1% (v/v) | In TBS or PBS. |
Experimental Protocols
Detailed Protocol for this compound Western Blot
This protocol is a general guideline and may require optimization for your specific target and antibodies.
1. Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[2][3]
-
For this compound adducts, consider minimizing the use of strong reducing agents in the initial lysis step if they might disrupt the adduct, though this needs empirical validation.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE
-
Mix your protein samples with Laemmli sample buffer. For some membrane proteins, heating at 70°C for 10-20 minutes may be preferable to boiling at 95-100°C to prevent aggregation.[16]
-
Load 50-100 µg of total protein per lane for low-abundance targets.[1][3]
-
Run the gel according to the manufacturer's instructions. The percentage of acrylamide (B121943) in the gel should be chosen based on the molecular weight of your target protein.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.[1][2] A wet transfer is often recommended for higher efficiency.[3]
-
After transfer, you can briefly stain the membrane with Ponceau S to check the transfer efficiency.[1][3]
4. Blocking
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[14]
5. Primary Antibody Incubation
-
Dilute the primary antibody in blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]
6. Washing
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
7. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody in blocking buffer at the optimized concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
8. Washing
-
Wash the membrane three times for 10 minutes each with TBST.
9. Signal Detection
-
Incubate the membrane with a high-sensitivity enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9][10]
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Multiple exposure times may be necessary to obtain the optimal signal.[3][9]
Visualizations
References
- 1. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 2. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Adducted proteins for identification of endogenous electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bio-rad.com [bio-rad.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
- 16. Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of 15-KETE's Effects on EP Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15-keto-prostaglandin E2 (15-KETE) and its interactions with the four prostaglandin (B15479496) E2 receptor subtypes: EP1, EP2, EP3, and EP4. Once considered an inactive metabolite of prostaglandin E2 (PGE2), recent studies have revealed that this compound is a biologically active molecule that can modulate EP receptor signaling.[1][2] This guide summarizes the current understanding of this compound's receptor specificity, presents supporting experimental data, and provides detailed protocols for key validation assays.
Quantitative Data Summary: A Comparative Overview of Ligand-Receptor Interactions
The following tables summarize the binding and functional data for this compound in comparison to the endogenous ligand PGE2 and other selective EP receptor agonists. This data is crucial for understanding the relative potency and selectivity of this compound.
Table 1: Competitive Binding Affinities (IC50, nM) of PGE2 and this compound for EP2 and EP4 Receptors
| Ligand | EP2 IC50 (nM) | EP4 IC50 (nM) | Reference |
| PGE2 | ~1.5 | ~0.015 | [3] |
| This compound | ~150 | ~150 | [3] |
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax) for cAMP Production via EP2 and EP4 Receptors
| Ligand | Receptor | EC50 (nM) | Emax (% of PGE2) | Reference |
| PGE2 | EP2 | 0.548 | 100% | [3] |
| This compound | EP2 | 137 | ~100% | [3] |
| PGE2 | EP4 | 0.135 | 100% | [3] |
| This compound | EP4 | 426 | ~50% | [3] |
Table 3: Binding Affinities (Ki, nM) of PGE2 and a Related Metabolite, 13,14-dihydro-15-keto-PGE2
| Ligand | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Reference |
| PGE2 | ~10 | ~13 | ~0.9 | ~1.9 | |
| 13,14-dihydro-15-keto-PGE2 | Data not available | 12,000 | Data not available | 57,000 |
Note: While not this compound, the data for its further metabolite, 13,14-dihydro-15-keto-PGE2, provides context for the reduced affinity of PGE2 metabolites for EP receptors.
Experimental Protocols
To validate the specificity of this compound's effects on EP receptors, several key experiments are essential. The following are detailed methodologies for these assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound for each EP receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
This compound and unlabeled PGE2 (for non-specific binding determination).
-
Assay Buffer (e.g., 25 mM MES, 1 mM EDTA, 10 mM MgCl2, pH 6.0).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-PGE2, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [3H]-PGE2, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for this compound by non-linear regression of the competition binding data. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Measurement Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in activating Gs-coupled EP receptors (EP2 and EP4).
Materials:
-
HEK293 cells stably expressing either human EP2 or EP4 receptors.
-
This compound, PGE2, and selective EP receptor agonists/antagonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Stimulation: Pre-treat the cells with a PDE inhibitor for 10-20 minutes. Then, stimulate the cells with varying concentrations of this compound, PGE2, or other compounds for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
Signaling Pathways of EP Receptors
Caption: Simplified signaling pathways of the four EP receptor subtypes.
Experimental Workflow for Validating this compound Specificity
References
A Comparative Analysis of the Biological Activities of 15-KETE and PGE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two key eicosanoids: 15-Keto-Eicosatetraenoic Acid (15-KETE) and Prostaglandin (B15479496) E2 (PGE2). While structurally related, these molecules often exhibit distinct and sometimes opposing effects on critical cellular processes such as inflammation, proliferation, and apoptosis. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols to support further research in this area.
Introduction
Prostaglandin E2 (PGE2) is a well-characterized lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway. It plays a pivotal role in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] In contrast, 15-Keto-Eicosatetraenoic Acid (this compound) is a metabolite of PGE2, formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] Initially considered an inactive metabolite, emerging evidence reveals that this compound possesses its own distinct biological activities, often counter-regulating the effects of PGE2.[2][3] Understanding the functional interplay between these two molecules is crucial for the development of novel therapeutic strategies targeting inflammatory diseases and cancer.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activities of this compound and PGE2 based on available experimental data.
Table 1: Receptor Binding and Functional Potency
| Parameter | This compound | PGE2 | Reference |
| EP2 Receptor Binding (IC50) | 118 nM | ~2.94 nM | [4] |
| EP4 Receptor Binding (IC50) | >10,000 nM | ~2.94 nM | [4] |
| EP2-mediated cAMP Production (EC50) | 137 nM | 548 pM | [4] |
| EP4-mediated cAMP Production (EC50) | 426 nM | 135 pM | [4] |
| EP2-mediated ERK Phosphorylation (EC50) | 53.0 nM | 12.6 nM | [4] |
Table 2: Effects on Inflammatory Responses
| Parameter | This compound | PGE2 | Reference |
| NF-κB Signaling | Inhibits nuclear translocation of p65/p50 | Generally pro-inflammatory, activates NF-κB | [3] |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Reduces production in LPS-stimulated macrophages | Induces production | [2] |
| iNOS Expression | Reduces expression in LPS-stimulated macrophages | Induces expression | [3] |
Table 3: Effects on Cell Proliferation and Apoptosis
| Parameter | This compound | PGE2 | Reference |
| STAT3 Phosphorylation | Suppresses | Often promotes | [5] |
| Cancer Cell Growth (e.g., Breast Cancer) | Inhibits | Promotes | [6] |
| Fibroblast Apoptosis | Not directly studied, but STAT3 inhibition is pro-apoptotic | Induces apoptosis via EP2/EP4 receptors | [7] |
Signaling Pathways: A Tale of Two Eicosanoids
PGE2 exerts its diverse effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors couple to different intracellular signaling cascades, leading to a wide range of cellular responses. The signaling pathways of PGE2 are well-documented and play a central role in its biological functions.[8]
In contrast, the signaling mechanisms of this compound are still being elucidated. Evidence suggests that this compound can act as a partial agonist or a "switched agonist" at EP receptors, particularly EP2.[4][9] This means that in the presence of high concentrations of PGE2, its conversion to this compound could serve to terminate or modulate the initial PGE2-evoked signaling. Furthermore, this compound has been shown to exert effects through intracellular targets, independent of membrane receptors. A key mechanism is the covalent modification of signaling proteins, such as STAT3 and components of the NF-κB pathway, through its reactive α,β-unsaturated ketone moiety.[3][5]
PGE2 Signaling Pathways
This compound Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducible research.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound and PGE2 to EP receptors.
-
Cell Culture: HEK293 cells stably expressing the human EP2 or EP4 receptor are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Membrane Preparation: Cells are harvested, washed with PBS, and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in binding buffer.
-
Binding Assay: In a 96-well plate, membrane preparations are incubated with a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2) and varying concentrations of unlabeled competitor (this compound or PGE2).
-
Incubation and Filtration: The reaction is incubated at room temperature for a specified time (e.g., 2 hours) and then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.
In Vitro Inflammation Assay (Measurement of Nitric Oxide and Cytokines)
This protocol assesses the pro- or anti-inflammatory effects of this compound and PGE2 in a macrophage cell line.[3]
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or PGE2 for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay): After 24 hours of incubation, the culture supernatant is collected. The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent. The absorbance at 540 nm is read, and nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound and PGE2 on the proliferation of cancer cells.
-
Cell Culture: A suitable cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or PGE2 for a specified period (e.g., 48-72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound or PGE2.[10]
-
Cell Culture and Treatment: Cells are cultured and treated with the compounds of interest as described for the cell proliferation assay.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Experimental Workflows
Conclusion
The available evidence clearly indicates that this compound is not merely an inactive metabolite of PGE2 but a bioactive lipid with distinct and often opposing biological activities. While PGE2 is a potent pro-inflammatory and pro-tumorigenic mediator, this compound exhibits anti-inflammatory and anti-proliferative effects in several experimental models. These contrasting roles are underpinned by their differential engagement of EP receptors and the unique ability of this compound to covalently modify and inhibit key intracellular signaling proteins. Further research into the nuanced biological functions of this compound and its interplay with PGE2 signaling holds significant promise for the development of novel therapeutic interventions for a range of diseases.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
15-Ketoeicosatetraenoic Acid: A Potent Anti-Inflammatory Eicosanoid Compared to its Pro-Inflammatory Counterparts
A detailed comparison of 15-ketoeicosatetraenoic acid (15-keto-ETE) with other key eicosanoids reveals its significant anti-inflammatory and pro-resolving properties, positioning it as a key modulator in the complex signaling network of inflammation. In contrast to the potent pro-inflammatory actions of eicosanoids like leukotriene B4 (LTB4) and prostaglandin (B15479496) E2 (PGE2), 15-keto-ETE actively suppresses inflammatory pathways and cellular responses.
Eicosanoids are a large family of signaling lipids derived from arachidonic acid that play a central role in initiating and resolving inflammation. While some eicosanoids, such as LTB4 and PGE2, are well-established mediators of acute inflammation, others, like 15-keto-ETE, are emerging as critical players in the resolution of inflammation. This guide provides an objective comparison of the performance of 15-keto-ETE with other major eicosanoids, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
Comparative Effects on Inflammatory Responses
The differential effects of 15-keto-ETE and other eicosanoids on key inflammatory processes, such as neutrophil chemotaxis and pro-inflammatory cytokine production, are summarized below. The data for 15-keto-ETE's direct effects are supplemented with findings on its immediate precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), and its close structural analog, 15-keto-PGE2, which exhibit similar anti-inflammatory mechanisms.
Inhibition of Neutrophil Chemotaxis
Neutrophil migration to the site of inflammation is a hallmark of the acute inflammatory response, potently induced by chemoattractants like LTB4. 15-HETE, the precursor of 15-keto-ETE, has been shown to specifically inhibit LTB4-induced neutrophil chemotaxis in a dose-dependent manner.
| Eicosanoid | Effect on LTB4-Induced Neutrophil Chemotaxis | Maximum Inhibition | Concentration for Max. Inhibition |
| 15-HETE | Inhibition | 68% | 10⁻⁴ M |
Data sourced from a study on human polymorphonuclear leukocytes (PMNs).
Modulation of Pro-Inflammatory Cytokine Production
Pro-inflammatory cytokines are key mediators of the inflammatory cascade. 15-keto-PGE2, a structural analog of 15-keto-ETE, has been demonstrated to significantly reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in macrophages.
| Eicosanoid | Cell Type | Cytokine | Effect |
| 15-keto-PGE2 | RAW264.7 Macrophages | iNOS, TNF-α, IL-6, MCP-1 | Dose-dependent decrease |
Data from a study investigating the anti-inflammatory effects of 15-keto-PGE2 in a macrophage cell line.
Signaling Pathways in Inflammation
The opposing roles of 15-keto-ETE and pro-inflammatory eicosanoids are rooted in their distinct signaling pathways. While LTB4 and PGE2 activate receptors that promote pro-inflammatory gene expression, 15-keto-ETE and its analogs activate pathways that suppress inflammation and promote resolution.
Biosynthesis of 15-keto-ETE from Arachidonic Acid
Caption: Biosynthesis of 15-keto-ETE from arachidonic acid.
Comparative Signaling of 15-keto-ETE and LTB4
Caption: Opposing signaling pathways of LTB4 and 15-keto-ETE.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (Under-Agarose Method)
This assay is used to assess the directed migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Human neutrophils are isolated from peripheral blood using density gradient centrifugation.
-
Agarose (B213101) Plate Preparation: A solution of agarose in culture medium is prepared and poured into petri dishes to solidify, creating a gel. Wells are then cut into the agarose.
-
Assay Setup: The central well is filled with the neutrophil suspension. Outer wells are filled with the chemoattractant (e.g., LTB4) at various concentrations, and with the substance being tested for inhibitory effects (e.g., 15-HETE).
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.
-
Analysis: The distance of neutrophil migration towards the chemoattractant is measured under a microscope. Inhibition of chemotaxis is calculated by comparing the migration distance in the presence and absence of the inhibitory substance.
Measurement of Cytokine Production in Macrophages
This protocol details the measurement of pro-inflammatory cytokine release from macrophages following stimulation.
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media until they reach a suitable confluency.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 15-keto-PGE2) for a specified time.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor, a key regulator of pro-inflammatory gene expression.
-
Cell Transfection: Cells (e.g., HEK293) are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment and Stimulation: Transfected cells are treated with the test compound (e.g., 15-keto-ETE analog) before being stimulated with an NF-κB activator like TNF-α.
-
Cell Lysis: After stimulation, the cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The activity of the NF-κB-driven luciferase is normalized to the control reporter activity to determine the extent of NF-κB activation or inhibition.
General Experimental Workflow
Caption: General workflow for comparing eicosanoid effects.
15-KETE: A Novel but Unproven Biomarker for Pulmonary Hypertension
An In-depth Comparison with Established Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 15-ketoeicosatetraenoic acid (15-KETE) as a potential biomarker for disease activity, with a specific focus on pulmonary hypertension (PH). While research into this compound is emerging, this document compares its current standing with established and other novel biomarkers in the field, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a metabolite of 15-hydroxyeicosatetraenoic acid, produced through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] Emerging research has implicated the 15-PGDH/15-KETE pathway in the vascular remodeling associated with hypoxia-induced pulmonary hypertension.[1] Studies have shown that levels of this compound are significantly elevated in the lung tissue of individuals with PH and in animal models of the disease, suggesting its potential as a specific indicator of the pathophysiological processes underlying this condition.[1]
Comparison with Established and Emerging Biomarkers in Pulmonary Hypertension
Currently, the clinical management of pulmonary hypertension relies on a combination of clinical assessment, imaging, and several established biomarkers. This section compares the available information on this compound with these key comparators.
Table 1: Comparison of this compound with Other Biomarkers for Pulmonary Hypertension
| Biomarker | Type | Known Role in Pulmonary Hypertension & Disease Activity Correlation | Advantages | Limitations |
| This compound | Eicosanoid | Levels are significantly elevated in lung tissue of PH patients and animal models.[1] Promotes proliferation of pulmonary arterial smooth muscle and endothelial cells.[1] | Potentially reflects a specific pathophysiological mechanism of vascular remodeling in PH. | Limited clinical data, no established correlation with disease severity or prognosis in humans. Not yet measured in easily accessible samples like blood in published human studies. |
| BNP & NT-proBNP | Natriuretic Peptides | Released from ventricles in response to pressure and volume overload. Levels correlate with mean pulmonary arterial pressure, pulmonary vascular resistance, and right atrial pressure.[2][3] Elevated levels are associated with increased mortality.[2][4] | Well-established prognostic markers, widely available clinical assays, included in treatment guidelines. | Levels can be influenced by other cardiac conditions, age, and renal function.[3] |
| GDF-15 | Growth Differentiation Factor | A stress-responsive cytokine. Elevated levels are found in PH patients and are associated with an increased risk of death or lung transplantation, independent of NT-proBNP.[5][6] | Provides prognostic information that may be independent of and additive to established markers.[7] | Not specific to PH and is elevated in various other conditions involving cellular stress and inflammation.[5][6] |
| Uric Acid | Metabolic Byproduct | Elevated levels are associated with worse hemodynamics and increased mortality in PH. | Inexpensive and readily available measurement. | Non-specific marker of metabolic stress and renal dysfunction. |
| Troponins | Cardiac Muscle Proteins | Indicate myocardial injury. Elevated levels in PH are associated with right ventricular dysfunction and a poor prognosis. | High sensitivity and specificity for myocardial injury. | Less sensitive for detecting chronic right ventricular strain compared to acute injury. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are outlines of key experimental procedures.
Quantification of this compound in Lung Tissue (Based on Pre-clinical Studies)
This protocol is adapted from methodologies used in pre-clinical research, as a standardized protocol for human plasma is not yet established.[1]
1. Sample Preparation:
- Homogenize frozen lung tissue in a suitable solvent (e.g., methanol).
- Perform solid-phase extraction to isolate the lipid fraction containing this compound.
- Reconstitute the dried extract in the mobile phase for analysis.
2. UPLC-MS/MS Analysis:
- Chromatography: Utilize a reverse-phase C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
- Mass Spectrometry: Employ a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transition for this compound.
- Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Measurement of BNP and GDF-15 in Plasma
1. Sample Collection and Processing:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge to separate plasma.
- Store plasma at -80°C until analysis.
2. Immunoassay:
- BNP and GDF-15 levels are typically measured using commercially available enzyme-linked immunosorbent assays (ELISAs) or other automated immunoassays according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
This compound Signaling in Pulmonary Vascular Remodeling
The diagram below illustrates the proposed signaling pathway through which this compound contributes to the pathophysiology of pulmonary hypertension.
References
- 1. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain natriuretic peptide in pulmonary arterial hypertension: biomarker and potential therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Comparison of Brain Natriuretic Peptide Levels to Simultaneously Obtained Right Heart Hemodynamics in Stable Outpatients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. GDF-15 in Pulmonary and Critical Care Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth differentiation factor-15 levels in the blood around the pulmonary artery is associated with hospitalization for heart failure in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating the 15-KETE Pathway Using a 15-PGDH Inhibitor
This guide provides a comprehensive comparison of methodologies for validating the 15-keto-eicosatetraenoic acid (15-KETE) signaling pathway, with a focus on the application of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing and executing robust validation studies.
Introduction to 15-PGDH and the this compound Pathway
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation and inactivation of prostaglandins, such as Prostaglandin E2 (PGE2).[1][2][3] It accomplishes this by catalyzing the oxidation of the 15-hydroxyl group to a 15-keto group, a transformation that abrogates the molecule's ability to bind to its receptors.[1][3]
Beyond its well-known role in PGE2 catabolism, 15-PGDH also metabolizes other eicosanoids. Notably, it converts 15-hydroxyeicosatetraenoic acid into its metabolite, this compound.[4] Emerging research has identified a functional role for the 15-PGDH/15-KETE pathway in various cellular processes, particularly in hypoxia-induced cell proliferation and migration.[4][5] Specifically, studies have shown that this compound can promote the proliferation of pulmonary artery endothelial cells and smooth muscle cells through the activation of the ERK1/2 signaling pathway.[4][5]
Validating the involvement of this pathway in a specific biological context is crucial. A powerful and precise method for this validation is the use of a small molecule inhibitor targeting 15-PGDH. By blocking the enzyme, researchers can directly assess the functional consequences of reduced this compound production.
The 15-PGDH/15-KETE Signaling Pathway
The pathway begins with the enzymatic conversion of a 15-hydroxy fatty acid to its 15-keto form by 15-PGDH. The resultant this compound molecule then acts as a signaling mediator, activating downstream kinases like ERK1/2, which in turn promote cellular responses such as proliferation and migration.[5]
Caption: The 15-PGDH/15-KETE signaling cascade.
Comparative Analysis: 15-PGDH Inhibitors as Validation Tools
The use of a potent and selective inhibitor offers a significant advantage over other methods like genetic knockdown (siRNA), as it allows for acute, reversible control of enzyme activity. SW033291 is a well-characterized, high-affinity inhibitor of 15-PGDH that serves as an excellent tool compound for these studies.[1][6]
Table 1: Performance Characteristics of 15-PGDH Inhibitor SW033291
| Parameter | Value | Source |
| Target | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | [7] |
| IC50 | 1.5 nM (cell-free assay) | [7] |
| Ki | 0.1 nM | [7] |
| Mechanism | Non-competitive versus PGE2 | [1] |
| Cellular Activity | Decreases cellular 15-PGDH activity by 85% at 2.5 µM | [7] |
| In Vivo Efficacy | Promotes tissue regeneration in mice at 10 mg/kg (i.p.) | [1][7] |
Experimental Workflow for Pathway Validation
Validating the this compound pathway's role in a given cellular response involves a multi-step experimental approach. The core logic is to demonstrate that inhibiting 15-PGDH activity leads to a decrease in both this compound levels and the downstream biological effect.
Caption: Experimental workflow for validating the this compound pathway.
Supporting Experimental Data
The tables below illustrate the expected quantitative outcomes from experiments designed to validate the this compound pathway in a cell migration model.
Table 2: Expected LC-MS/MS Quantification of this compound
| Treatment Group | This compound Concentration (pg/mL) | Fold Change vs. Vehicle |
| Vehicle Control | 150.2 ± 12.5 | 1.00 |
| 15-PGDH Inhibitor (SW033291) | 35.8 ± 5.1 | 0.24 |
Table 3: Expected Western Blot Densitometry
| Treatment Group | p-ERK / Total ERK Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 ± 0.08 | 1.00 |
| 15-PGDH Inhibitor (SW033291) | 0.4 ± 0.05 | 0.40 |
Table 4: Expected Wound Healing Assay Results
| Treatment Group | Wound Closure at 24h (%) | Inhibition of Migration (%) |
| Vehicle Control | 85.3 ± 6.2 | 0 |
| 15-PGDH Inhibitor (SW033291) | 30.1 ± 4.5 | 64.7 |
Detailed Experimental Protocols
Protocol 1: Western Blot for 15-PGDH and p-ERK/Total ERK
This protocol is used to determine the relative protein levels of 15-PGDH and the phosphorylation status of ERK1/2.
Materials & Reagents:
-
Cells cultured in 6-well plates
-
15-PGDH Inhibitor (e.g., SW033291)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
5% non-fat dried milk or BSA in TBST for blocking
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat cells with the 15-PGDH inhibitor or vehicle for the desired time under experimental conditions (e.g., hypoxia).
-
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST.
-
Imaging: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Densitometry analysis can be performed using software like ImageJ.
Protocol 2: LC-MS/MS for this compound Quantification
This protocol provides a framework for the sensitive and selective measurement of this compound in cell culture supernatants or lysates.[9][10]
Materials & Reagents:
-
Cell culture supernatant or cell lysate
-
Internal Standard (e.g., deuterated this compound)
-
Organic solvent for extraction (e.g., methyl-tert-butyl-ether or ethyl acetate)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
LC-MS/MS system (e.g., Triple Quadrupole)[9]
-
C18 Reverse-Phase HPLC column
Procedure:
-
Sample Collection: Collect cell culture supernatant or lysate.
-
Internal Standard Spiking: Add a known amount of internal standard to all samples, controls, and calibration standards.
-
Liquid-Liquid Extraction (LLE): Add 3-5 volumes of organic solvent to the sample. Vortex vigorously and centrifuge to separate the phases. LLE is used to partition the analyte into an immiscible organic solvent.[11]
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of reconstitution solvent compatible with the LC mobile phase.[11]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from matrix components on the C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Perform detection using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentration and calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.
Protocol 3: Wound Healing (Scratch) Assay
This widely used method assesses collective cell migration in vitro.[12]
Materials & Reagents:
-
Cells cultured in 6-well or 24-well plates
-
Sterile 200 µL pipette tip or specialized wound-making tool
-
Culture medium
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells at a density that will form a confluent monolayer within 24-48 hours.[12]
-
Creating the Wound: Once cells are fully confluent, use a sterile pipette tip to make a straight scratch down the center of the well.[13]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[13]
-
Treatment: Replace the PBS with fresh culture medium containing either the 15-PGDH inhibitor or vehicle control.
-
Imaging: Immediately place the plate on the microscope stage and capture the first image (T=0) of the scratch.[12] Continue capturing images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial T=0 area.
By following these protocols, researchers can generate robust, quantitative data to confirm or refute the role of the 15-PGDH/15-KETE pathway in their biological system of interest.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-PGDH/HPGD (E9H7W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. 15-PGDH Polyclonal Antibody (PA5-34821) [thermofisher.com]
- 9. nebiolab.com [nebiolab.com]
- 10. rsc.org [rsc.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. clyte.tech [clyte.tech]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
The Evolving Role of 15-keto-PGE2: A Comparative Guide for Researchers
Once dismissed as an inactive metabolite, 15-keto-prostaglandin E2 (15-keto-PGE2) is now recognized as a bioactive lipid mediator with significant physiological and pathological implications. This guide provides a comparative analysis of its effects, drawing on data from studies in wild-type and knockout models to offer researchers, scientists, and drug development professionals a comprehensive overview of its multifaceted functions.
Long considered merely a byproduct of prostaglandin (B15479496) E2 (PGE2) degradation, recent evidence has illuminated the diverse activities of 15-keto-PGE2, ranging from anti-inflammatory and anti-carcinogenic to a modulator of G-protein coupled receptor signaling.[1][2] Its effects are often context-dependent, and studies utilizing knockout models have been instrumental in elucidating its complex mechanisms of action.
Contrasting Effects in Wild-Type vs. Knockout Models
The biological activities of 15-keto-PGE2 become particularly evident when comparing its effects in wild-type settings to those in genetically modified models, primarily those with alterations in its metabolic pathway. Key enzymes in this pathway include 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which synthesizes 15-keto-PGE2 from PGE2, and prostaglandin reductase 2 (PTGR2), which further metabolizes it.
| Model System | Key Genetic Alteration | Primary Phenotype/Effect Related to 15-keto-PGE2 | Reference |
| Wild-Type (WT) Cells/Animals | None (Exogenous 15-keto-PGE2 added) | - Partial agonist at EP2 and EP4 receptors. - Termination of PGE2-evoked signaling. - Anti-inflammatory effects (e.g., reduced pro-inflammatory cytokine production). - Anti-proliferative effects in cancer cells. - Perturbation of glomerular vascularization in zebrafish. | [1][3][4] |
| 15-PGDH Knockout Mice | Decreased synthesis of 15-keto-PGE2 | Increased susceptibility to colon tumor induction, suggesting a protective, anti-carcinogenic role for endogenous 15-keto-PGE2. | [2] |
| PTGR2 Knockdown/Knockout Mice | Accumulation of intracellular 15-keto-PGE2 | - Improved survival in experimental sepsis models. - Reduced pro-inflammatory cytokine production. - Increased levels of the anti-oxidative transcription factor NRF2. | [3] |
| STAT3 Cys259 Mutant Cells | Mutation of 15-keto-PGE2 binding site | Abrogation of 15-keto-PGE2-induced STAT3 inactivation, confirming direct covalent modification as a mechanism of action. | [2] |
| NF-κB p50/p65 Cysteine Mutant Cells | Mutation of 15-keto-PGE2 binding sites | Abolished the inhibitory effect of 15-keto-PGE2 on NF-κB activity, indicating direct covalent modification is key to its anti-inflammatory effects. | [5] |
Signaling Pathways Modulated by 15-keto-PGE2
15-keto-PGE2 exerts its effects through multiple signaling pathways. It can act as a biased or partial agonist at the EP2 and EP4 prostanoid receptors, influencing downstream effectors like adenylyl cyclase and β-catenin. Furthermore, its electrophilic α,β-unsaturated ketone moiety allows it to covalently modify and modulate the function of key signaling proteins, including STAT3 and NF-κB.
Caption: Overview of 15-keto-PGE2 metabolism and major signaling pathways.
Experimental Protocols
Cell-Based Assays for Signaling Pathway Analysis
Objective: To determine the effect of 15-keto-PGE2 on specific signaling pathways (e.g., cAMP formation, STAT3 phosphorylation, NF-κB activity) in cultured cells.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing EP2 or EP4 receptors (HEK-EP2, HEK-EP4), or cancer cell lines like MCF10A-ras, are cultured under standard conditions.[1][2]
-
Treatment: Cells are treated with varying concentrations of 15-keto-PGE2 or a vehicle control for specified time periods. For comparison, cells may also be treated with PGE2.[1]
-
Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentrations of the lysates are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total forms of the protein of interest (e.g., p-STAT3, STAT3, p-ERK, ERK).
-
cAMP Measurement: Intracellular cAMP levels are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
Luciferase Reporter Assays: To measure NF-κB or TCF transcriptional activity, cells are transfected with a luciferase reporter plasmid containing response elements for the respective transcription factor. After treatment with 15-keto-PGE2, luciferase activity is measured using a luminometer.[5]
In Vivo Zebrafish Model for Developmental Studies
Objective: To assess the in vivo effects of 15-keto-PGE2 on embryonic development.
Methodology:
-
Animal Husbandry: Zebrafish (Danio rerio) are maintained according to standard protocols. Transgenic lines, such as Tg[wt1b:eGFP], which labels podocytes, are used for specific imaging purposes.[4]
-
Pharmacological Treatment: Zebrafish embryos are exposed to a specific concentration of 15-keto-PGE2 (e.g., 500 μM) or a vehicle control (DMSO) in their medium during key developmental stages.[4]
-
Confocal Microscopy: After the exposure period, embryos are fixed, and glomerular morphology is analyzed using high-resolution confocal microscopy.[4]
-
Image Analysis: Quantitative analysis of glomerular parameters, such as the surface area covered by podocytes, is performed to assess the impact of 15-keto-PGE2 treatment.[4]
Caption: A generalized workflow for investigating the effects of 15-keto-PGE2.
Conclusion
The body of evidence strongly indicates that 15-keto-PGE2 is a biologically active molecule with significant potential as a modulator of inflammation and cell growth. Its ability to act through both receptor-mediated and covalent modification mechanisms highlights its versatility as a signaling molecule. The use of knockout models has been crucial in dissecting these pathways and has revealed potential therapeutic avenues. For instance, targeting the 15-keto-PGE2-PTGR2 axis could be a novel strategy for mitigating systemic inflammation in conditions like sepsis.[3] Further research into the nuanced roles of 15-keto-PGE2 in different physiological and pathological contexts is warranted and holds promise for the development of new therapeutic interventions.
References
- 1. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. 15-keto-PGE2 alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 15-KETE Measurement: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals investigating inflammatory processes, cancer, and other physiological and pathological pathways, the accurate quantification of lipid mediators is paramount. 15-keto-eicosatetraenoic acid (15-KETE), a metabolite of arachidonic acid, is an increasingly important biomarker. This guide provides an objective comparison of the two primary analytical methods for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While direct quantitative cross-validation data for this compound is not abundant in publicly available literature, this guide synthesizes information from cross-validation studies of structurally similar eicosanoids, such as prostaglandins (B1171923) and other hydroxyeicosatetraenoic acids (HETEs), to provide a comprehensive comparison of the expected performance of each method.
Quantitative Performance Comparison
The choice between ELISA and LC-MS/MS for this compound measurement often involves a trade-off between throughput, cost, and analytical specificity. LC-MS/MS is widely considered the "gold standard" for its high specificity and accuracy, while ELISA offers a more accessible, high-throughput option.[1][2] The following table summarizes key performance metrics, drawing data from studies on related eicosanoids to provide a comparative overview.
| Performance Metric | LC-MS/MS | ELISA | Key Considerations |
| Specificity | Very High | Variable; prone to cross-reactivity | LC-MS/MS can distinguish between structurally similar isomers, which is a significant challenge for antibody-based ELISA.[1] |
| Sensitivity (LOD) | ~20 pg/mL (for PGE2 & PGD2) | 6.88 - 138.6 pg/mL (for PGE2) | Sensitivity of ELISA kits can vary significantly between manufacturers.[3] |
| Limit of Quantitation (LOQ) | ~100 pg/mL (for PGE2 & PGD2) | Not always reported in kit datasheets | A well-defined LOQ is crucial for quantitative studies, and this is a strength of LC-MS/MS.[3][4] |
| Accuracy (% Recovery) | 90 - 110% | Can be affected by matrix effects | The use of stable isotope-labeled internal standards in LC-MS/MS leads to high accuracy.[1] |
| Precision (% CV) | Intra-day: <5%, Inter-day: <10% | Generally <15% | LC-MS/MS typically offers higher precision, which is important for detecting small changes in analyte levels.[3] |
| Throughput | Lower | Higher | ELISA in a 96-well plate format is well-suited for screening large numbers of samples for a single analyte.[3] |
| Cost per Sample | Higher | Lower | The initial investment in LC-MS/MS instrumentation is substantial.[5] |
| Expertise Required | High | Moderate | Operating an LC-MS/MS system and developing methods requires specialized training.[6] |
Note: The quantitative data presented in this table is based on studies of other eicosanoids, such as prostaglandins (PGE2, PGD2) and other HETEs, and is intended to be representative of the expected performance for this compound.[1][3]
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of this compound using a competitive ELISA and an LC-MS/MS method.
This compound Competitive ELISA Protocol
This protocol is a generalized representation based on commercially available competitive ELISA kits for small molecules.
1. Sample Preparation:
-
Plasma: Collect blood in vacutainers containing an anticoagulant like EDTA or heparin. Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the supernatant and store at -80°C.
-
Cell Culture Supernatants: Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cellular debris. Assay immediately or store aliquots at -80°C.
-
Solid Phase Extraction (SPE): For complex matrices, SPE may be necessary to purify and concentrate this compound before analysis.
2. Assay Procedure:
-
Prepare standards and samples at the appropriate dilutions in assay buffer.
-
Add 50 µL of standard, sample, or blank to the appropriate wells of a 96-well plate pre-coated with a capture antibody.
-
Add 50 µL of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.
-
Add 50 µL of a specific primary antibody to each well.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three to five times with wash buffer.
-
Add 150 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The concentration of this compound is inversely proportional to the signal.
This compound LC-MS/MS Protocol
This protocol outlines a general procedure for the quantification of this compound using LC-MS/MS.
1. Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-15-KETE) to all samples, standards, and quality controls.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724). Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): Transfer the supernatant from the protein precipitation step to an SPE column to further purify and concentrate the this compound.
-
Evaporation and Reconstitution: Evaporate the eluate from the SPE column to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Generate a standard curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for cross-validation.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with distinct advantages and limitations.
-
ELISA is a suitable choice for high-throughput screening of a large number of samples, especially when cost and speed are primary considerations. However, researchers should be aware of the potential for cross-reactivity with other structurally similar molecules, which could lead to an overestimation of this compound concentrations.[7][8]
-
LC-MS/MS is the preferred method for studies that require high specificity, accuracy, and precise quantification. It is the gold standard for distinguishing between closely related eicosanoids and for providing definitive quantitative data, which is essential for mechanistic studies, biomarker validation, and clinical research.[8]
Ultimately, the choice of method depends on the specific research question, the required level of data quality, and the available resources. For the most robust and reliable quantification, cross-validation of ELISA results with the gold-standard LC-MS/MS method is highly recommended.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
A Comparative Guide to 15-KETE: Reproducibility and Performance in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 15-keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE) with other key lipid mediators. We delve into the reproducibility of published findings, present supporting experimental data, and provide detailed methodologies for key experiments to aid in the evaluation of this compound as a potential therapeutic target.
Reproducibility of Published Findings on this compound
The role of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH)/15-KETE pathway in hypoxia-induced pulmonary vascular remodeling is a consistently reported finding in the scientific literature. Multiple studies have demonstrated that hypoxia increases the expression of 15-PGDH, leading to elevated levels of this compound. This increase in this compound is linked to the proliferation and migration of pulmonary artery endothelial and smooth muscle cells, key events in the development of pulmonary hypertension.[1][2] The signaling mechanism frequently implicated involves the activation of the ERK1/2 pathway.[1][2] This consistency across different studies strengthens the confidence in the role of this compound in this specific pathophysiology.
Quantitative Data Presentation
While direct head-to-head quantitative comparisons of this compound with other lipid mediators are limited in the literature, this section summarizes available quantitative data for this compound and other relevant compounds from various studies to provide a comparative perspective.
Table 1: Effect of this compound on Pulmonary Artery Cell Proliferation and Migration
| Cell Type | Assay | Treatment | Concentration | Effect | Reference |
| Pulmonary Artery Endothelial Cells | DNA Synthesis (BrdU incorporation) | This compound under hypoxia | Not specified | Increased DNA synthesis | [2] |
| Pulmonary Artery Endothelial Cells | Cell Cycle Analysis | This compound under hypoxia | Not specified | Enhanced transition from G0/G1 to S phase | [2] |
| Pulmonary Artery Smooth Muscle Cells | Cell Proliferation | Hypoxia (inducing endogenous this compound) | Not specified | Stimulated proliferation | [1] |
| Pulmonary Artery Smooth Muscle Cells | Cell Cycle Analysis | Hypoxia (inducing endogenous this compound) | Not specified | Stimulated cell cycle progression | [1] |
Table 2: Comparative Effects of Prostaglandin E2 (PGE2) on Pulmonary Artery Smooth Muscle Cell Proliferation
| Cell Type | Assay | Treatment | Concentration | Effect | Reference |
| Bovine Pulmonary Artery Smooth Muscle Cells | [3H]-thymidine incorporation | PGE2 | 10 ng/ml - 1 µg/ml | Dose-dependent increase (up to 75% at 1 µg/ml) | [3] |
| Bovine Pulmonary Artery Smooth Muscle Cells | Cell Number | PGE2 | 1 µg/ml | ~20% increase | [3] |
Table 3: Comparative Effects of Leukotriene B4 (LTB4) on Neutrophil Chemotaxis
| Cell Type | Assay | Treatment | Concentration | Effect | Reference |
| Human Neutrophils | Chemotaxis (under agarose) | LTB4 | 10⁻⁶ M | Optimal stimulated and directed migration | [4] |
| Human Neutrophils | Chemotaxis | LTB4 | Dose-dependent | Stimulation of cell motility | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's biological functions.
Scratch-Wound Cell Migration Assay
This assay is utilized to assess the effect of this compound on the migration of endothelial or smooth muscle cells.
Materials:
-
Cultured cells (e.g., pulmonary artery endothelial cells)
-
12-well or 24-well culture plates
-
Sterile pipette tips (e.g., p200)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (with or without serum, as required)
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh cell culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.
-
Analysis: The rate of cell migration is quantified by measuring the area of the wound at each time point and calculating the percentage of wound closure over time.
Western Blot Analysis for ERK1/2 Phosphorylation
This protocol is used to determine the activation of the ERK1/2 signaling pathway by this compound.
Materials:
-
Cultured cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Mandatory Visualization
Signaling Pathway of this compound in Hypoxia-Induced Pulmonary Vascular Remodeling
References
- 1. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins E1 and E2 stimulate the proliferation of pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of leukotriene effects on human neutrophil chemotaxis in vitro by differential assessment of cell motility and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Validation of 15-KETE Targets in a Novel Cancer Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the functional validation of potential targets of 15-keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE) in a newly characterized cancer cell line. This compound, a metabolite of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), has been implicated in regulating key cellular processes such as proliferation and apoptosis, making its downstream effectors attractive targets for therapeutic intervention.[1][2][3] This document outlines objective comparisons of its performance with alternative pathways and provides supporting experimental data and detailed protocols.
Comparative Analysis of this compound's Effects
The functional consequences of this compound signaling can vary depending on the cellular context. In some cell types, it has been shown to promote cell proliferation, while in others, it induces apoptosis.[1][3] This guide will explore the validation of a hypothetical direct target of this compound, "Target X," and its subsequent effects on downstream signaling pathways, namely the ERK1/2 and hypothetical "Apoptosis-Inducing Factor" (AIF) pathways, in a new cancer cell line, "NCL-1."
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data from key experiments designed to validate the functional role of this compound and its target in NCL-1 cells.
Table 1: Kinase Inhibition Assay
| Compound | Target X Kinase Activity (IC50, µM) | ERK1/2 Kinase Activity (IC50, µM) |
| This compound | 0.5 | > 50 |
| Control Compound A | > 50 | 1.2 |
| Vehicle (DMSO) | No Inhibition | No Inhibition |
Table 2: Cell Viability Assay (MTT Assay)
| Treatment (48h) | Cell Viability (% of Vehicle) |
| Vehicle (DMSO) | 100 ± 5.2 |
| This compound (1 µM) | 65 ± 4.1 |
| This compound (5 µM) | 42 ± 3.8 |
| Control Compound A (5 µM) | 98 ± 6.3 |
| Target X siRNA | 55 ± 4.9 |
Table 3: Apoptosis Assay (Annexin V/PI Staining)
| Treatment (48h) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle (DMSO) | 5 ± 1.2 |
| This compound (5 µM) | 35 ± 3.5 |
| Control Compound A (5 µM) | 6 ± 1.8 |
| Target X siRNA | 40 ± 4.1 |
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action of this compound in NCL-1 cells, the following signaling pathway and experimental workflow are proposed.
Caption: Hypothetical signaling pathway of this compound in NCL-1 cells.
Caption: Workflow for the functional validation of this compound targets.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the kinase activity of Target X and ERK1/2.
Methodology:
-
Reagents: Recombinant human Target X and ERK1/2 enzymes, ATP, appropriate kinase buffer, substrate peptide, this compound, Control Compound A, and a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound and Control Compound A in DMSO.
-
In a 96-well plate, add the kinase, substrate, and ATP to the kinase buffer.
-
Add the diluted compounds or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the detection kit.
-
Calculate the IC50 values using a non-linear regression curve fit.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and Target X knockdown on the viability of NCL-1 cells.
Methodology:
-
Reagents: NCL-1 cells, complete culture medium, this compound, Control Compound A, Target X siRNA, transfection reagent, MTT solution (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed NCL-1 cells in a 96-well plate and allow them to adhere overnight.
-
For compound treatment, replace the medium with fresh medium containing various concentrations of this compound, Control Compound A, or vehicle (DMSO).
-
For siRNA transfection, transfect the cells with Target X siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in NCL-1 cells following treatment with this compound or knockdown of Target X.
Methodology:
-
Reagents: NCL-1 cells, complete culture medium, this compound, Control Compound A, Target X siRNA, Annexin V-FITC Apoptosis Detection Kit, and Propidium Iodide (PI).
-
Procedure:
-
Treat or transfect NCL-1 cells in 6-well plates as described in the cell viability assay.
-
After 48 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis).
-
Western Blot Analysis
Objective: To analyze the protein expression levels of key signaling molecules (p-ERK, Cleaved Caspase-3) in response to this compound treatment.
Methodology:
-
Reagents: NCL-1 cells, lysis buffer, protein assay kit, primary antibodies (anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Treat NCL-1 cells as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control.
-
References
- 1. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming 15-KETE-Mediated Signaling with Pathway Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pathway inhibitors used to confirm and dissect the signaling cascades mediated by 15-keto-eicosatetraenoic acid (15-KETE). This document summarizes key experimental data, details relevant protocols, and visualizes signaling pathways and workflows to support your research.
This compound, a metabolite of arachidonic acid, is increasingly recognized for its role in various physiological and pathological processes, including cell proliferation, migration, and inflammation. Elucidating the precise signaling pathways activated by this compound is crucial for understanding its biological functions and for the development of targeted therapeutics. This guide focuses on the use of small molecule inhibitors to probe the involvement of key signaling pathways, primarily the MAPK/ERK, PI3K/Akt, and NF-κB pathways, in response to this compound stimulation.
Comparative Analysis of Pathway Inhibitors
To effectively dissect this compound-mediated signaling, a panel of well-characterized pathway inhibitors is essential. The choice of inhibitor and its working concentration are critical for obtaining reliable and specific results. Below is a comparison of commonly used inhibitors for the ERK, PI3K/Akt, and NF-κB pathways.
| Pathway Target | Inhibitor | Mechanism of Action | Reported IC50 | Typical Working Concentration |
| MEK1/2 (ERK Pathway) | U0126 | A highly selective, non-competitive inhibitor of MEK1 and MEK2. | MEK1: 72 nM, MEK2: 58 nM | 10-20 µM |
| PD98059 | A selective, non-competitive inhibitor of MEK1. | MEK1: 2-7 µM, MEK2: 50 µM | 20-50 µM | |
| PI3K (PI3K/Akt Pathway) | LY294002 | A potent, reversible, and ATP-competitive inhibitor of all Class I PI3K isoforms. | PI3Kα: 0.5 µM, PI3Kδ: 0.57 µM, PI3Kβ: 0.97 µM | 10-25 µM |
| Wortmannin | An irreversible and potent inhibitor of PI3K. | ~5 nM | 100 nM - 1 µM | |
| IκBα Phosphorylation (NF-κB Pathway) | BAY 11-7082 | An irreversible inhibitor of IκBα phosphorylation, thus preventing NF-κB activation. | ~10 µM | 5-10 µM |
| NF-κB (direct) | Parthenolide | A sesquiterpene lactone that directly inhibits NF-κB by alkylating the p65 subunit. | ~5-30 µM | 5-10 µM |
Visualizing this compound Signaling and Experimental Confirmation
Understanding the signaling cascade initiated by this compound is the first step in designing experiments to confirm pathway involvement. The following diagrams illustrate the key pathways and a typical experimental workflow for using inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide protocols for key experiments used to investigate this compound signaling.
Protocol 1: Western Blot Analysis of Pathway Activation
This protocol is used to determine the phosphorylation status of key signaling proteins (e.g., ERK, Akt, NF-κB p65) following this compound stimulation, with and without pathway inhibitors.
Materials:
-
Cultured cells of interest
-
This compound
-
Pathway inhibitors (e.g., U0126, LY294002, BAY 11-7082) and vehicle (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-phospho-NF-κB p65, anti-total-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal pathway activation.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of pathway inhibitor or vehicle for 1-2 hours.
-
This compound Stimulation: Add this compound to the desired final concentration and incubate for the determined optimal time (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Place plates on ice, aspirate the media, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Protocol 2: Scratch Wound Healing Assay for Cell Migration
This assay assesses the effect of this compound on collective cell migration and whether this effect is blocked by pathway inhibitors.[1]
Materials:
-
Cultured cells capable of forming a monolayer
-
12- or 24-well culture plates
-
This compound
-
Pathway inhibitors and vehicle
-
Sterile 200 µL pipette tips or a dedicated scratch tool
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the monolayer is confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap in the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing this compound and/or the pathway inhibitors (or vehicle controls).
-
Imaging: Immediately capture images of the scratch at time 0 (T=0) using a phase-contrast microscope. Mark the location of the image for consistent imaging over time.
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same scratch areas at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the scratch in the control group is nearly closed.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Protocol 3: Transwell Migration Assay
This assay, also known as a Boyden chamber assay, measures the chemotactic migration of individual cells towards this compound and the inhibitory effect of pathway inhibitors.[2]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size for most endothelial and epithelial cells)
-
24-well companion plates
-
Cultured cells
-
This compound (as a chemoattractant)
-
Pathway inhibitors and vehicle
-
Serum-free medium
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for several hours to overnight. Harvest the cells by trypsinization and resuspend them in serum-free medium.
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add medium containing this compound as the chemoattractant. Include a control with serum-free medium only.
-
In the upper chamber (the insert), add the cell suspension. If testing inhibitors, they can be added to both the upper and lower chambers or just the upper chamber along with the cells.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration that allows for significant migration (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the cells by immersing the insert in a crystal violet solution for 10-20 minutes.
-
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow the membrane to dry.
-
Quantification: Count the number of migrated cells on the membrane by taking images of several random fields under a microscope. The average number of cells per field is then calculated.
By employing these comparative approaches and detailed protocols, researchers can confidently confirm the involvement of specific signaling pathways in this compound-mediated cellular responses, paving the way for a deeper understanding of its biological significance and the identification of novel therapeutic targets.
References
15-Keto-PGE2: A Biased Agonist Modulating PGE2 Signaling
A comparative analysis of 15-keto-prostaglandin E2 (15-keto-PGE2) and its precursor, prostaglandin (B15479496) E2 (PGE2), reveals a nuanced relationship where the metabolite acts as a biased agonist, selectively activating downstream signaling pathways and potentially terminating the potent inflammatory effects of its parent compound. While historically considered an inactive metabolite, emerging evidence demonstrates that 15-keto-PGE2 possesses its own biological activity, particularly at the E-type prostanoid (EP) receptors, EP2 and EP4.[1][2] This guide provides a comprehensive comparison of these two prostanoids, focusing on their differential signaling, supported by experimental data and detailed methodologies.
Introduction to PGE2 and its Metabolite
Prostaglandin E2 (PGE2) is a well-established, potent lipid mediator synthesized from arachidonic acid.[1] It plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer, by activating four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[3][4][5] Following its biological actions, PGE2 is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGE2.[1] This metabolic conversion was traditionally viewed as a deactivation step. However, recent studies have illuminated a more complex role for 15-keto-PGE2 as a biased or partial agonist, capable of eliciting distinct cellular responses compared to PGE2.[1][2]
Comparative Signaling at EP2 and EP4 Receptors
The biased agonism of 15-keto-PGE2 is most evident in its differential activation of signaling pathways downstream of the Gαs-coupled EP2 and EP4 receptors.[1] While both PGE2 and 15-keto-PGE2 can activate these receptors, they do so with different efficacies and potencies, leading to distinct downstream effects on cyclic AMP (cAMP) production, extracellular signal-regulated kinase (ERK) phosphorylation, and β-catenin/TCF-mediated transcriptional activity.[1]
Quantitative Data Summary
The following tables summarize the comparative quantitative data for PGE2 and 15-keto-PGE2 activity at HEK293 cells stably expressing either EP2 (HEK-EP2) or EP4 (HEK-EP4) receptors.
Table 1: Comparison of Agonist Activity at the EP2 Receptor
| Parameter | PGE2 | 15-keto-PGE2 |
| cAMP Formation | ||
| EC50 | 548 pM (95% CI: 320–929 pM) | 137 nM (95% CI: 110–170 nM) |
| Emax | 23.2 ± 0.723 pmol | 23.0 ± 0.540 pmol |
| ERK Phosphorylation | No significant effect | No significant effect |
| β-catenin/TCF Activity | ||
| EC50 | 123 pM | 29.3 nM |
| Emax | Similar to PGE2 | Similar to PGE2 |
| Binding Affinity (IC50) | 1.35 nM | 131 nM |
Data sourced from[1]
Table 2: Comparison of Agonist Activity at the EP4 Receptor
| Parameter | PGE2 | 15-keto-PGE2 |
| cAMP Formation | ||
| EC50 | 135 pM | 426 nM |
| Emax | Full Agonist | ~50% of PGE2 Emax (Partial Agonist) |
| ERK Phosphorylation | ||
| EC50 | 863 pM | 185 nM |
| Emax | Full Agonist | ~40% of PGE2 Emax (Partial Agonist) |
| β-catenin/TCF Activity | ||
| EC50 | 65.4 pM | 19.5 nM |
| Emax | Full Agonist | ~75% of PGE2 Emax (Partial Agonist) |
| Binding Affinity (IC50) | 0.235 nM | 2.46 µM |
Data sourced from[1]
Signaling Pathway Diagrams
The differential activation of signaling pathways by PGE2 and 15-keto-PGE2 at the EP2 and EP4 receptors can be visualized in the following diagrams.
Caption: PGE2 acts as a full agonist at both EP2 and EP4 receptors.
References
- 1. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are PGE2 agonists and how do they work? [synapse.patsnap.com]
A Comparative Analysis of the Anti-Inflammatory Efficacy of 15-KETE and Other Lipid Mediators
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory properties of 15-keto-eicosatetraenoic acid (15-KETE) against other well-established anti-inflammatory lipid mediators, namely lipoxins and resolvins. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways.
Introduction to Anti-Inflammatory Lipids
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A class of bioactive lipids, known as specialized pro-resolving mediators (SPMs), plays a crucial role in actively resolving inflammation and restoring tissue homeostasis. This guide focuses on this compound, a less-studied oxidized metabolite of arachidonic acid, and compares its anti-inflammatory effects with those of the more extensively characterized lipoxins and resolvins.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory potency of this compound, Lipoxin A4 (LXA4), and Resolvin D1 (RvD1). Direct comparative studies are limited, particularly for this compound; therefore, data from individual studies are presented to facilitate a comparative assessment.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Lipid Mediator | Cell Type | Stimulus | Cytokine Inhibited | Concentration / IC50 | Reference |
| This compound | THP-1 (human monocytic cells) | LPS (100 ng/mL) | TNFα, IL-6, IL-1β (mRNA) | 25 µM (significant inhibition) | [1] |
| Resolvin D1 | MG-63 (human osteosarcoma cells) | LPS (1 µg/mL) | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition (50, 100, 200 nM) | [2][3] |
| Resolvin D1 | THP-1 (human monocytic cells) | LPS (1 µg/mL) | TNF-α (mRNA) | Dose-dependent inhibition (10, 50, 100 nM) | [4][5][6] |
Table 2: Inhibition of Neutrophil Chemotaxis
| Lipid Mediator | Chemoattractant | IC50 | Reference |
| Lipoxin A4 | Leukotriene B4 (LTB4) | 10 nM | [7][8] |
| 15-epi-Lipoxin A4 | Leukotriene B4 (LTB4) | ~1 nM (equipotent to LXA4) |
Note: Quantitative data for the direct inhibition of neutrophil chemotaxis by this compound was not available in the reviewed literature.
Signaling Pathways
The anti-inflammatory actions of these lipids are mediated through specific signaling pathways that ultimately suppress pro-inflammatory gene expression. A common target for these mediators is the NF-κB signaling pathway.
This compound Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB.[1] This is achieved through the inhibition of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of Resolvin D1 on LPS-treated MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of Resolvin D1 on LPS-treated MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 5. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR-146, miR-148 and Krupple Like Factor 5 [sid.ir]
- 6. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 15-KETE for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like 15-keto-Eicosatetraenoic Acid (15-KETE) are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, reinforcing our commitment to safety beyond the product itself.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures to minimize exposure and ensure personal protection:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.
-
Ventilation: Conduct all handling and disposal preparations within a certified chemical fume hood to prevent the inhalation of aerosols.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for small quantities of organic compounds.
Quantitative Disposal Guidelines
| Parameter | Guideline | Rationale |
| Waste Container Volume | ≤ 4 Liters (approx. 1 Gallon) | Minimizes the risk associated with large volume spills and facilitates easier handling. |
| pH of Aqueous Solutions | 6.0 - 9.0 | Ensures compliance with most municipal wastewater regulations and prevents corrosion of drainage systems. Note: Direct drain disposal is not recommended. |
| Satellite Accumulation Time | Maximum 90 days | Adherence to common institutional and regulatory timeframes for the accumulation of hazardous waste in a laboratory setting. |
| Labeling Requirement | Immediate | All waste containers must be labeled as soon as the first drop of waste is added to prevent unknowns. |
Detailed Protocol for the Disposal of this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes pure this compound, solutions containing this compound, and any materials used for cleaning up spills.
- Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
2. Containerization:
- Use a chemically compatible, leak-proof container with a secure screw-top cap. Borosilicate glass or a suitable plastic container is recommended.
- The container must be in good condition, free from cracks or defects.
3. Labeling:
- Affix a hazardous waste tag to the container.
- Clearly write the full chemical name: "15-keto-Eicosatetraenoic Acid (this compound)". Avoid using abbreviations.
- List all components and their approximate percentages, including solvents.
- Indicate the date when the waste was first added to the container.
4. Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.
- The container must be kept closed at all times, except when adding waste.[2]
5. Disposal of Contaminated Labware:
- Disposable Items: Pipette tips, gloves, and other disposable items contaminated with this compound should be placed in the designated this compound solid waste container.
- Non-Disposable Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first two rinsates must be collected as hazardous waste and added to your this compound liquid waste container.[2] The third rinse can then be followed by a standard glassware washing procedure.
6. Final Disposal:
- Once the waste container is full or reaches the 90-day accumulation limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.
- Never dispose of this compound down the sink or in the regular trash.[3]
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the safe and compliant disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 15-KETE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 15-keto-Eicosatetraenoic Acid (15-KETE), a key lipid mediator in various biological pathways. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your experiments.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Should be worn at all times in the laboratory to protect against splashes.[1][2][3] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or vortexing. | |
| Hand Protection | Nitrile Gloves | Provides adequate chemical resistance for incidental contact.[2][3] Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosolization is likely, a fume hood should be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial not only for safety but also to maintain its stability and biological activity. Eicosanoids are sensitive to oxidation and temperature fluctuations.[4]
Experimental Workflow for Handling this compound:
Caption: Workflow for safe handling and disposal of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Prepare your workspace, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Thaw the vial of this compound on ice to prevent degradation.[4]
-
-
Handling:
-
If you do not plan to use the entire amount, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Dissolve this compound in a suitable solvent as per your experimental protocol.
-
-
Storage:
-
For long-term storage, this compound should be kept at -80°C to maintain its integrity.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Disposal Workflow:
Caption: Procedure for the disposal of this compound waste.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Collect all unused this compound solutions and contaminated solvents in a designated, properly labeled hazardous waste container.
-
All solid waste that has come into contact with this compound, such as pipette tips, gloves, and empty vials, should be placed in a separate, clearly labeled solid chemical waste container.
-
-
Container Management:
-
Ensure that all waste containers are kept securely closed when not in use.
-
Do not overfill waste containers.
-
-
Final Disposal:
-
Follow your institution's guidelines for the disposal of chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.
-
By adhering to these safety protocols, you can minimize risks and ensure a safe and productive research environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
